Nikkomycin Lz
Description
This compound has been reported in Streptomyces tendae with data available.
Properties
Molecular Formula |
C20H25N5O9 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[(2-amino-4-hydroxy-3-methyl-4-pyridin-2-ylbutanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C20H25N5O9/c1-8(13(27)9-4-2-3-6-22-9)11(21)17(30)24-12(19(31)32)16-14(28)15(29)18(34-16)25-7-5-10(26)23-20(25)33/h2-8,11-16,18,27-29H,21H2,1H3,(H,24,30)(H,31,32)(H,23,26,33) |
InChI Key |
HYBLVRJOBLCCCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=N1)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |
Synonyms |
nikkomycin L(z) nikkomycin Lz |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Origin of Nikkomycin Z
This document provides a comprehensive overview of the discovery, origin, and fundamental characteristics of Nikkomycin Z, a potent antifungal agent. It is intended for an audience with a technical background in microbiology, biochemistry, and pharmaceutical sciences.
Discovery and Origin
Initial Discovery
Nikkomycin Z was first discovered in the 1970s by Dähn and his colleagues at Bayer Pharmaceuticals.[1][2] It was identified as a secondary metabolite with notable antifungal properties, particularly against plant pathogens.[2] The initial interest in Nikkomycin Z grew substantially when it was identified as a potent inhibitor of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[1] This mechanism of action is particularly promising as chitin is absent in mammals, suggesting a high degree of selective toxicity.[1][3]
Producing Microorganisms
The original source of Nikkomycin Z was the soil bacterium Streptomyces tendae.[2][4][] Subsequently, another species, Streptomyces ansochromogenes, was also identified as a producer of nikkomycins, including Nikkomycin Z and its structural isomer Nikkomycin X.[6] These actinomycetes remain the primary sources for the fermentative production of this antibiotic.
Quantitative Data
Nikkomycin Z's efficacy and production have been quantified in various studies. The following tables summarize key quantitative metrics, including production yields from engineered strains and its inhibitory activity against various fungal pathogens.
Table 1: Production Yields of Nikkomycin Z
| Producing Strain | Condition | Yield | Reference |
| Streptomyces ansochromogenes sanPDM | Genetic modification (sanP disruption) | 300 mg/L | [6] |
| Streptomyces ansochromogenes sanPDM | Uracil feeding (2 g/L) | 800 mg/L | [6] |
| Streptomyces tendae ΔNikQ | Optimized fermentation process | 2.3 g/L | [7][8] |
Table 2: In Vitro Inhibitory Activity of Nikkomycin Z
| Metric | Target | Value | Reference |
| Kᵢ (Inhibition Constant) | Candida albicans chitin synthase | 0.16 µM | [9] |
| MIC₅₀ (Mycelial Phase) | Coccidioides immitis | 4.9 µg/mL | [10] |
| MIC₅₀ | Candida auris | 2 mg/L | [11] |
| MIC₉₀ | Candida auris | 32 mg/L | [11] |
| MIC (Dähn et al.) | Mucor hiemalis & Rhizopus circinans | 1 µg/mL | [2] |
Experimental Protocols
Isolation and Purification of Nikkomycin Z
A scalable and reliable manufacturing process is critical for the clinical development of Nikkomycin Z. The primary challenge in purification is the separation of Nikkomycin Z from its structurally similar isomer, Nikkomycin X.[7]
Protocol Overview:
-
Fermentation and Clarification: Streptomyces tendae (e.g., a genetically modified ΔNikQ strain to suppress Nikkomycin X production) is cultured in a suitable fermentation medium.[7][8] The resulting broth is diluted with water and centrifuged using a disc stack centrifuge to remove biomass. The supernatant is then passed through a series of filters (e.g., 10, 5, and 1 micron) for clarification.[7]
-
Cation Exchange Chromatography: The clarified broth is adjusted to a pH between 4 and 7 and loaded onto a strong cation exchange resin.[12] After washing, the adsorbed material, including Nikkomycin Z, is eluted with a mild base solution, such as dilute ammonia water.[12]
-
Anion Exchange Chromatography: The eluate of interest is then contacted with a suitable anion exchange resin. The adsorbed material is subsequently eluted with a mild acid solution.[12]
-
Hydrophobic Interaction Chromatography (HIC): To separate undesired organic compounds, the eluate from the previous step is subjected to HIC. The column is eluted with water to obtain a concentrated and purified solution of Nikkomycin Z.[12]
-
Final Isolation: The product peaks are collected, acidified to form a suitable salt (e.g., HCl), and isolated by drying, typically through lyophilization, to yield the final product with high purity (>98%).[7][12]
Chitin Synthase Inhibition Bioassay
The mechanism of action of Nikkomycin Z is the competitive inhibition of chitin synthase.[][13] A common method to quantify this inhibition is the radiolabel incorporation assay.
Protocol Overview:
-
Organism Preparation: Candida albicans cells are grown under appropriate conditions (in vitro or harvested from an in vivo infection model).[14][15]
-
Reaction Mixture: A reaction mixture is prepared containing permeabilized yeast cells (or a cell-free enzyme preparation), the substrate UDP-N-acetyl-D-[U-¹⁴C]glucosamine, and various concentrations of Nikkomycin Z.[9][14]
-
Incubation: The reaction is incubated to allow for the synthesis of chitin.
-
Quantification of Chitin Synthesis: The reaction is stopped, and the amount of radiolabeled N-acetylglucosamine incorporated into the alkali-insoluble chitin polymer is measured. This is typically done by filtering the reaction mixture and measuring the radioactivity of the retained polymer using a scintillation counter.[14]
-
Data Analysis: The rate of chitin synthesis at different inhibitor concentrations is determined and plotted (e.g., using a Dixon plot) to calculate the inhibition constant (Kᵢ).[9] Specific labeling of chitin is confirmed through methods like chitinase digestion and analysis of acid hydrolysates.[14][15]
Biosynthesis and Mechanism of Action
Biosynthetic Pathway of Nikkomycin Z
Nikkomycins are peptidyl nucleoside antibiotics.[6] The biosynthesis of Nikkomycin Z involves the assembly of a nucleoside moiety and a peptidyl moiety. Uridine monophosphate (UMP) serves as the direct precursor for the nucleoside part, while L-glutamate and L-lysine are precursors for the peptidyl portion.[6] Genetic manipulation of the biosynthetic gene cluster, for instance, by disrupting the sanP gene which is crucial for the formation of the imidazolone ring in Nikkomycin X, can lead to the selective production of Nikkomycin Z.[6]
Caption: Simplified biosynthetic pathway of Nikkomycin Z.
Mechanism of Action
Nikkomycin Z exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[13] Its structure mimics that of UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for the enzyme.[][13] By binding to the active site of chitin synthase, Nikkomycin Z blocks the synthesis of chitin, an essential polysaccharide component of the fungal cell wall.[3][11] The resulting weakened cell wall cannot withstand osmotic pressure, leading to cell lysis and fungal death.[10] The effectiveness of Nikkomycin Z depends on its transport into the fungal cell, which is mediated by a dipeptide permease system, and its affinity for the various chitin synthase isoenzymes present in the target fungus.[9][13]
References
- 1. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nikkomycin Z—Ready to Meet the Promise? [mdpi.com]
- 3. vfce.arizona.edu [vfce.arizona.edu]
- 4. Nikkomycin - Wikipedia [en.wikipedia.org]
- 6. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical and scalable manufacturing process for an anti-fungal agent, Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. US20140275511A1 - Purification of nikkomycin z - Google Patents [patents.google.com]
- 13. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 14. Chitin biosynthesis in Candida albicans grown in vitro and in vivo and its inhibition by nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chitin biosynthesis in Candida albicans grown in vitro and in vivo and its inhibition by nikkomycin Z - PubMed [pubmed.ncbi.nlm.nih.gov]
Streptomyces tendae: A Comprehensive Technical Guide to Nikkomycin Z Production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Streptomyces tendae as a source of the potent antifungal agent, Nikkomycin Z. This document details the fermentation processes, purification strategies, and analytical methodologies required for the successful production and isolation of Nikkomycin Z. Furthermore, it delves into the regulatory mechanisms governing its biosynthesis, offering insights for strain improvement and yield optimization.
Introduction to Nikkomycin Z
Nikkomycin Z is a nucleoside-peptide antibiotic produced by the bacterium Streptomyces tendae. It exhibits potent antifungal activity by competitively inhibiting chitin synthase, an essential enzyme for the synthesis of the fungal cell wall.[1] This mode of action makes it an attractive candidate for the development of novel antifungal therapies, particularly against pathogenic fungi such as Candida and Aspergillus species.[1] The primary challenge in the production of Nikkomycin Z is often the co-production of structurally similar analogs, such as Nikkomycin X, which complicates downstream purification.[2]
Quantitative Data on Nikkomycin Z Production
The production of Nikkomycin Z from Streptomyces tendae has been optimized through strain improvement and process development. The following tables summarize key quantitative data from various studies.
| Strain | Fermentation Titer (g/L) | Reference |
| S. tendae ATCC 31160 (Wild Type) | 0.13 | [2] |
| S. tendae ΔNikQ 25-2 | 0.11 | [2] |
| S. tendae ΔNikQ (Improved Strain) | 2.3 | [2] |
| S. ansochromogenes (Nikkomycin Z producing strain) | 0.3 | [3] |
| S. ansochromogenes (with uracil feeding) | 0.8 | [3] |
Table 1: Fermentation Titers of Nikkomycin Z from Different Streptomyces Strains.
| Purification Step | Yield (%) | Purity (%) | Reference |
| Cation Exchange Chromatography | 84 | - | [2] |
| Overall Purification | 79 | >98 | [2] |
Table 2: Purification Yield and Purity of Nikkomycin Z.
Experimental Protocols
This section provides detailed methodologies for the cultivation of Streptomyces tendae, and the fermentation, purification, and analysis of Nikkomycin Z.
Culture Media and Inoculum Development
Sporulation Medium (SM2):
-
Soluble Starch: 10 g/L
-
Casein: 1 g/L
-
Peptone: 1 g/L
-
Yeast Extract: 1 g/L
-
Agar: 15 g/L
-
Streptomycin: 200 µg/mL (for resistant strains)
Production Medium:
-
Soybean Meal: 30 g/L[4]
-
Mannitol: 40 g/L[4]
-
Yeast Extract: 10 g/L[4]
-
Starch: 10 g/L[4]
-
Uracil: 0.4 g/L (optional, for enhanced production)[4]
Inoculum Preparation Workflow:
Caption: Workflow for the preparation of S. tendae inoculum.
Fermentation Protocol
-
Seed Culture: Inoculate a seed flask containing the production medium with a fresh culture of S. tendae. Incubate at 30°C with agitation (200 RPM) until a healthy culture is established (typically overnight).[2]
-
Production Fermentation: Transfer the seed culture to a production-scale bioreactor containing the production medium.
-
Fermentation Parameters:
-
Monitoring: Periodically take samples to monitor cell growth (wet cell weight), substrate consumption (e.g., mannitol concentration), and Nikkomycin Z titer.[2]
-
Harvest: Continue the fermentation for approximately 110 hours or until the primary carbon source (mannitol) is depleted to less than 10 g/L. Cool the reactor for harvesting.[2]
Purification Protocol
The following is a multi-step protocol for the purification of Nikkomycin Z from the fermentation broth.
Purification Workflow:
Caption: A multi-step workflow for the purification of Nikkomycin Z.
-
Cell Removal: Dilute the harvested broth with reverse osmosis (RO) water and centrifuge to remove the S. tendae cells.[2]
-
Clarification: Filter the supernatant sequentially through 10 µm, 5 µm, and 1 µm filters to remove any remaining solids.[2]
-
Cation Exchange Chromatography (Capture Step):
-
Load the clarified broth onto a cation exchange column. This step removes proteins and pigments.
-
Elute Nikkomycin Z using an alkaline solution, such as ammonium hydroxide.[2]
-
-
Anion Exchange Chromatography: Further purify the Nikkomycin Z fraction using an anion exchange column to remove other impurities.
-
Reverse Phase Chromatography (Fine Purification): Employ a reverse phase chromatography column for the final purification step to achieve high purity.
-
Concentration and Drying: Concentrate the purified Nikkomycin Z solution and dry to obtain the final product as Nikkomycin Z HCl.[2]
Analytical Methodology: HPLC Quantification
High-Performance Liquid Chromatography (HPLC) for Nikkomycin Z Quantification:
| Parameter | Condition |
| Column | Zorbax SB-C18 reverse-phase |
| Mobile Phase A | 5 mM ammonium acetate in water |
| Mobile Phase B | Methanol |
| Gradient | Linear gradient of 0-20% B over 15 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Table 3: HPLC Parameters for Nikkomycin Z Analysis.
Regulation of Nikkomycin Z Biosynthesis
The biosynthesis of Nikkomycin is a complex process regulated by a cascade of signaling molecules and regulatory proteins. While much of the detailed research has been conducted on the closely related Streptomyces ansochromogenes, the pathway is expected to be highly conserved in S. tendae.
The regulatory pathway involves butenolide-type signaling molecules (SABs) that, upon binding to their receptor (SabR1), alleviate the repression of a transcriptional activator (CprC). CprC then activates the expression of a pleiotropic regulatory gene, adpA. AdpA, in turn, activates the expression of the Nikkomycin biosynthetic genes, leading to the production of the antibiotic.[6][7][8]
Regulatory Pathway of Nikkomycin Biosynthesis:
Caption: A simplified model of the regulatory cascade for Nikkomycin biosynthesis.
Conclusion
Streptomyces tendae remains a vital source for the production of the clinically important antifungal agent, Nikkomycin Z. Through a combination of strain improvement, optimized fermentation conditions, and robust purification strategies, high-titer and high-purity Nikkomycin Z can be obtained. A thorough understanding of the underlying biosynthetic and regulatory mechanisms will continue to drive further improvements in the production of this promising therapeutic compound. This guide provides the foundational knowledge and detailed protocols to aid researchers and drug development professionals in their efforts to harness the potential of Streptomyces tendae for Nikkomycin Z production.
References
- 1. Nikkomycin Z from streptomyces tendae | 59456-70-1 | JCA45670 [biosynth.com]
- 2. A practical and scalable manufacturing process for an anti-fungal agent, Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nikkomycin production in pellets of Streptomyces tendae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a butenolide signaling system that regulates nikkomycin biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
Nikkomycin Z: A Deep Dive into Competitive Inhibition of Fungal Chitin Synthase
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nikkomycin Z, a nucleoside-peptide antibiotic, stands as a promising antifungal agent due to its highly specific mechanism of action: the competitive inhibition of chitin synthase.[1][2] This enzyme is pivotal for the integrity of the fungal cell wall, a structure absent in mammals, rendering Nikkomycin Z a selective and potentially low-toxicity therapeutic.[1][3] This technical guide delves into the core of Nikkomycin Z's function, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the biochemical pathways involved. The information compiled herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Nikkomycin Z's potential in the ongoing search for novel antifungal therapies.
Mechanism of Action: Competitive Inhibition
Nikkomycin Z exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[4][] Structurally, it mimics the enzyme's natural substrate, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).[] This structural similarity allows Nikkomycin Z to bind to the active site of chitin synthase, thereby preventing the binding of UDP-GlcNAc and halting the polymerization of N-acetylglucosamine into chitin chains.[6] The resulting deficiency in chitin weakens the fungal cell wall, leading to osmotic instability and eventual cell lysis.[3][4]
Quantitative Inhibition Data
The potency of Nikkomycin Z varies across different fungal species and their respective chitin synthase isoenzymes. The following tables summarize the key inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.
Table 1: IC50 Values of Nikkomycin Z against Fungal Chitin Synthase Isozymes
| Fungal Species | Chitin Synthase Isozyme | IC50 (µM) | Reference |
| Candida albicans | CaChs1 | 15 | [4] |
| Candida albicans | CaChs2 | 0.8 | [4] |
| Candida albicans | CaChs3 | 13 | [4] |
| Saccharomyces cerevisiae | Chs1 | 0.367 | [6] |
Table 2: Ki Values of Nikkomycin Z against Fungal Chitin Synthase
| Fungal Species | Chitin Synthase Isozyme | Ki (µM) | Reference |
| Candida albicans | CaChs2 | 1.5 ± 0.5 | [7] |
Table 3: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z
| Fungal Species | Condition | MIC (µg/mL) | Reference |
| Saccharomyces cerevisiae (WT) | - | >200 | [8] |
| Saccharomyces cerevisiae (fks1Δ mutant) | Compromised glucan synthesis | 25 | [8] |
| Plant Pathogens (Mucor hiemalis, Rhizopus circinans) | - | 1 | [1] |
Signaling Pathways Regulating Chitin Synthesis
The synthesis of chitin in fungi is a tightly regulated process, influenced by several signaling pathways that respond to cell wall stress and other environmental cues. Understanding these pathways is crucial for identifying potential synergistic drug targets. Key regulatory pathways include the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and the Ca2+/calcineurin signaling pathways.[9][10]
Caption: Signaling pathways regulating fungal chitin synthesis.
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of Nikkomycin Z on chitin synthase activity in fungal cell extracts.
Materials:
-
Fungal mycelia (e.g., Sclerotiorum sclerotiorum)
-
PDA liquid medium
-
Liquid nitrogen
-
50 mM Tris-HCl buffer (pH 7.5)
-
Trypsin
-
Soybean trypsin inhibitor
-
Nikkomycin Z stock solution (in DMSO)
-
Premixed solution: 3.2 mM CoCl2, 80 mM GlcNAc, 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5)
-
96-well microtiter plate coated with Wheat Germ Agglutinin (WGA)
-
Microplate reader
Procedure:
-
Fungal Cell Culture: Inoculate fungal mycelia into PDA liquid medium and culture at 23°C for 36 hours.[11]
-
Cell Collection: Harvest fungal cells by centrifugation at 3000 x g for 10 minutes. Wash the cells twice with ultrapure water.[11]
-
Cell Lysis: Disrupt the harvested cells in liquid nitrogen.[11]
-
Enzyme Preparation:
-
Inhibition Assay:
-
Data Acquisition:
-
Data Analysis:
Caption: Experimental workflow for the in vitro chitin synthase inhibition assay.
Antifungal Susceptibility Testing (Mycelial Growth Rate Method)
This protocol determines the minimum inhibitory concentration (MIC) of Nikkomycin Z against filamentous fungi.
Materials:
-
Nikkomycin Z
-
0.1% Tween-80 in 10% acetone
-
Potato Dextrose Agar (PDA) medium
-
Fungal inoculum plug
-
Petri dishes
-
Incubator
Procedure:
-
Drug Preparation: Dissolve Nikkomycin Z in 0.1% Tween-80 with 10% acetone to create a stock solution. Prepare serial dilutions to achieve final concentrations of 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/mL in the PDA medium.[11]
-
Plate Preparation: Add the appropriate volume of each Nikkomycin Z dilution to molten PDA medium and pour into petri dishes. A blank control should be prepared using the solvent vehicle alone.[11]
-
Inoculation: Place a fungal inoculum plug (e.g., 6 mm diameter) at the center of each agar plate.
-
Incubation: Incubate the plates at 23°C for 36 hours.[11]
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions.[11]
-
Analysis: Calculate the percentage of growth inhibition using the following formula:
-
Inhibition of growth (%) = [(D_ck - D) / (D_ck - 6)] x 100
-
Where D_ck is the diameter of the colony in the control plate and D is the diameter of the colony in the drug-containing plate.[11]
-
Conclusion and Future Directions
Nikkomycin Z continues to be a compound of significant interest in the development of new antifungal therapies. Its specific targeting of chitin synthase, an enzyme essential for fungal survival but absent in humans, provides a strong rationale for its development.[1][13] The quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers in this field. Future research should focus on optimizing the therapeutic index of Nikkomycin Z, potentially through combination therapies with other antifungal agents, and further elucidating the intricacies of chitin synthase regulation to uncover novel drug targets.[3] The progression of Nikkomycin Z through clinical trials will be closely watched by the scientific and medical communities.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. psecommunity.org [psecommunity.org]
- 13. incacare.live [incacare.live]
Nikkomycin Z: A Technical Guide to the Inhibition of Fungal Cell Wall Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fungal cell wall, a structure absent in mammalian hosts, represents a prime target for antifungal drug development. Its integrity is crucial for fungal viability, morphogenesis, and pathogenicity. Nikkomycin Z, a peptidyl nucleoside antibiotic derived from Streptomyces tendae, has emerged as a promising antifungal agent due to its novel mechanism of action: the specific, competitive inhibition of chitin synthase.[1][2] This inhibition disrupts the synthesis of chitin, an essential polysaccharide component of the cell wall, leading to osmotic instability and cell lysis.[3][4] This technical guide provides an in-depth review of Nikkomycin Z, detailing its mechanism of action, its impact on fungal cell wall integrity pathways, its efficacy against key fungal pathogens, and the experimental protocols used for its evaluation.
Introduction: The Fungal Cell Wall as a Therapeutic Target
The fungal cell wall is a dynamic and complex structure, primarily composed of polysaccharides like β-glucans and chitin, interwoven with mannoproteins.[2][5] This robust barrier is essential for protecting the fungus from environmental stresses and is indispensable for cell division and growth. Unlike mammalian cells, fungi rely on this external wall for structural rigidity, making its biosynthetic pathways an attractive and specific target for antifungal therapy.[6]
Chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a critical structural component, particularly in the primary septum and as a scaffold for other wall components.[2][6] The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (Chs). Because these enzymes are absent in humans, inhibitors of chitin synthase, such as Nikkomycin Z, are expected to have high selectivity and low host toxicity.[1][4]
Mechanism of Action: Competitive Inhibition of Chitin Synthase
Nikkomycin Z exerts its antifungal effect by acting as a potent and competitive inhibitor of chitin synthase enzymes.[3][6][7] Structurally, it mimics the natural substrate, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the enzyme's catalytic site with high affinity.[8] This competitive binding blocks the polymerization of GlcNAc into chitin chains, thereby preventing proper cell wall and septum formation.[3][8] The resulting weakened cell wall cannot withstand internal osmotic pressure, leading to cell swelling and lysis.[3][4]
Fungi typically possess multiple chitin synthase isoenzymes (e.g., Chs1, Chs2, Chs3), which play distinct roles in the cell cycle, such as septum formation, cell wall repair, and maintaining cell integrity.[2] The inhibitory activity of Nikkomycin Z can vary against these different isoenzymes. For instance, in Candida albicans, Nikkomycin Z inhibits all three major chitin synthase isozymes (CaChs1, CaChs2, and CaChs3).[3] In contrast, studies in Saccharomyces cerevisiae have shown that Nikkomycin Z is a selective inhibitor of Chitin Synthase 3 (Chs3).[9] This differential inhibition may contribute to its varied spectrum of activity against different fungal species.
Perturbation of Fungal Cell Wall Integrity Signaling
Fungi possess sophisticated signaling pathways to monitor and respond to cell wall stress. The Cell Wall Integrity (CWI) pathway is a primary response mechanism, activated by perturbations to the cell wall, such as those caused by antifungal drugs.[10][11] This pathway is a highly conserved mitogen-activated protein kinase (MAPK) cascade.[10][12]
When Nikkomycin Z inhibits chitin synthesis, the resulting cell wall stress is detected by transmembrane sensors. This triggers a phosphorylation cascade, starting with protein kinase C (Pkc1), which activates the MAPK module (Bck1, Mkk1/2, Mpk1/Slt2).[10][13] The terminal MAPK, Mpk1, then translocates to the nucleus to activate transcription factors that upregulate genes involved in cell wall repair and synthesis, often leading to a compensatory increase in the production of other cell wall components like β-1,3-glucan.[10][11] This response highlights the potential for synergistic drug combinations; for example, co-administration of a chitin synthase inhibitor (Nikkomycin Z) and a β-1,3-glucan synthase inhibitor (e.g., an echinocandin) can create a potent, multi-pronged attack on the fungal cell wall.[8][14]
Quantitative In Vitro Efficacy Data
Nikkomycin Z has demonstrated potent in vitro activity against dimorphic fungi that have high chitin content in their cell walls.[1] Its efficacy against other fungi, such as Candida and Aspergillus species, can be variable.
Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungal Pathogens
| Fungal Species | Drug | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Candida albicans | Nikkomycin Z | ≤0.5 - 32 | - | - | [4] |
| Candida parapsilosis | Nikkomycin Z | 1 - 4 | - | - | [4] |
| Other Candida spp. | Nikkomycin Z | >64 | - | - | [4] |
| Candida auris | Nikkomycin Z | 0.125 - >64 | 2 | 32 | [15] |
| Coccidioides immitis (mycelial) | Nikkomycin Z | 1 - 16 | - | - | [2][4] |
| Coccidioides immitis (spherule) | Nikkomycin Z | 0.125 | - | - | [4] |
| Aspergillus spp. | Nikkomycin Z | >64 | - | - | [4] |
Table 2: Inhibitory Concentration (IC₅₀) of Nikkomycin Z Against Candida albicans Chitin Synthase Isozymes
| Isozyme | IC₅₀ (μM) | Reference |
| CaChs1 | 15 | [3] |
| CaChs2 | 0.8 | [3] |
| CaChs3 | 13 | [3] |
Quantitative In Vivo Efficacy Data
Animal models have been crucial in demonstrating the therapeutic potential of Nikkomycin Z, particularly for treating endemic mycoses. Murine models of coccidioidomycosis, blastomycosis, and histoplasmosis have shown significant efficacy.[1][16]
Table 3: Summary of Nikkomycin Z Efficacy in Murine Models
| Fungal Disease Model | Dosing Regimen | Key Outcomes | Reference |
| Coccidioidomycosis (pulmonary) | 10 days of treatment | Equivalent cure rate to parenteral Amphotericin B. | [5] |
| Coccidioidomycosis (disseminated) | ≥200 mg/kg/day (oral) | Superior reduction in organ fungal burden (lung, liver, spleen) compared to fluconazole. | [17] |
| Coccidioidomycosis (CNS) | 50, 100, or 300 mg/kg (oral, TID) | Significantly improved survival and reduced brain fungal burden compared to vehicle control. | [16] |
| Blastomycosis | 20 or 50 mg/kg (oral, BID) | 100% survival after a fatal dose challenge. | [5] |
| Histoplasmosis | 2.5 mg/kg (oral, BID) | Significant reduction in spleen and liver fungal counts. | [6] |
Key Experimental Protocols
Protocol: Chitin Synthase Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of compounds like Nikkomycin Z against chitin synthase, adapted from methodologies described in the literature.[18][19]
-
Preparation of Crude Enzyme Extract:
-
Culture fungal cells (e.g., S. sclerotiorum, C. albicans) in an appropriate liquid medium (e.g., PDA broth) at 23-30°C until the desired growth phase is reached.[18][19]
-
Harvest cells via centrifugation (e.g., 3000 x g for 10 min).[18][19]
-
Wash the cell pellet with sterile ultrapure water.
-
Disrupt the cells (e.g., by grinding in liquid nitrogen or bead beating) in a suitable buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme solution (microsomal fraction).[19] Store at -20°C or below.
-
-
Enzyme Activity Measurement:
-
Use a 96-well microtiter plate pre-coated with Wheat Germ Agglutinin (WGA), which binds to the newly synthesized chitin polymer.[19][20]
-
Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), cofactors (e.g., 3.2 mM CoCl₂), an allosteric activator (e.g., trypsin), N-acetylglucosamine (e.g., 80 mM), and the substrate UDP-GlcNAc (e.g., 8 mM).[18][19]
-
Add the crude enzyme extract to each well.
-
Add serial dilutions of Nikkomycin Z (or other test compounds) to the wells. Use DMSO as a vehicle control.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
After incubation, wash the wells to remove unbound substrate and enzyme.
-
Quantify the captured chitin product using an appropriate detection method (e.g., a lectin-peroxidase conjugate followed by a colorimetric substrate, read with a microplate reader).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Nikkomycin Z relative to the control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard broth microdilution method for determining the MIC of Nikkomycin Z against fungal isolates, based on clinical laboratory standards.[4][15]
-
Inoculum Preparation:
-
Culture the fungal isolate on an agar plate to obtain a pure culture.
-
Prepare a suspension of fungal cells (yeast or conidia) in sterile saline.
-
Adjust the suspension to a standard turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.
-
Further dilute this suspension in the test medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration.
-
-
Drug Dilution and Plate Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of Nikkomycin Z in the test medium to create a range of concentrations.
-
Include a positive control well (no drug) and a negative control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well (except the negative control).
-
Seal the plate and incubate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of visible growth compared to the drug-free positive control. For some fungi, this may be defined as 80% or 100% inhibition (MIC₈₀ or MIC₁₀₀).[4]
-
Conclusion and Future Directions
Nikkomycin Z represents a first-in-class antifungal that targets an essential and fungus-specific pathway.[1] Its fungicidal activity against key endemic dimorphic fungi makes it a highly valuable candidate for treating infections that are often difficult to manage with current therapies.[2][5] While its spectrum is not as broad as some other antifungal classes, its unique mechanism of action and low potential for host toxicity are significant advantages.[1][4]
Future research should focus on several key areas:
-
Combination Therapy: Further exploration of synergistic interactions with other antifungal classes, particularly echinocandins and azoles, could broaden the clinical utility of Nikkomycin Z and combat emerging resistance.[2][8]
-
Formulation Development: The development of extended-release formulations could improve pharmacokinetic profiles and patient compliance, given the compound's short half-life.[17]
-
Clinical Trials: Continued progress through Phase II and III clinical trials is essential to establish its safety and efficacy in human patients, particularly for its primary indication in treating coccidioidomycosis.[5]
The continued development of Nikkomycin Z holds significant promise for expanding the limited arsenal of antifungal agents and providing a new, effective treatment option for patients suffering from severe fungal diseases.
References
- 1. incacare.live [incacare.live]
- 2. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nikkomycin Z—Ready to Meet the Promise? [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nikkomycin Z is a specific inhibitor of Saccharomyces cerevisiae chitin synthase isozyme Chs3 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production [mdpi.com]
- 11. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of nikkomycin Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. psecommunity.org [psecommunity.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Nikkomycin Z in Coccidioidomycosis: A Technical Guide to Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidioidomycosis, commonly known as Valley Fever, is an infectious fungal disease caused by Coccidioides immitis and C. posadasii. The disease is endemic to the arid regions of the Southwestern United States, Mexico, and parts of Central and South America. While many infections are asymptomatic or present as a mild, self-limiting respiratory illness, a subset of patients can develop severe or disseminated disease, leading to chronic pulmonary complications or infection of the skin, bones, and central nervous system. Current antifungal therapies, such as azoles and amphotericin B, are often fungistatic, requiring long-term treatment and carrying the risk of significant side effects and drug interactions. Consequently, there is a pressing need for novel, curative therapies for coccidioidomycosis.
Nikkomycin Z, a nucleoside-peptide antibiotic, has emerged as a promising therapeutic candidate. It acts via a novel mechanism, competitively inhibiting chitin synthase, an enzyme essential for the synthesis of the fungal cell wall but absent in mammals.[1][2] This targeted action suggests a high therapeutic index with potentially minimal toxicity to the host.[3][4] This in-depth technical guide summarizes the key preliminary studies of Nikkomycin Z in the context of coccidioidomycosis, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.
Data Presentation
In Vitro Susceptibility
Nikkomycin Z has demonstrated potent in vitro activity against Coccidioides species. The minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) have been determined in various studies, highlighting its fungicidal nature against this pathogen.
| Coccidioides Isolate | MIC (µg/mL) | MFC (µg/mL) | Reference |
| C. posadasii (Silveira strain) | 2.5 | 2.5 | [5] |
| C. immitis | 0.125 (spherule-endospore phase) | Not Reported | [6] |
| C. immitis | 4.9 (mycelial phase) | Not Reported | [6] |
Preclinical Efficacy in Murine Models
Multiple studies have evaluated the efficacy of Nikkomycin Z in murine models of coccidioidomycosis, demonstrating significant reductions in fungal burden and improved survival rates.
Table 1: Efficacy of Nikkomycin Z in Murine Pulmonary Coccidioidomycosis
| Mouse Strain | Inoculum (Spores) | Treatment Start (post-infection) | Nikkomycin Z Dose (mg/kg/day) | Dosing Regimen | Treatment Duration (days) | Log₁₀ CFU Reduction in Lungs (vs. Placebo) | Survival (%) | Reference |
| Swiss-Webster | 504 | 120 hours | 20 | Twice daily | Not specified for CFU | 2.3 | Not Reported | [7] |
| Swiss-Webster | 504 | 120 hours | 40 | Twice daily | Not specified for CFU | >4.45 | Not Reported | [7] |
| Swiss-Webster | 504 | 120 hours | 80 | Twice daily | Not specified for CFU | >4.45 | Not Reported | [7] |
| Swiss-Webster | 504 | 120 hours | 160 | Twice daily | Not specified for CFU | >4.45 | Not Reported | [7] |
| Not Specified | Not Specified | 48 hours | 100 (50 twice daily) | Twice daily | 10 | 5.98 | 100 | [6][8] |
| Not Specified | Not Specified | Not Specified | 50 (once daily) | Once daily | 10 | 2.58 | Not Reported | [6][8] |
| Not Specified | Not Specified | Not Specified | 40 (once daily) | Once daily | 10 | 5.09 | Not Reported | [6][8] |
Table 2: Efficacy of Nikkomycin Z in Murine Disseminated Coccidioidomycosis
| Mouse Strain | Inoculum (CFU) | Treatment Start (post-infection) | Nikkomycin Z Dose (mg/kg/day) | Route | Treatment Duration (days) | Organ | Log₁₀ CFU Reduction (vs. Control) | Reference |
| CD-1 | 193 | Day 4 | 200 | Oral (in water) | 5 | Lungs, Liver, Spleen | Superior to Fluconazole | [5] |
| CD-1 | 193 | Day 4 | 600 | Oral (in water) | 5 | Lungs, Liver, Spleen | Superior to Fluconazole | [5] |
| CD-1 | 193 | Day 4 | 2000 | Oral (in water) | 5 | Lungs, Liver, Spleen | Superior to Fluconazole | [5] |
| CD-1 | 1100 | Day 3 | ≥200 | Oral (in water) | 5 | Lungs, Liver, Spleen | Superior to Fluconazole | [5] |
Table 3: Efficacy of Nikkomycin Z in a Murine Model of CNS Coccidioidomycosis
| Mouse Strain | Treatment Start (post-inoculation) | Nikkomycin Z Dose (mg/kg) | Dosing Regimen | Treatment Duration (days) | Median Survival (days) | Survival at Day 30 (%) | Brain Fungal Burden Reduction (vs. Control) | Reference |
| Not Specified | 2 days | 50 | Orally TID | 14 | >30 | 70-80 | Significant | [9] |
| Not Specified | 2 days | 100 | Orally TID | 14 | >30 | 70-80 | Significant | [9] |
| Not Specified | 2 days | 300 | Orally TID | 14 | >30 | 70-80 | Significant | [9] |
Clinical Studies
To date, Nikkomycin Z has undergone Phase I clinical trials to assess its safety and pharmacokinetics in healthy volunteers. A Phase II trial to evaluate efficacy in patients with coccidioidal pneumonia has been planned.
Table 4: Phase I Single Ascending Dose Study in Healthy Male Subjects
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (µg·h/mL) | Terminal Half-life (h) | Adverse Events | Reference |
| 250 | 2.21 | 2 | 11.3 | 2.1 - 2.5 | No serious or dose-related adverse events | [10] |
| 500 | - | - | - | 2.1 - 2.5 | No serious or dose-related adverse events | [10] |
| 1000 | - | - | - | 2.1 - 2.5 | No serious or dose-related adverse events | [10] |
| 1500 | - | - | - | 2.1 - 2.5 | No serious or dose-related adverse events | [10] |
| 1750 | - | - | - | 2.1 - 2.5 | No serious or dose-related adverse events | [10] |
| 2000 | - | - | - | 2.1 - 2.5 | No serious or dose-related adverse events | [10] |
Note: Pharmacokinetics appeared linear up to 500 mg, with relative bioavailability decreasing at higher doses.
Experimental Protocols
In Vitro Susceptibility Testing
-
Fungal Isolate: Coccidioides posadasii, Silveira strain (ATCC 28-868), a clinical isolate known for its virulence in animal models.[5]
-
Methodology: Broth macrodilution was performed with arthroconidia in tubes to determine the MIC and MFC.[5] The specific methodology for the spherule-endospore phase and mycelial phase testing was not detailed in the provided search results.
Murine Model of Pulmonary Coccidioidomycosis
-
Animal Model: Female Swiss-Webster mice, 8 weeks old.[3]
-
Fungal Strain: C. posadasii strain Silveira.[3]
-
Inoculum Preparation: Arthroconidia were harvested from mature cultures grown on glucose-yeast extract agar. The concentration of viable spores was determined by plating serial dilutions.
-
Infection Protocol: Mice were anesthetized and intranasally inoculated with a suspension of arthroconidia.[7]
-
Treatment Regimen: Nikkomycin Z was administered by oral gavage. The dosing and duration varied across studies as detailed in Table 1.
-
Efficacy Assessment: At the end of the treatment period, mice were euthanized, and lungs were aseptically removed. The organs were homogenized, and serial dilutions were plated on appropriate media to quantify the fungal burden (colony-forming units, CFU). Survival was also monitored over the course of the experiment.[7]
Murine Model of Disseminated Coccidioidomycosis
-
Animal Model: Female CD-1 mice, 6 weeks of age.[5]
-
Fungal Strain: C. posadasii, Silveira strain.[5]
-
Infection Protocol: Mice were challenged via intravenous injection of arthroconidia.[5]
-
Treatment Regimen: Nikkomycin Z was administered either intraperitoneally or orally in the drinking water.[5] Dosing details are provided in Table 2.
-
Efficacy Assessment: Following the treatment period, mice were euthanized, and organs (lungs, liver, and spleen) were harvested for CFU quantification.[5]
Murine Model of CNS Coccidioidomycosis
-
Animal Model: Specific strain not detailed in the provided search results.
-
Fungal Strain: Coccidioides immitis.[9]
-
Infection Protocol: Mice were inoculated intracranially with arthroconidia.[9]
-
Treatment Regimen: Nikkomycin Z was administered orally three times daily (TID).[9] Specific doses are listed in Table 3.
-
Efficacy Assessment: Efficacy was evaluated based on survival and reduction in brain fungal burden.[9]
Phase I Clinical Trial
-
Study Population: Healthy male subjects.[10]
-
Study Design: Single, rising oral dose study.[10]
-
Dose Range: 250 mg to 2,000 mg.[10]
-
Pharmacokinetic Sampling: Blood samples were collected over 24 hours post-dosing to determine plasma drug concentrations.[10]
-
Safety Monitoring: Subjects were monitored for adverse events.[10]
Mandatory Visualization
Mechanism of Action of Nikkomycin Z
The primary mechanism of action of Nikkomycin Z is the competitive inhibition of chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway.
Caption: Mechanism of Nikkomycin Z as a competitive inhibitor of chitin synthase.
Experimental Workflow for Preclinical Murine Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of Nikkomycin Z in a murine model of coccidioidomycosis.
Caption: Workflow for in vivo efficacy studies of Nikkomycin Z.
Logical Relationship of Nikkomycin Z Development
This diagram outlines the logical progression of Nikkomycin Z development from preclinical studies to clinical trials for coccidioidomycosis.
Caption: Developmental pathway of Nikkomycin Z for coccidioidomycosis.
Conclusion
The preliminary studies of Nikkomycin Z for the treatment of coccidioidomycosis are highly encouraging. Its novel mechanism of action, potent in vitro fungicidal activity, and significant efficacy in preclinical animal models, coupled with a favorable safety profile in a Phase I clinical trial, position it as a promising candidate to address the unmet medical need for a curative therapy for Valley Fever.[10][11] Further clinical investigation, particularly the planned Phase II trials, will be crucial in determining its ultimate role in the management of this challenging fungal infection.[3] The data and protocols summarized in this guide provide a comprehensive overview for researchers and drug development professionals engaged in the advancement of new antifungal agents.
References
- 1. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modeling Nikkomycin Z Dosing and Pharmacology in Murine Pulmonary Coccidioidomycosis Preparatory to Phase 2 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitin Synthase Inhibitors as Antifungal Agents: Ingenta Connect [ingentaconnect.com]
- 5. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetics of Nikkomycin Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
Methodological & Application
Nikkomycin Z: Application Notes and Protocols for In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for in vitro susceptibility testing of Nikkomycin Z, an investigational antifungal agent. The information is intended to guide researchers in establishing reliable and reproducible methods for evaluating the efficacy of Nikkomycin Z against various fungal pathogens.
Introduction to Nikkomycin Z
Nikkomycin Z is a competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin, a critical component of the fungal cell wall.[1] By disrupting cell wall formation, Nikkomycin Z leads to osmotic instability and fungal cell death.[1] This mechanism of action makes it a promising candidate for antifungal therapy, particularly as chitin is absent in mammalian cells, suggesting a potential for low toxicity in humans.[2] Nikkomycin Z has shown activity against a range of fungi, notably dimorphic pathogens like Coccidioides immitis.[2][3]
Mechanism of Action: Chitin Synthase Inhibition
Nikkomycin Z's primary mode of action is the competitive inhibition of chitin synthase. This enzyme is responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin, a vital structural polysaccharide in the fungal cell wall. The effectiveness of Nikkomycin Z is dependent on its uptake by the fungal cell, which is mediated by peptide transport systems.[1]
In Vitro Susceptibility Testing Protocols
Standardized methods for antifungal susceptibility testing are crucial for the evaluation of new compounds like Nikkomycin Z. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines that can be adapted for investigational agents. The most common method for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z is broth microdilution.
Broth Microdilution Method (Adapted from CLSI M27/M38)
This protocol is a generalized procedure based on CLSI documents M27 for yeasts and M38 for filamentous fungi, with modifications specific to Nikkomycin Z based on published research.[4]
1. Preparation of Nikkomycin Z Stock Solution:
-
Obtain Nikkomycin Z powder of known potency.
-
Prepare a stock solution in sterile distilled water.[2]
-
Store aliquots at -70°C until use.[2]
2. Preparation of Microdilution Plates:
-
Use sterile 96-well U-bottom microtiter plates.
-
Prepare serial twofold dilutions of Nikkomycin Z in RPMI 1640 medium. The final concentration range should typically span from 0.03 to 64 µg/mL, though this may be adjusted based on the organism being tested.
-
The final volume in each well after inoculation will be 200 µL.
3. Culture Medium:
-
Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.
-
For Nikkomycin Z testing, the pH of the medium should be adjusted to 6.0 with 1 M HCl, as the compound is more stable under acidic conditions.[2]
4. Inoculum Preparation:
-
Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast on Sabouraud dextrose agar for 24-48 hours.
-
Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in the RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]
-
-
Filamentous Fungi (Aspergillus spp., Coccidioides immitis):
-
Grow the mold on potato dextrose agar for 7 days to encourage conidiation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Adjust the conidial suspension to a concentration that results in a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[2] For Coccidioides immitis, a spectrophotometer can be used to adjust the inoculum to 95% optical transmission at 530 nm, followed by a 1/1,000 dilution in the medium.[2]
-
5. Incubation:
-
Incubate the plates at 35°C.
-
Incubation times vary by organism: 24-48 hours for most yeasts and rapidly growing molds, and up to 72 hours for slower-growing organisms.
6. Reading and Interpreting Results:
-
The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the growth control well.[2]
-
For some fungi, a Minimum Lethal Concentration (MLC) can be determined by subculturing from wells with no visible growth onto drug-free agar. The MLC is the lowest drug concentration that results in a ≥99.9% reduction in CFU/mL from the starting inoculum.
Checkerboard Synergy Testing
The checkerboard method is used to assess the interaction between Nikkomycin Z and other antifungal agents (e.g., azoles, polyenes).
Protocol:
-
Prepare serial dilutions of Nikkomycin Z along the rows of a 96-well plate and a second antifungal agent along the columns.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate the plate as described in the broth microdilution protocol.
-
After incubation, determine the MIC for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.
FICI Calculation: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Quantitative Data Summary
The following tables summarize the in vitro activity of Nikkomycin Z against various fungal species as reported in the literature.
Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungi
| Fungal Species | Number of Isolates | Nikkomycin Z MIC Range (µg/mL) | Reference(s) |
| Candida albicans | Not Specified | ≤0.5 - 32 | [2] |
| Candida parapsilosis | Not Specified | 1 - 4 | [2] |
| Candida tropicalis | Not Specified | >64 | [2] |
| Candida krusei | Not Specified | >64 | [2] |
| Candida glabrata | Not Specified | >64 | [2] |
| Cryptococcus neoformans | 15 | 0.5 - >64 | [2] |
| Coccidioides immitis (mycelial) | Not Specified | 4.9 (MIC₈₀) | [2] |
| Coccidioides immitis (spherule) | Not Specified | 0.125 | [2] |
| Aspergillus fumigatus | Not Specified | >64 | [2] |
| Aspergillus flavus | Not Specified | >64 | [2] |
Table 2: Synergistic Activity of Nikkomycin Z with Itraconazole
| Fungal Species | Interaction with Itraconazole | Reference(s) |
| Candida albicans | Additive/Synergistic | [2] |
| Candida parapsilosis | Additive/Synergistic | [2] |
| Cryptococcus neoformans | Additive/Synergistic | [2] |
| Coccidioides immitis | Synergistic | [2] |
| Aspergillus fumigatus | Synergistic | [2] |
| Aspergillus flavus | Synergistic | [2] |
Quality Control
As Nikkomycin Z is an investigational agent, official quality control (QC) ranges have not been established by CLSI or EUCAST. However, it is essential to include QC strains in each run to ensure the validity of the results. Recommended QC strains for general antifungal susceptibility testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. Researchers should establish internal, reproducible MIC ranges for these strains with their specific lot of Nikkomycin Z.
Conclusion
The protocols outlined provide a framework for the in vitro susceptibility testing of Nikkomycin Z. Adherence to standardized methodologies, with appropriate modifications for the specific characteristics of Nikkomycin Z, is essential for generating reliable and comparable data. This information is critical for the continued development and potential clinical application of this novel antifungal agent.
References
- 1. njccwei.com [njccwei.com]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 4. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration of Nikkomycin Z: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z, a potent chitin synthase inhibitor with significant antifungal properties. The following sections detail the mechanism of action, experimental procedures, and expected outcomes for in vitro susceptibility testing.
Introduction to Nikkomycin Z
Nikkomycin Z is a nucleoside-peptide antibiotic produced by Streptomyces species.[1][2] It exhibits antifungal activity by competitively inhibiting chitin synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[3][4][5] This disruption of cell wall integrity can lead to osmotic lysis and fungal cell death.[3] The susceptibility of a particular fungus to Nikkomycin Z is influenced by its chitin content and the specific isoforms of chitin synthase it possesses.[3] Due to its unique mechanism of action, Nikkomycin Z has shown promise in treating infections caused by various fungal pathogens, particularly dimorphic fungi like Coccidioides immitis.[5][6]
Mechanism of Action of Nikkomycin Z
Nikkomycin Z's primary mode of action is the competitive inhibition of chitin synthase. It mimics the structure of the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[3] The effectiveness of Nikkomycin Z is dependent on its transport into the fungal cell, which is facilitated by a dipeptide permease-mediated uptake system.[3] Once inside the cell, Nikkomycin Z binds to the active site of chitin synthase located on the inner side of the fungal plasma membrane, thereby blocking chitin synthesis.[3] This inhibition weakens the cell wall, making the fungus susceptible to osmotic stress and lysis.
Caption: Mechanism of action of Nikkomycin Z.
Protocols for MIC Determination
The following protocols are based on established broth dilution methods for antifungal susceptibility testing, with specific considerations for Nikkomycin Z. The Clinical and Laboratory Standards Institute (CLSI) M27-A guideline for yeasts and M38-A2 for filamentous fungi provide a foundational framework.[1]
Materials
-
Nikkomycin Z powder
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile distilled water or appropriate solvent for Nikkomycin Z
-
96-well microtiter plates (for microdilution) or sterile test tubes (for macrodilution)
-
Fungal isolates for testing
-
Sterile saline (0.85%)
-
Spectrophotometer or hemacytometer
-
Incubator
Experimental Workflow
Caption: Experimental workflow for MIC determination.
Detailed Protocol: Broth Microdilution
-
Preparation of Nikkomycin Z Stock Solution:
-
Accurately weigh Nikkomycin Z powder and dissolve it in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Inoculum Preparation:
-
For yeasts, subculture the isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
For filamentous fungi, culture until adequate sporulation is observed.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the suspension to a concentration of 0.5-2.5 x 10³ CFU/mL using a spectrophotometer (by adjusting to a specific optical density at a given wavelength, e.g., 530 nm) or a hemacytometer.[2][7]
-
-
Preparation of Drug Dilutions:
-
Perform a serial two-fold dilution of the Nikkomycin Z stock solution in RPMI 1640 medium directly in the 96-well microtiter plate.
-
The final concentration range should typically span from 64 µg/mL down to 0.06 µg/mL, although this can be adjusted based on the expected susceptibility of the fungal species.[1][8]
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a positive control (inoculum without drug) and a negative control (medium without inoculum).
-
Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.[9] For some fungi like H. capsulatum, incubation may be extended to 7 days.[10]
-
-
MIC Endpoint Determination:
-
The MIC is defined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the positive control.[1]
-
The endpoint can be determined visually or by reading the absorbance at a specific wavelength using a microplate reader.
-
Protocol: Broth Macrodilution
The macrodilution method is similar to the microdilution method but is performed in test tubes with larger volumes. This method can be advantageous for fungi that do not grow well in microtiter plates.
-
Follow the same steps for preparing the Nikkomycin Z stock solution and the fungal inoculum.
-
Perform serial dilutions of Nikkomycin Z in test tubes containing RPMI 1640 medium.
-
Inoculate each tube with the standardized fungal suspension.
-
Incubate the tubes at 35°C for the appropriate duration.
-
Determine the MIC by visually inspecting the tubes for turbidity. The MIC is the lowest concentration in the first tube that appears clear.[1][2][11]
Data Presentation: Nikkomycin Z MIC Ranges
The following tables summarize the reported MIC values for Nikkomycin Z against various fungal pathogens. It is important to note that MIC values can vary depending on the specific isolate, testing methodology, and endpoint criteria used.
Table 1: MIC of Nikkomycin Z against Yeast and Yeast-like Fungi
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | 4 | - | ≤0.5 - 32 | [1] |
| Candida parapsilosis | - | - | 1 - 4 | [1] |
| Candida tropicalis | >64 | >64 | >64 | [1] |
| Candida krusei | >64 | >64 | >64 | [1] |
| Candida glabrata | >64 | >64 | >64 | [1] |
| Candida auris | 2 | 32 | 0.125 - >64 | [8][12] |
| Cryptococcus neoformans | - | - | 0.5 - >64 | [1] |
Table 2: MIC of Nikkomycin Z against Dimorphic and Filamentous Fungi
| Fungal Species | Growth Phase | MIC₅₀/₈₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Coccidioides immitis | Mycelial | 4.9 (MIC₈₀) | 1 - 16 | [1] |
| Coccidioides immitis | Spherule-endospore | - | 0.0078 - 0.5 | [13] |
| Histoplasma capsulatum | Yeast | - | 4 - >64 | [6] |
| Blastomyces dermatitidis | Yeast | - | 0.78 | [6] |
| Aspergillus fumigatus | Mycelial | - | 32 - >128 | [13] |
| Aspergillus flavus | Mycelial | - | >64 | [1] |
Considerations and Troubleshooting
-
Inoculum Effect: A high inoculum density can lead to higher MIC values.[10] Therefore, accurate standardization of the inoculum is critical.
-
Medium pH: The activity of some antifungals can be influenced by the pH of the medium. The use of MOPS-buffered RPMI 1640 at pH 7.0 is recommended.
-
Growth Phase: For dimorphic fungi like Coccidioides immitis, the MIC can differ significantly between the mycelial and the parasitic (spherule-endospore) phases.[1][13]
-
Synergistic Effects: Nikkomycin Z has demonstrated synergistic or additive effects when combined with other antifungal agents, such as azoles (fluconazole, itraconazole) and echinocandins.[1][2][7] Checkerboard assays can be employed to evaluate these interactions.[9]
-
Minimum Fungicidal Concentration (MFC): To determine if Nikkomycin Z is fungicidal or fungistatic, an MFC assay can be performed. This involves subculturing from the clear wells (or tubes) of the MIC assay onto drug-free agar to determine the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[14]
By following these detailed protocols and considering the factors outlined above, researchers can accurately determine the in vitro susceptibility of fungal isolates to Nikkomycin Z, providing valuable data for drug development and clinical research.
References
- 1. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 4. Nikkomycin - Wikipedia [en.wikipedia.org]
- 5. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial Results of the International Efforts in Screening New Agents against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Nikkomycin Z Checkerboard Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the synergistic antifungal effects of Nikkomycin Z in combination with other antifungal agents using a checkerboard microdilution assay. The information is intended for use in research and drug development settings.
Introduction
Nikkomycin Z is a nucleoside-peptide antibiotic that competitively inhibits chitin synthase, a key enzyme in the biosynthesis of the fungal cell wall.[1][2] By targeting this essential component, which is absent in mammals, Nikkomycin Z presents a promising antifungal agent.[3] The efficacy of antifungal therapies can be enhanced through combination treatments that exhibit synergistic interactions. The checkerboard assay is a widely used in vitro method to systematically evaluate the interactions between two antimicrobial agents.[4][5]
This document outlines the procedures for performing a checkerboard assay to determine the synergistic activity of Nikkomycin Z with other classes of antifungal drugs, such as azoles (e.g., fluconazole) and echinocandins (e.g., caspofungin).
Mechanism of Synergistic Action
The synergistic effects of Nikkomycin Z with other antifungals stem from a multi-pronged attack on the fungal cell wall integrity.
-
With Azoles (e.g., Fluconazole): Azoles inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption is believed to increase the permeability of the cell membrane, potentially facilitating the uptake of Nikkomycin Z.[1] Furthermore, the inhibition of ergosterol synthesis by azoles can independently interfere with chitin synthesis. This creates a "sequential blockade" where two different steps in cell wall and membrane maintenance are inhibited, leading to a potent synergistic effect.[6]
-
With Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, another critical structural component of the fungal cell wall.[7] In response to this stress, fungi often activate a "cell wall salvage pathway," which upregulates chitin synthesis to compensate for the weakened glucan structure.[8][9][10] By simultaneously inhibiting chitin synthase with Nikkomycin Z, this compensatory mechanism is blocked, leading to a catastrophic failure of the cell wall and synergistic antifungal activity.[8][11]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the checkerboard microdilution assay.
Materials
-
Nikkomycin Z (analytical grade)
-
Partner antifungal agent (e.g., Fluconazole, Caspofungin)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile, 96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile distilled water
-
Sterile 0.9% saline
-
Spectrophotometer
-
Hemacytometer
-
Incubator
-
Multichannel pipette
Preparation of Reagents
-
Fungal Inoculum Preparation:
-
For yeast (e.g., Candida albicans): Culture the isolate on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
For filamentous fungi (e.g., Aspergillus fumigatus): Culture the isolate on Potato Dextrose Agar at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemacytometer and dilute in RPMI 1640 medium to a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.[1]
-
-
Antifungal Stock Solutions:
-
Prepare stock solutions of Nikkomycin Z and the partner antifungal agent in a suitable solvent (e.g., water for Nikkomycin Z and Fluconazole, DMSO for Caspofungin) at a concentration of 1280 µg/mL.
-
Prepare intermediate stock solutions at 4x the highest desired final concentration in RPMI 1640 medium.
-
Checkerboard Assay Setup
The following steps describe the preparation of a 96-well plate for the checkerboard assay.[4][12]
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.
-
Drug A (Nikkomycin Z) Dilution (Rows):
-
Add 100 µL of the 4x Nikkomycin Z stock solution to all wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the drug B control, and column 12 as the growth control.
-
-
Drug B (Partner Antifungal) Dilution (Columns):
-
Add 100 µL of the 4x partner antifungal stock solution to all wells in row A.
-
Perform a 2-fold serial dilution by transferring 100 µL from row A to row B, mixing, and continuing this process down the plate to row G. Discard 100 µL from row G. Row H will serve as the drug A control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except for the sterility control well, typically H12). The final volume in each well will be 200 µL.
-
Incubation and MIC Determination
-
Incubate the plates at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of growth (typically ≥50% for Nikkomycin Z and ≥80% for azoles and echinocandins) compared to the growth control.[9] The MIC can be determined visually or by reading the optical density at 492 nm.
Data Presentation and Analysis
Tabulation of MIC Data
Summarize the MIC data in a clear and structured table to facilitate comparison.
Table 1: Example MIC Data for Nikkomycin Z in Combination with Fluconazole against Candida albicans
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| Nikkomycin Z | 16 | 2 |
| Fluconazole | 4 | 0.5 |
Table 2: Example MIC Data for Nikkomycin Z in Combination with Caspofungin against Aspergillus fumigatus
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| Nikkomycin Z | 64 | 4 |
| Caspofungin | 0.25 | 0.031 |
Calculation of Fractional Inhibitory Concentration (FIC) Index
The interaction between Nikkomycin Z and the partner drug is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[5][13]
The FIC for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
The interpretation of the FICI is as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Example Calculation (from Table 1):
-
FIC of Nikkomycin Z = 2 / 16 = 0.125
-
FIC of Fluconazole = 0.5 / 4 = 0.125
-
FICI = 0.125 + 0.125 = 0.25 (Synergy)
Table 3: FIC Index Interpretation
| Interaction | FIC Index (FICI) |
| Synergy | ≤ 0.5 |
| Additive/Indifference | > 0.5 to ≤ 4.0 |
| Antagonism | > 4.0 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of synergistic action of Nikkomycin Z.
Caption: Experimental workflow for the checkerboard assay.
Caption: Logical flow for FIC Index calculation and interpretation.
References
- 1. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell wall protection by the Candida albicans class I chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Synergistic action of nikkomycin X/Z with azole antifungals on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reshuffling of Aspergillus fumigatus Cell Wall Components Chitin and β-Glucan under the Influence of Caspofungin or Nikkomycin Z Alone or in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Effects of Echinocandins in Combination with Nikkomycin Z against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. emerypharma.com [emerypharma.com]
Nikkomycin Z in Animal Models of Fungal Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nikkomycin Z, a potent chitin synthase inhibitor, in various animal models of fungal infections. The information is intended to guide researchers in designing and executing preclinical efficacy studies.
Mechanism of Action
Nikkomycin Z is a competitive inhibitor of chitin synthase, an essential enzyme responsible for the synthesis of chitin, a critical component of the fungal cell wall.[1] By disrupting cell wall integrity, Nikkomycin Z exhibits fungicidal activity against a range of pathogenic fungi, particularly dimorphic fungi that have a high chitin content in their parasitic phases.[1][2] This targeted mechanism offers a high degree of selectivity for fungal cells, as chitin is absent in mammals, suggesting a favorable safety profile.[2][3]
Signaling Pathway: Fungal Cell Wall Synthesis Inhibition
Caption: Nikkomycin Z inhibits chitin synthase, blocking the polymerization of UDP-N-acetylglucosamine into chitin, a vital component of the fungal cell wall.
Preclinical Efficacy Data
Nikkomycin Z has demonstrated significant efficacy in murine models of several systemic fungal infections. The following tables summarize key quantitative data from various studies.
Table 1: Efficacy of Nikkomycin Z in Murine Coccidioidomycosis Models
| Fungal Strain | Mouse Strain | Inoculum & Route | Treatment Regimen (Dosage, Route, Duration) | Efficacy Outcome | Reference |
| Coccidioides immitis | ICR | 125-149 arthroconidia, intracranial | 50, 100, or 300 mg/kg, oral (TID), 14 days | 70-80% survival | [3] |
| Coccidioides immitis | ICR | 125-149 arthroconidia, intracranial | 50, 100, or 300 mg/kg, oral (TID), 7 days | Significant reduction in brain fungal burden | [3] |
| Coccidioides posadasii | - | Intracerebral injection | 30, 100, or 300 mg/kg/day in drinking water, 12 days | 70-100% survival; 80-89% brain sterilization | [4] |
| Coccidioides posadasii | - | Low-inoculum, intravenous | ≥200 mg/kg/day, oral, 5 days | Sterilized infection in most animals | [2] |
| Coccidioides posadasii | - | High-inoculum, intravenous | ≥200 mg/kg/day, oral, 5 days | Greater reduction in lung, liver, and spleen CFU than fluconazole | [2] |
Table 2: Efficacy of Nikkomycin Z in Murine Blastomycosis and Histoplasmosis Models
| Fungal Strain | Mouse Strain | Inoculum & Route | Treatment Regimen (Dosage, Route, Duration) | Efficacy Outcome | Reference |
| Blastomyces dermatitidis | - | - | 20 or 50 mg/kg, oral (BID) | 100% survival after fatal IV inoculation | [1] |
| Histoplasma capsulatum | ICR | 2.3 x 10^5 CFU, intravenous | 2.5 to 25 mg/kg, oral (BID), 7 days | Significant reduction in spleen and liver fungal burden | [5] |
| Histoplasma capsulatum | ICR | - | 5 mg/kg, oral (BID), 10 days | Prolonged survival | [5] |
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of Nikkomycin Z is crucial for designing effective dosing regimens.
Table 3: Pharmacokinetic Parameters of Nikkomycin Z
| Species | Dose | Route | Tmax (hours) | Cmax (µg/mL) | Half-life (hours) | Bioavailability | Reference |
| Human | 250 mg | Oral | 2 | 2.21 | 2.1 - 2.5 | - | |
| Human | 500 mg | Oral | 2-4 | - | 2.1 - 2.5 | Linear with 250 mg | |
| Human | 1000 mg | Oral | 2-4 | - | 2.1 - 2.5 | ~62-70% relative to lower doses | |
| Human | 1500-2000 mg | Oral | 2-4 | - | 2.1 - 2.5 | ~42-47% relative to lower doses | |
| Mouse | - | Intravenous | - | - | Rapidly eliminated | - | [1] |
| Mouse | - | Oral | - | - | >2 hours (inhibitory levels) | Sufficient for efficacy | [1] |
Experimental Protocols
The following are detailed protocols for establishing murine models of common fungal infections to evaluate the efficacy of Nikkomycin Z.
General Experimental Workflow
Caption: A generalized workflow for evaluating the in vivo efficacy of Nikkomycin Z in murine models of fungal infections.
Protocol 1: Murine Model of Pulmonary Coccidioidomycosis
1. Fungal Preparation:
-
Culture Coccidioides immitis or Coccidioides posadasii on a suitable agar medium (e.g., GYE agar) until arthroconidia are mature.[6][7]
-
Harvest arthroconidia and prepare a suspension in sterile saline.
-
Adjust the concentration to the desired inoculum size (e.g., 50-150 arthroconidia per mouse for a lethal infection model).[6]
2. Animal Model:
-
Use susceptible mouse strains such as C57BL/6 or outbred strains like Swiss-Webster for drug efficacy studies.[6]
-
Acclimatize mice for at least one week before infection.
3. Intranasal Inoculation:
-
Anesthetize mice using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).[6]
-
Gently instill a small volume (e.g., 30 µL) of the arthroconidial suspension onto the nares of the anesthetized mouse, allowing for inhalation into the lungs.[6][7]
-
To confirm the administered dose, plate an aliquot of the inoculum before and after the infection procedure.[6]
4. Treatment:
-
Initiate treatment with Nikkomycin Z at a specified time point post-infection (e.g., 48 hours).[3]
-
Administer Nikkomycin Z orally via gavage or in the drinking water at the desired dosage and frequency (e.g., 50 mg/kg twice daily).[4][5]
-
Include a vehicle control group and a positive control group (e.g., fluconazole).
5. Efficacy Assessment:
-
Survival Study: Monitor mice daily for signs of morbidity and mortality for a defined period (e.g., 30 days).
-
Fungal Burden Study: At a predetermined endpoint (e.g., 7 days post-treatment), euthanize the mice.[3]
-
Aseptically harvest organs of interest (lungs, spleen, liver).
-
Homogenize the tissues in sterile saline.[8]
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[9][10]
Protocol 2: Murine Model of Disseminated Blastomycosis
1. Fungal Preparation:
-
Culture the yeast form of Blastomyces dermatitidis in a liquid medium such as Histoplasma Macrophage Medium (HMM) at 37°C.[11]
-
Wash and resuspend the yeast cells in sterile saline to the desired concentration for intravenous injection.
2. Animal Model:
-
BALB/c or C57BL/6 mice are commonly used.
-
Acclimatize mice as described above.
3. Intravenous Inoculation:
-
Inject the prepared yeast cell suspension into the lateral tail vein of the mice. The inoculum size will determine the severity and timeline of the infection.
4. Treatment:
-
Begin Nikkomycin Z treatment at a specified time post-infection.
-
Administer the drug orally at various dosages (e.g., 20-50 mg/kg twice daily).[1]
-
Include appropriate control groups.
5. Efficacy Assessment:
-
Monitor survival as the primary endpoint.
-
For fungal burden assessment, harvest lungs, liver, and spleen at a defined time point and determine CFU/gram of tissue as described in Protocol 1.
Protocol 3: Murine Model of Disseminated Histoplasmosis
1. Fungal Preparation:
-
Grow the yeast phase of Histoplasma capsulatum in a suitable liquid medium (e.g., Ham's F-12) at 37°C.[12]
-
Prepare a yeast cell suspension in sterile saline for intravenous injection.[5]
2. Animal Model:
-
Immunocompetent mouse strains like ICR can be used.[5]
-
Acclimatize mice prior to the experiment.
3. Intravenous Inoculation:
-
Administer the H. capsulatum yeast suspension via the lateral tail vein. An infecting dose of approximately 2.3 x 10^5 CFU/mouse has been reported.[5]
4. Treatment:
-
Initiate Nikkomycin Z treatment, for example, twice daily via oral gavage, at dosages ranging from 2.5 to 25 mg/kg.[5]
-
Include vehicle and positive control (e.g., fluconazole) groups.
5. Efficacy Assessment:
-
Evaluate survival over a period of 30 days.[5]
-
Determine fungal burden in the spleen, liver, and brain at the end of the treatment period by plating tissue homogenates for CFU enumeration.[5]
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific research objectives and institutional animal care and use guidelines. Appropriate biosafety precautions must be taken when handling pathogenic fungi.
References
- 1. incacare.live [incacare.live]
- 2. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of nikkomycin Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Mouse models for the study of fungal pneumonia: A collection of detailed experimental protocols for the study of Coccidioides, Cryptococcus, Fusarium, Histoplasma and combined infection due to Aspergillus-Rhizopus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Radioimmunotherapy of Blastomycosis in a Mouse Model With a (1→3)-β-Glucans Targeting Antibody [frontiersin.org]
- 12. Evolution of the Primary Immune Response to Histoplasma capsulatum in Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Murine Models of Coccidioidomycosis in Nikkomycin Z Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing murine models in the study of coccidioidomycosis and the evaluation of Nikkomycin Z as a therapeutic agent.
Introduction
Coccidioidomycosis, also known as Valley Fever, is a fungal disease caused by Coccidioides immitis or Coccidioides posadasii. Murine models are essential for understanding the pathogenesis of this disease and for the preclinical assessment of new antifungal drugs.[1][2] Nikkomycin Z is an investigational antifungal agent that has shown significant promise in treating coccidioidomycosis.[3][4] It acts as a competitive inhibitor of chitin synthase, an enzyme crucial for the formation of the fungal cell wall, a structure not present in mammals.[5][6] This unique mechanism of action makes it a targeted and potentially less toxic therapeutic option.[5][6] Efficacy has been demonstrated in murine models of pulmonary, disseminated, and central nervous system (CNS) coccidioidomycosis.[7][8][9]
Mechanism of Action of Nikkomycin Z
Nikkomycin Z functions by inhibiting the synthesis of chitin, a vital component of the fungal cell wall. This inhibition leads to osmotic lysis and fungal cell death.[6][10] The drug enters the fungal cell through a dipeptide permease-mediated transport system.[6] Its structural similarity to UDP-N-acetylglucosamine, the natural substrate for chitin synthase, allows it to act as a competitive inhibitor of this enzyme.[6]
Experimental Protocols
Murine Model Selection
The choice of mouse strain is critical for studying coccidioidomycosis. While various strains are susceptible, C57BL/6 and BALB/c are commonly used. For chronic infection models that more closely mimic human disease, the C57BL/6 strain infected with C. posadasii strain 1038 has been shown to result in protracted survival.[2][11] Immunodeficient mouse strains can be utilized to study the role of specific components of the immune system in response to infection.[2]
Fungal Strain and Inoculum Preparation
Coccidioides posadasii (e.g., Silveira or strain 1038) and Coccidioides immitis (e.g., RS strain) are frequently used for murine infections.[2][7] Arthroconidia are typically used to establish infection.
Protocol for Inoculum Preparation:
-
Culture the selected Coccidioides strain on a suitable agar medium (e.g., glucose yeast extract) until mature arthroconidia are formed.
-
Harvest arthroconidia by washing the agar surface with sterile saline.
-
Filter the suspension to remove hyphal fragments.
-
Wash the arthroconidia by centrifugation and resuspend in sterile saline.
-
Determine the concentration of viable arthroconidia by plating serial dilutions and counting colony-forming units (CFU).
-
Adjust the concentration to the desired inoculum size for infection.
Infection Models
1. Pulmonary Coccidioidomycosis (Intranasal Inoculation) This model mimics the natural route of infection in humans.[12]
Protocol:
-
Anesthetize mice (e.g., with ketamine/xylazine or isoflurane).[2]
-
Instill a suspension of Coccidioides arthroconidia (typically 30-50 µL) into the nares of the mice.[2]
-
Monitor the mice for signs of infection, such as weight loss, ruffled fur, and lethargy.[13]
2. Disseminated Coccidioidomycosis (Intravenous Inoculation) This model is used to study systemic infection.
Protocol:
-
Warm the mice to dilate the lateral tail veins.
-
Inject a suspension of Coccidioides arthroconidia into a lateral tail vein.
-
Monitor the mice for signs of disseminated disease.
3. Central Nervous System (CNS) Coccidioidomycosis (Intracranial Inoculation) This model is used to specifically study coccidioidal meningitis.
Protocol:
-
Anesthetize the mice.
-
Secure the mouse in a stereotaxic frame.
-
Inject a low volume of Coccidioides arthroconidia directly into the brain.[5]
-
Monitor for neurological symptoms.
Nikkomycin Z Administration
Nikkomycin Z can be administered through various routes, including oral gavage, intraperitoneally, or in the drinking water to mimic sustained release.[7][14]
Protocol for Oral Gavage:
-
Prepare a solution of Nikkomycin Z in sterile water.
-
Administer the solution directly into the stomach of the mouse using a gavage needle.
-
Dosing frequency can vary, with twice-daily (BID) or three-times-daily (TID) regimens being common due to the short half-life of Nikkomycin Z.[3][5]
Experimental Workflow
Data Presentation: Efficacy of Nikkomycin Z
The efficacy of Nikkomycin Z is typically assessed by survival analysis and reduction in fungal burden in target organs.
Survival Studies
| Model | Mouse Strain | Fungal Strain | Treatment | Dosing | Outcome | Reference |
| Pulmonary | Not Specified | C. immitis | Nikkomycin Z | 20 and 50 mg/kg BID (oral) for 10 days | 100% protection | [3] |
| CNS | Not Specified | C. immitis | Nikkomycin Z | 50 mg/kg BID (oral) for 21 days | 60% survival at day 65 | [3] |
| CNS | Not Specified | C. immitis | Nikkomycin Z | 50, 100, or 300 mg/kg TID (oral) for 14 days | 70-80% survival at day 30 | [5] |
| CNS | Not Specified | C. posadasii | Nikkomycin Z | 30, 100, or 300 mg/kg/day in drinking water | 70%, 90%, and 100% survival respectively | [15] |
Fungal Burden Reduction
| Model | Organ | Treatment | Dosing | Log10 CFU Reduction | Reference |
| Pulmonary | Lung | Nikkomycin Z | 100 mg/kg/day (divided BID, oral) | 5.98 | [3] |
| Pulmonary | Lung | Nikkomycin Z | 50 mg/kg/day (QD, oral) | 2.58 | [3] |
| Pulmonary | Lung | Nikkomycin Z | 40 mg/kg/day (QD, oral) | 5.09 (compared to untreated) | [3] |
| CNS | Brain | Nikkomycin Z | 50, 100, or 300 mg/kg TID (oral) | Significant reduction vs. control | [5] |
| Disseminated | Lung, Liver, Spleen | Nikkomycin Z | ≥200 mg/kg/day (oral) | Superior to fluconazole | [7][8] |
Conclusion
Murine models of coccidioidomycosis are indispensable tools for the preclinical evaluation of novel antifungal agents like Nikkomycin Z. The protocols and data presented here provide a framework for designing and conducting robust studies to assess the efficacy of this promising therapeutic candidate. Careful selection of the murine and fungal strains, infection model, and treatment regimen is crucial for obtaining reproducible and clinically relevant results.
References
- 1. Modeling Chronic Coccidioidomycosis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. A Chronic Murine Disease Model of Coccidioidomycosis Using Coccidioides posadasii, Strain 1038 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of a Mouse Model of Coccidioidomycosis Using an Inhalation Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactivation of Coccidioidomycosis in a Mouse Model of Asymptomatic Controlled Disease | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Nikkomycin Z in Candidiasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nikkomycin Z is a nucleoside-peptide antibiotic that acts as a competitive inhibitor of chitin synthase, an essential enzyme for fungal cell wall integrity.[1][2] Chitin is a crucial structural component of the fungal cell wall but is absent in mammals, making chitin synthase an attractive target for antifungal therapy.[3] While early studies showed limited efficacy of Nikkomycin Z as a monotherapy in murine models of candidiasis, more recent research has highlighted its potential, particularly in combination with other antifungal agents.[4][5] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of Nikkomycin Z against Candida albicans, summarizing key data and experimental workflows.
Mechanism of Action
Nikkomycin Z competitively inhibits chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine to form chitin.[6] This disruption of the cell wall leads to osmotic instability and cell lysis, particularly during active growth phases like hyphal formation where chitin synthesis is critical.[1][7] In Candida albicans, Nikkomycin Z has been shown to inhibit all three chitin synthase isozymes (CaChs1, CaChs2, and CaChs3).[6]
Caption: Mechanism of action of Nikkomycin Z.
In Vivo Efficacy Data
Nikkomycin Z has demonstrated efficacy in murine models of disseminated candidiasis, both as a monotherapy and in combination therapies. The following tables summarize key findings from published studies.
Table 1: Monotherapy Efficacy of Nikkomycin Z in Systemic Candidiasis
| Animal Model | C. albicans Strain | Treatment Regimen | Key Outcomes | Reference |
| Murine | Not Specified | Continuous exposure in drinking water | >50% survival in Nikkomycin Z groups compared to 0% in untreated controls. Efficacy was dose-related and comparable to fluconazole. | [7] |
| Murine | Not Specified | Subcutaneous, twice daily (10 mg/kg) | Prolonged survival of all infected mice compared to untreated controls. | [8] |
Table 2: Combination Therapy Efficacy of Nikkomycin Z in Systemic Candidiasis
| Animal Model | C. albicans Strain(s) | Combination | Treatment Regimen | Key Outcomes | Reference |
| Immunocompromised Murine | ATCC 90028 & fks mutants | Nikkomycin Z + Anidulafungin | NikZ: 10 mg/kg, s.c., twice dailyAnidulafungin: 5 mg/kg, s.c., once daily | Significantly improved survival rate in mice infected with fks mutants compared to monotherapy. | [8][9] |
| Immunocompromised Murine | CA 46503 & fks mutants | Nikkomycin Z + Micafungin | NikZ: 10 mg/kg, s.c., twice dailyMicafungin: 5 mg/kg, s.c., once daily | Enhanced survival was observed in the immunocompromised murine model. | [8][9] |
| Murine | Not Specified | Nikkomycin Z + Fluconazole | Not Specified | Additive effects observed in vivo. | [3] |
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of Nikkomycin Z in a murine model of disseminated candidiasis.
Protocol 1: Murine Model of Disseminated Candidiasis and Treatment
This protocol outlines the establishment of a systemic C. albicans infection in mice and subsequent treatment with Nikkomycin Z.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Broth (SDB) and Agar (SDA)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-8 week old female ICR mice (or other suitable strain)
-
Immunosuppressive agent (e.g., Dexamethasone)
-
Nikkomycin Z (Sigma-Aldrich or equivalent)
-
Vehicle for Nikkomycin Z (e.g., sterile water or PBS)
-
Insulin syringes with 28-30 gauge needles
-
Appropriate caging and animal care facilities
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on SDA plates at 35°C for 24-48 hours.
-
Inoculate a single colony into SDB and incubate at 35°C for 18-24 hours with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile PBS.
-
Resuspend the pellet in sterile PBS and adjust the concentration to 5 x 10^6 cells/mL using a hemocytometer. The final inoculum will be 100 µL per mouse.
-
-
Immunosuppression (if required):
-
To establish a robust infection, immunosuppression may be necessary.
-
Administer Dexamethasone (100 mg/kg) via intraperitoneal injection on days -3, 0, 7, and 14 relative to infection.[8]
-
-
Infection:
-
Warm mice under a heat lamp to dilate tail veins.
-
Inject 100 µL of the prepared C. albicans suspension (5 x 10^5 cells) into the lateral tail vein of each mouse.[8]
-
-
Treatment Administration:
-
Prepare Nikkomycin Z solution in the appropriate vehicle.
-
Begin treatment 24 hours post-infection.
-
Administer Nikkomycin Z subcutaneously at the desired dose (e.g., 10 mg/kg) twice daily for a duration of 12 days.[8]
-
Include control groups: untreated (vehicle only) and potentially a positive control with a known antifungal like fluconazole.
-
-
Monitoring and Endpoint:
-
Monitor mice daily for signs of morbidity (weight loss, ruffled fur, lethargy).
-
The primary endpoint is typically survival, monitored for a predefined period (e.g., 21-30 days).
-
Alternatively, for fungal burden analysis, mice can be euthanized at specific time points.
-
Caption: Workflow for in vivo candidiasis model.
Protocol 2: Assessment of Fungal Burden in Organs
This protocol describes how to quantify the fungal load in target organs, providing a quantitative measure of treatment efficacy.
Materials:
-
Infected and treated mice from Protocol 1
-
Sterile surgical instruments
-
Stomacher or tissue homogenizer
-
Sterile PBS
-
SDA plates with antibiotics (to prevent bacterial contamination)
-
Incubator at 35°C
Procedure:
-
Organ Harvest:
-
At a predetermined time point (e.g., 3-5 days post-treatment cessation), humanely euthanize the mice.
-
Aseptically remove target organs, typically the kidneys, as they are a primary site of C. albicans colonization.
-
Place each organ in a pre-weighed sterile tube containing a known volume of sterile PBS.
-
-
Homogenization:
-
Weigh the tubes with the organs to determine the wet weight of each organ.
-
Homogenize the organs using a stomacher or a mechanical tissue homogenizer until a uniform suspension is achieved.
-
-
Plating and Incubation:
-
Create a series of 10-fold serial dilutions of the organ homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Quantification:
-
Count the number of Colony Forming Units (CFUs) on plates with a countable number of colonies (typically 30-300).
-
Calculate the fungal burden as CFU per gram of organ tissue using the following formula: CFU/gram = (Number of colonies x Dilution factor) / (Volume plated in mL x Organ weight in grams)
-
Logical Relationship for Combination Therapy
The rationale for combining Nikkomycin Z with other antifungals, such as echinocandins, is based on their complementary mechanisms of action. Echinocandins inhibit β-glucan synthesis, another critical cell wall component. The "squeeze-down" effect posits that inhibition of one cell wall pathway leads to a compensatory upregulation of another. By simultaneously targeting both chitin and β-glucan synthesis, a potent synergistic effect can be achieved.
Caption: Synergy of Nikkomycin Z and Echinocandins.
Conclusion
Nikkomycin Z demonstrates significant potential as an antifungal agent against Candida albicans, particularly when used in combination with other classes of antifungals.[5] The protocols and data presented here provide a framework for researchers to design and execute robust in vivo studies to further evaluate the therapeutic utility of Nikkomycin Z in the context of candidiasis. Careful consideration of the animal model, treatment regimen, and endpoints is crucial for obtaining meaningful and reproducible results.
References
- 1. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous dosing of nikkomycin Z against systemic candidiasis, in vivo and in vitro correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Echinocandins in Combination with Nikkomycin Z against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Testing Nikkomycin Z Synergy with Fluconazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the synergistic antifungal activity of Nikkomycin Z and fluconazole. The combination of these two agents targets different essential components of the fungal cell, offering a promising strategy to enhance efficacy and overcome resistance.
Introduction
Nikkomycin Z inhibits chitin synthase, an enzyme crucial for the formation of the fungal cell wall.[1][2][3] Fluconazole, a triazole antifungal, acts by inhibiting the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[4][5][6][7] The simultaneous disruption of both the cell wall and cell membrane integrity can lead to a synergistic antifungal effect.[8][9][10] This protocol outlines the in vitro methods to quantitatively assess this synergy.
Key Experimental Protocols
Two primary methods are employed to determine the synergistic interaction between Nikkomycin Z and fluconazole: the checkerboard microdilution assay and the time-kill assay.
Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.[11][12][13][14]
Materials:
-
Nikkomycin Z (analytical grade)
-
Fluconazole (analytical grade)
-
Fungal isolate(s) of interest (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Multichannel pipette
Protocol:
-
Preparation of Drug Stock Solutions: Prepare stock solutions of Nikkomycin Z and fluconazole in a suitable solvent (e.g., water for Nikkomycin Z, DMSO for fluconazole) at a concentration of at least 20 times the highest concentration to be tested.
-
Preparation of Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Checkerboard Plate Setup:
-
In a 96-well plate, dispense 50 µL of RPMI 1640 medium into all wells.
-
Along the x-axis (e.g., columns 2-11), create a two-fold serial dilution of fluconazole. Add 50 µL of the fluconazole stock solution to the first well of each row and perform serial dilutions.
-
Along the y-axis (e.g., rows B-G), create a two-fold serial dilution of Nikkomycin Z. Add 50 µL of the Nikkomycin Z stock solution to the first well of each column and perform serial dilutions.
-
The final volume in each well containing the drug combination will be 100 µL.
-
Include wells with each drug alone (row H for fluconazole, column 12 for Nikkomycin Z) to determine the Minimum Inhibitory Concentration (MIC) of each drug individually.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the Results: Determine the MIC, which is the lowest concentration of the drug(s) that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction in turbidity compared to the growth control).
-
Calculation of FICI: Calculate the FICI using the following formula: FICI = (MIC of Nikkomycin Z in combination / MIC of Nikkomycin Z alone) + (MIC of fluconazole in combination / MIC of fluconazole alone)
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference (or Additive) |
| > 4.0 | Antagonism |
Time-Kill Assay
This dynamic assay provides information on the rate of fungal killing over time when exposed to the drug combination.[15][16][17][18]
Materials:
-
Nikkomycin Z
-
Fluconazole
-
Fungal isolate(s)
-
RPMI 1640 medium
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C)
-
Sabouraud Dextrose Agar plates
-
Sterile saline for dilutions
-
Colony counter
Protocol:
-
Preparation of Fungal Inoculum: Prepare a fungal suspension as described for the checkerboard assay, and dilute it in RPMI 1640 medium to a starting concentration of approximately 1-5 x 10^5 CFU/mL.
-
Experimental Setup: Prepare culture tubes with the following conditions (at concentrations determined from the checkerboard assay, e.g., 0.5 x MIC):
-
Growth control (no drug)
-
Nikkomycin Z alone
-
Fluconazole alone
-
Nikkomycin Z + Fluconazole combination
-
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto Sabouraud Dextrose Agar plates. Incubate the plates at 35°C for 24-48 hours.
-
Data Analysis: Count the number of colonies (CFU/mL) on each plate. Plot the log10 CFU/mL versus time for each condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A <2 log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables.
Table 1: Checkerboard Assay Results for Nikkomycin Z and Fluconazole against Candida albicans
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Nikkomycin Z | 16 | 2 | 0.125 | |
| Fluconazole | 8 | 1 | 0.125 | |
| Combination | 0.25 | Synergy |
Table 2: Time-Kill Assay Results (log10 CFU/mL) for Nikkomycin Z and Fluconazole against Cryptococcus neoformans
| Time (hours) | Growth Control | Nikkomycin Z (0.5x MIC) | Fluconazole (0.5x MIC) | Nikkomycin Z + Fluconazole |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.5 | 4.8 | 4.9 | 4.2 |
| 8 | 6.2 | 4.5 | 4.6 | 3.5 |
| 12 | 7.0 | 4.2 | 4.3 | 2.8 |
| 24 | 7.8 | 3.9 | 4.0 | 1.5 |
| 48 | 8.5 | 3.8 | 3.9 | <1.0 |
Visualizations
Diagrams illustrating the mechanisms of action and experimental workflows can aid in understanding the protocol and the synergistic interaction.
Caption: Mechanism of synergistic action of Nikkomycin Z and fluconazole.
Caption: Experimental workflow for the checkerboard microdilution assay.
Caption: Experimental workflow for the time-kill assay.
References
- 1. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 2. Nikkomycin - Wikipedia [en.wikipedia.org]
- 3. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 8. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole [ouci.dntb.gov.ua]
- 9. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic action of nikkomycin X/Z with azole antifungals on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.2.5. Evaluation of synergistic interactions using a checkerboard assay [bio-protocol.org]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nikkomycin Z in a Rat Model of Vaginal Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nikkomycin Z is a nucleoside-peptide antibiotic that competitively inhibits chitin synthase, a crucial enzyme for fungal cell wall synthesis.[1][2] As chitin is absent in mammalian cells, Nikkomycin Z presents a promising selective target for antifungal therapy with potentially low toxicity.[2][3] While extensively studied for systemic fungal infections, its application in mucosal infections like vaginal candidiasis is an emerging area of interest. These application notes provide a comprehensive protocol for utilizing Nikkomycin Z in a rat model of vulvovaginal candidiasis (VVC), offering a framework for efficacy studies and preclinical development.
Mechanism of Action: Inhibition of Chitin Synthesis
Nikkomycin Z targets the fungal cell wall by acting as a competitive inhibitor of chitin synthase.[1][4] This enzyme is responsible for the polymerization of N-acetylglucosamine to form chitin, a vital structural component of the fungal cell wall. By disrupting chitin synthesis, Nikkomycin Z compromises the integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell death.[2]
Caption: Mechanism of action of Nikkomycin Z.
Quantitative Data Summary
The following tables summarize the in vitro susceptibility of Candida albicans to Nikkomycin Z and the in vivo efficacy observed in murine models of systemic candidiasis. This data can serve as a reference for expected outcomes in a vaginal candidiasis model.
Table 1: In Vitro Susceptibility of Candida albicans to Nikkomycin Z
| Parameter | Concentration (µg/mL) | Reference |
| MIC range | 0.5 - 32 | [2][5] |
| MIC80 | ≤0.5 - 32 | [5] |
| MLC range | 4 - 64 | [2] |
MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration
Table 2: In Vivo Efficacy of Nikkomycin Z in Murine Systemic Candidiasis Models
| Animal Model | Dosage Regimen | Outcome | Reference |
| Mouse | 50, 100, 300 mg/kg, three times daily (oral gavage) | Significantly improved survival and reduced brain fungal burden | [6][7] |
| Mouse | 2.5, 5, 10 mg/kg (unknown route) | No protection at these doses with high inoculum | [8] |
| Mouse | >2.5 mg/kg | Prolonged survival with lower inoculum | [8] |
| Mouse | 2.5 - 25 mg/kg | Significantly reduced fungal burden in spleen and liver | [8] |
Experimental Protocols
This section details the methodology for establishing a rat model of vaginal candidiasis and a proposed treatment protocol with Nikkomycin Z.
Establishment of a Rat Model of Vulvovaginal Candidiasis
This protocol is adapted from established methods for inducing VVC in rats.[4][9]
Materials:
-
Female Wistar rats (200-300g)
-
Candida albicans strain (e.g., ATCC 44858)
-
Estradiol valerate or estradiol hexa-hydrobenzoate
-
Dexamethasone (optional, for immunosuppression)
-
Saline or RPMI 1640 medium
-
Aseptic cotton balls
Procedure:
-
Hormonal Treatment: To induce a pseudo-estrus state, which is crucial for establishing a persistent infection, administer estradiol subcutaneously. A common regimen is estradiol hexa-hydrobenzoate at 0.20 mg/week per rat, fractionated into three injections per week.[9] Alternatively, estradiol can be administered at 10 mg/kg for 3 days before infection.[1]
-
Immunosuppression (Optional): For a more robust infection, rats can be immunosuppressed by adding dexamethasone to their drinking water (2 mg/liter), starting 3 days before infection and continuing throughout the study.[1]
-
Candida albicans Inoculum Preparation: Culture C. albicans on a suitable medium like Sabouraud Dextrose Agar. Prepare a suspension in sterile saline or RPMI 1640 to a concentration of approximately 5 x 108 yeasts/mL.[4][9]
-
Vaginal Inoculation: One week after the start of hormone treatment, inoculate each rat intravaginally with 0.1 mL of the C. albicans suspension.
-
Post-Inoculation: Block the vaginal opening with a sterile cotton ball to prevent leakage of the inoculum.[4]
-
Confirmation of Infection: After 4 days, confirm the infection by:
Caption: Experimental workflow for the rat VVC model.
Nikkomycin Z Treatment Protocol
This proposed protocol is based on the efficacy data from murine systemic infection models and general practices for topical vaginal treatments. Dose-ranging studies are recommended to determine the optimal concentration for intravaginal application.
Materials:
-
Nikkomycin Z
-
Vehicle for formulation (e.g., 2% hydroxypropyl methylcellulose - HPMC)
-
Sterile syringes for intravaginal administration
Procedure:
-
Formulation: Prepare a formulation of Nikkomycin Z in a suitable vehicle. A semi-solid formulation like 2% HPMC is recommended for sustained contact with the vaginal mucosa.[1] The concentration of Nikkomycin Z should be determined based on preliminary dose-ranging studies.
-
Treatment Initiation: Begin treatment 48 hours after a confirmed infection.
-
Administration: Administer 0.1 mL of the Nikkomycin Z formulation or vehicle control intravaginally.
-
Dosing Regimen: A twice-daily (BID) administration at 8-hour intervals for 3 to 5 consecutive days is a suggested starting point.[1]
-
Efficacy Assessment:
-
Fungal Burden: On the day after the final treatment, perform a vaginal lavage and determine the CFU/rat by plating serial dilutions on Sabouraud agar.
-
Histopathology: Collect vaginal tissues, fix in 10% formalin, and stain with hematoxylin and eosin (H&E) to evaluate the extent of inflammation and fungal invasion.
-
Conclusion
This document provides a detailed framework for investigating the efficacy of Nikkomycin Z in a rat model of vaginal candidiasis. The provided protocols for model establishment and treatment, along with the summarized quantitative data and mechanism of action, offer a solid foundation for researchers. Further optimization of the Nikkomycin Z dosage and formulation for topical application is a critical next step in exploring its therapeutic potential for this common mucosal infection.
References
- 1. Rat vulvovaginal candidiasis model. [bio-protocol.org]
- 2. a-new-model-of-vaginal-infection-by-candida-albicans-in-rats - Ask this paper | Bohrium [bohrium.com]
- 3. Nikkomycin Z-Ready to Meet the Promise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of a VVC model in rats [bio-protocol.org]
- 5. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Evaluation of nikkomycin Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Nikkomycin Z in the Treatment of Murine Histoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Nikkomycin Z for the Treatment of Murine Histoplasmosis
Introduction
Nikkomycin Z is an experimental antifungal agent that functions as a competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin, a critical component of the fungal cell wall.[1][2][3] Since chitin is absent in mammalian cells, chitin synthase represents a highly specific target for antifungal therapy.[1] Nikkomycin Z has demonstrated in vitro and in vivo activity against several dimorphic fungi, including Histoplasma capsulatum, the causative agent of histoplasmosis.[4][5][6] These notes provide a summary of quantitative data from preclinical studies and detailed protocols for evaluating the efficacy of Nikkomycin Z in murine models of histoplasmosis.
Mechanism of Action
Nikkomycin Z's primary mechanism involves the disruption of the fungal cell wall integrity. By inhibiting chitin synthase, it prevents the formation of chitin polymers, leading to a weakened cell wall, osmotic instability, and ultimately, inhibition of fungal growth.[1][3]
Caption: Mechanism of action of Nikkomycin Z.
Quantitative Data Summary
The efficacy of Nikkomycin Z has been evaluated in various murine models of histoplasmosis, often in comparison to standard antifungal agents like Amphotericin B and Itraconazole.
Table 1: In Vitro Susceptibility of H. capsulatum Isolates
| Antifungal Agent | Median MIC (μg/mL) | MIC Range (μg/mL) |
|---|---|---|
| Nikkomycin Z | 8 | 4 to >64 |
| Amphotericin B | 0.56 | 0.5 to 1.0 |
| Itraconazole | ≤0.019 | Not Reported |
Data based on 20 clinical isolates of H. capsulatum.[7][8]
Table 2: Survival Studies in Murine Histoplasmosis Model (Infection with High MIC Isolate)
| Treatment Group | Dosage | Dosing Frequency | Survival Rate (Day 14) |
|---|---|---|---|
| Nikkomycin Z | 100 mg/kg | Twice Daily (BID) | 100% |
| Nikkomycin Z | 20 mg/kg | Twice Daily (BID) | 70% |
| Nikkomycin Z | 5 mg/kg | Twice Daily (BID) | 0% |
| Amphotericin B | 2.0 mg/kg | Every Other Day (QOD) | 100% |
| Itraconazole | 75 mg/kg | Twice Daily (BID) | 100% |
| Vehicle Control | - | - | 0% (by Day 12) |
Data from a study using an H. capsulatum isolate with a Nikkomycin Z MIC of ≥64 μg/mL.[7][9]
Table 3: Survival Studies in Murine Histoplasmosis Model (Infection with Low MIC Isolate)
| Treatment Group | Dosage | Dosing Frequency | Survival Rate (Day 17) |
|---|---|---|---|
| Nikkomycin Z | 100 mg/kg | Twice Daily (BID) | 100% |
| Nikkomycin Z | 20 mg/kg | Twice Daily (BID) | 100% |
| Nikkomycin Z | 5 mg/kg | Twice Daily (BID) | 100% |
| Amphotericin B | 2.0 mg/kg | Every Other Day (QOD) | 100% |
| Itraconazole | 75 mg/kg | Twice Daily (BID) | 100% |
| Vehicle Control | - | - | 30% |
Data from a study using an H. capsulatum isolate with a Nikkomycin Z MIC of 4 μg/mL.[7]
Table 4: Fungal Burden in Lungs and Spleen of Surviving Mice
| Treatment Group (High MIC Isolate) | Dosage (mg/kg/dose) | Lung CFU/g (log10) | Spleen CFU/g (log10) |
|---|---|---|---|
| Nikkomycin Z | 100 (BID) | Significantly Higher than AmB/Itra | Significantly Higher than AmB/Itra |
| Nikkomycin Z | 20 (BID) | Significantly Higher than AmB/Itra | Significantly Higher than AmB/Itra |
| Amphotericin B | 2.0 (QOD) | Lower than NikZ groups | Lower than NikZ groups |
| Itraconazole | 75 (BID) | Lower than NikZ groups | Lower than NikZ groups |
Fungal burden was assessed on day 17 post-infection in survivors. Mice treated with Nikkomycin Z at 20 and 100 mg/kg/dose had significantly higher CFUs per gram of organ weight than mice treated with Amphotericin B or Itraconazole.[7][9]
Table 5: Efficacy in an Intravenous Infection Model (Immunocompetent ICR Mice)
| Treatment Group | Dosage (mg/kg/dose) | Outcome |
|---|---|---|
| Nikkomycin Z | >2.5 (BID) | Significantly prolonged survival compared to controls. |
| Nikkomycin Z | ≥2.5 (BID) | Reduced fungal counts in liver and spleen. |
| Nikkomycin Z + Fluconazole | 5 (BID) each | Additive effect in reducing liver and spleen fungal burden. |
Nikkomycin Z had no effect on brain fungal burden in this model.[1][10]
Experimental Protocols
The following protocols are synthesized from methodologies reported in preclinical evaluations of Nikkomycin Z for murine histoplasmosis.
Protocol 1: Murine Model of Pulmonary Histoplasmosis
This protocol describes the establishment of a pulmonary infection to assess the efficacy of Nikkomycin Z based on survival and fungal burden endpoints.
Caption: Experimental workflow for evaluating Nikkomycin Z.
1. Materials
-
Animals: Immunocompetent mice (e.g., ICR, CFW, or BALB/c strains).[4][10][11]
-
Pathogen: Histoplasma capsulatum clinical isolate, maintained in the yeast phase at 37°C on Brain Heart Infusion (BHI) agar with 10% sheep blood.[1]
-
Nikkomycin Z: Powder form, to be diluted in 5% dextrose for administration.[1][8]
-
Comparator Drugs (Optional): Amphotericin B for intraperitoneal injection, Itraconazole solution for oral gavage.[8]
-
Reagents: Sterile saline, BHI agar plates.
2. Pathogen and Inoculum Preparation
-
Culture H. capsulatum in its yeast form at 37°C.
-
Scrape fungal colonies from the agar and suspend them in sterile saline.
-
Adjust the concentration of the yeast suspension to the desired inoculum size (e.g., 1x10^5 yeasts in 50 µL for intratracheal inoculation).[8][9] Verify concentration using a hemocytometer and by plating serial dilutions.
3. Animal Infection
-
Acclimate mice for at least 3 days prior to infection.[1]
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
For pulmonary infection, administer the prepared inoculum via intratracheal or intranasal instillation.[4][8]
-
Allow the infection to establish for a set period (e.g., 2 to 4 days) before initiating treatment.[1][8]
4. Treatment Administration
-
Prepare a fresh solution of Nikkomycin Z in 5% dextrose daily.
-
Divide mice into treatment groups (e.g., Nikkomycin Z 100, 20, 5 mg/kg; Amphotericin B; Itraconazole; Vehicle Control). A minimum of 10 mice per group is recommended.[8]
-
Administer Nikkomycin Z and vehicle control via oral gavage in a 0.2 mL volume twice daily (BID).[1][8]
-
Administer comparator drugs according to their established protocols (e.g., Amphotericin B 2.0 mg/kg intraperitoneally every other day).[8]
-
Continue treatment for the specified duration (e.g., 10 days).[8]
5. Efficacy Assessment
A. Survival Study
-
Monitor mice daily for signs of morbidity and mortality for the duration of the study (e.g., 14-17 days post-infection).[7][9]
-
Record the date of death for each animal.
-
Analyze survival data using the log-rank test to compare survival curves between groups.[9]
B. Fungal Burden Analysis
-
At the end of the treatment period (or a specified time point, e.g., Day 17), humanely euthanize surviving mice from all groups.[8][9]
-
Aseptically harvest organs of interest (typically lungs and spleen).[1][9]
-
Weigh each organ.
-
Homogenize the tissue in a fixed volume of sterile saline.
-
Prepare serial 10-fold dilutions of the homogenate and plate onto BHI agar.
-
Incubate plates at 37°C until colonies are visible.
-
Count the colonies and calculate the fungal burden as Colony Forming Units (CFU) per gram of organ tissue.[7]
Protocol 2: Disseminated Histoplasmosis Model (Intravenous Infection)
This protocol is used to assess efficacy against systemic, disseminated disease.
1. Infection Procedure
-
Prepare the H. capsulatum yeast inoculum as described previously. An inoculum of 1x10^6 to 7x10^6 CFU per mouse is often used for this model.[1]
-
Infect mice via intravenous (IV) injection (e.g., through the lateral tail vein) with 0.2 mL of the yeast suspension.[1]
2. Treatment and Analysis
-
Allow the infection to establish for 1 to 2 days.[1]
-
Initiate treatment regimens as described in Protocol 1.
-
Assess efficacy through survival studies and/or fungal burden analysis. For fungal burden, the liver is often harvested in addition to the spleen and lungs.[1][10] Brain tissue may also be assessed, although studies suggest Nikkomycin Z has no effect on brain fungal burden.[1]
Disclaimer: These protocols are intended for informational purposes for research professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). Appropriate biosafety practices for handling Histoplasma capsulatum (a BSL-3 pathogen) are mandatory.
References
- 1. Efficacy of Nikkomycin Z in the Treatment of Murine Histoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Nikkomycin Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparison of nikkomycin Z with amphotericin B and itraconazole for treatment of histoplasmosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Nikkomycin Z with Amphotericin B and Itraconazole for Treatment of Histoplasmosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Efficacy of nikkomycin Z in the treatment of murine histoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental pulmonary histoplasmosis and emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Nikkomycin Z in a CNS Coccidioidomycosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a murine model of Central Nervous System (CNS) coccidioidomycosis to evaluate the efficacy of Nikkomycin Z.
Introduction
Coccidioidomycosis, also known as Valley Fever, is a fungal infection caused by Coccidioides immitis or Coccidioides posadasii. While most infections are asymptomatic or result in a mild pulmonary illness, dissemination to the central nervous system can lead to coccidioidal meningitis, a devastating and often fatal complication if left untreated.[1][2] Current antifungal therapies, such as fluconazole, can be effective but often require lifelong administration to prevent relapse and may be limited by drug interactions and adverse effects.[3][4]
Nikkomycin Z is an investigational antifungal agent that offers a promising alternative. It acts as a competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of the fungal cell wall component chitin, which is absent in mammals.[5][6] This specific mechanism of action suggests a potentially high therapeutic index with fewer side effects.[7] Preclinical studies in murine models have demonstrated the efficacy of Nikkomycin Z in treating pulmonary and CNS coccidioidomycosis.[3][8][9]
This document outlines the protocols for establishing a CNS coccidioidomycosis mouse model and for the subsequent evaluation of Nikkomycin Z's therapeutic efficacy, providing a framework for further research and drug development.
Pathophysiology of CNS Coccidioidomycosis
CNS coccidioidomycosis typically occurs when arthroconidia, the inhaled infectious spores of Coccidioides, disseminate from the lungs to the brain and spinal cord.[2] In the CNS, these spores convert into larger, tissue-invasive spherules. As the spherules mature and rupture, they release thousands of endospores, which can form new spherules, perpetuating the infection.[10] This process incites a granulomatous inflammatory response in the meninges and brain parenchyma, which can lead to meningitis, vasculitis, hydrocephalus, and the formation of brain abscesses.[1]
Mechanism of Action of Nikkomycin Z
Nikkomycin Z targets the fungal cell wall, a structure crucial for maintaining cell integrity and viability that is absent in human cells.
Caption: Mechanism of action of Nikkomycin Z.
Nikkomycin Z's structural similarity to UDP-N-acetylglucosamine, the natural substrate for chitin synthase, allows it to act as a competitive inhibitor of this enzyme.[6] By blocking chitin synthesis, Nikkomycin Z disrupts the integrity of the fungal cell wall, leading to fungal cell death.[5][6]
Experimental Model and Drug Evaluation Workflow
A murine model provides a robust and reproducible system for studying CNS coccidioidomycosis and evaluating antifungal therapies. The following workflow outlines the key steps.[3][9][11]
References
- 1. Central Nervous System Infections Due to Coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coccidioidomycosis and Valley Fever: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. journals.asm.org [journals.asm.org]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Nikkomycin Z—Ready to Meet the Promise? [mdpi.com]
- 6. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 7. Nikkomycin Z treatment of early coccidioidal pneumonia: Phase II clinical trial - John Galgiani [grantome.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of nikkomycin Z in murine CNS coccidioidomycosis: modelling sustained-release dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coccidioidomycosis - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 11. Experimental animal models of coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Nikkomycin Z solubility for in vitro assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Nikkomycin Z in in vitro assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is Nikkomycin Z and what is its mechanism of action?
Nikkomycin Z is a nucleoside-peptide antibiotic produced by Streptomyces tendae. It acts as a competitive inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of chitin, which is an essential component of the fungal cell wall. By inhibiting this enzyme, Nikkomycin Z disrupts cell wall formation, leading to fungal cell lysis. This mechanism is highly specific to fungi, as mammalian cells do not possess chitin.
Q2: In which solvents is Nikkomycin Z soluble?
Nikkomycin Z is soluble in water, dimethyl sulfoxide (DMSO), and methanol.[1] For in vitro assays, sterile distilled water or an appropriate buffer is often the preferred solvent.
Q3: What is the reported solubility of Nikkomycin Z in water?
There are varying reports on the aqueous solubility of Nikkomycin Z, which may depend on the purity and salt form of the compound. Some sources indicate a solubility of up to 100 mg/mL, while others report lower values around 5 mg/mL.[2][3] It is recommended to start with a lower concentration and gradually increase it to determine the solubility of your specific batch.
Solubility and Stability Data
The solubility and stability of Nikkomycin Z can be influenced by the solvent, pH, and temperature. The following tables summarize key quantitative data to guide your experimental setup.
Table 1: Solubility of Nikkomycin Z in Common Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Reference |
| Water | ≥ 100 mg/mL | ≥ 201.84 mM | [2] |
| Water | 5 mg/mL | 10.09 mM | [3] |
| DMSO | Soluble | Not specified | [1] |
| Methanol | Soluble | Not specified | [1] |
Table 2: pH-Dependent Stability of Nikkomycin Z in Aqueous Solution at 37°C
| pH | Stability | Half-life (t½) | Reference |
| 4.0 - 7.0 | Degradation rate increases with increasing pH | Not specified | [4] |
| 7.5 | Maximal degradation rate | 8.6 hours | [4] |
| 7.5 - 10.2 | Degradation rate decreases with increasing pH | Not specified | [4] |
| > 10.2 | Degradation rate is constant | Not specified | [4] |
| 6.0 | More stable under acidic conditions | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of a Nikkomycin Z Stock Solution in Water
This protocol provides a general guideline for preparing an aqueous stock solution of Nikkomycin Z.
-
Weighing: Accurately weigh the desired amount of Nikkomycin Z powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add a small volume of sterile, purified water to the tube.
-
Dissolution:
-
Volume Adjustment: Once the solid is completely dissolved, add sterile water to reach the final desired concentration.
-
Sterilization: If required for your assay, sterile-filter the stock solution through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][6]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered when working with Nikkomycin Z in in vitro assays.
Problem: Nikkomycin Z powder is not dissolving in water at the desired concentration.
Problem: Precipitation is observed after adding the Nikkomycin Z stock solution to the assay medium.
-
Possible Cause: The final concentration of Nikkomycin Z in the assay medium exceeds its solubility in that specific buffer system.
-
Solution: Lower the final concentration of Nikkomycin Z in your assay.
-
-
Possible Cause: The pH of the assay medium is unfavorable for Nikkomycin Z stability, leading to degradation and precipitation. Nikkomycin Z is less stable at neutral to alkaline pH.[4]
-
Solution: If your experimental conditions permit, adjust the pH of your assay medium to be slightly acidic (e.g., pH 6.0), as Nikkomycin Z is more stable under these conditions.[5]
-
-
Possible Cause: If using a DMSO stock, the final concentration of DMSO in the assay medium may be too high, causing the compound to precipitate out of solution.
-
Solution: Ensure the final DMSO concentration in your assay is kept to a minimum, typically below 0.5%.
-
Problem: Loss of Nikkomycin Z activity is observed over time in the assay.
-
Possible Cause: Nikkomycin Z is degrading in the assay medium due to unfavorable pH and/or temperature.
-
Possible Cause: The stock solution has undergone multiple freeze-thaw cycles, leading to degradation.
-
Solution: Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[2]
-
By following these guidelines and troubleshooting steps, you can optimize the use of Nikkomycin Z in your in vitro experiments and ensure reliable and reproducible results.
References
- 1. Kinetics of nikkomycin Z degradation in aqueous solution and in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical and scalable manufacturing process for an anti-fungal agent, Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nikkomycin Z | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 5. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Nikkomycin Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
Nikkomycin Z In Vivo Bioavailability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo bioavailability of Nikkomycin Z.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic properties of orally administered Nikkomycin Z in humans?
A1: In healthy human subjects, Nikkomycin Z is absorbed after oral administration with the time to maximum plasma concentration (Tmax) typically ranging from 2 to 4 hours.[1] The pharmacokinetics appear to be linear at lower doses (250 mg to 500 mg).[2][3] However, at higher doses, the bioavailability becomes dose-dependent and decreases.[1][3] The mean terminal half-life of Nikkomycin Z is relatively short, ranging from approximately 2.1 to 2.5 hours, which suggests that frequent dosing (e.g., every 8 or 12 hours) may be necessary to maintain therapeutic concentrations.[1][4]
Q2: Why does the bioavailability of Nikkomycin Z decrease at higher doses?
A2: The bioavailability of Nikkomycin Z is less than proportional at doses of 750 mg and higher.[5][6][7] For instance, the relative bioavailability for a 1,000 mg dose is approximately 62-70%, and for doses between 1,500 and 2,000 mg, it drops to 42-47% compared to lower doses.[1][2][3][8] This phenomenon is likely due to the saturation of its absorption mechanism. Nikkomycin Z is a hydrophilic compound and is thought to be a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[7] Its absorption is mediated by peptide transporters in the gut, which can become saturated at higher concentrations, thus limiting the amount of drug that can be absorbed.[9][10][11][12]
Q3: How does food intake affect the bioavailability of Nikkomycin Z?
A3: The effect of food on Nikkomycin Z bioavailability has been a subject of clinical investigation. A study was designed to compare the bioavailability of a 500 mg dose under fed (high-fat meal) and fasting conditions.[13] While the specific results of this study are not detailed in the provided search results, administering drugs with food can sometimes slow gastric emptying, which may provide an opportunity to optimize drug delivery.[7]
Q4: What is the mechanism of action of Nikkomycin Z and how does it relate to its bioavailability?
A4: Nikkomycin Z is an antifungal agent that acts by competitively inhibiting chitin synthase, an enzyme essential for the synthesis of the fungal cell wall.[1][14][15] This target is absent in mammals, making Nikkomycin Z a selective antifungal.[14][15] For Nikkomycin Z to exert its effect, it must first be absorbed into the systemic circulation and then taken up by the fungal cells. Its uptake into fungal cells is mediated by peptide permeases.[9][10][11][12] This reliance on a transporter-mediated process for absorption in the gut is a key factor influencing its bioavailability.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected plasma concentrations of Nikkomycin Z in preclinical in vivo studies.
| Possible Cause | Troubleshooting Suggestion |
| Dose-dependent bioavailability | At higher doses (>500 mg in humans, with corresponding doses in animal models), a decrease in relative bioavailability is expected.[1][3][7] Consider using a lower, more frequent dosing regimen instead of a single high dose. In murine models, frequent oral administration (e.g., three times daily) has shown efficacy.[4][16][17][18] |
| Short half-life | The short half-life of Nikkomycin Z (around 2-2.5 hours in humans) leads to rapid clearance.[1][4] Ensure that the timing of blood sampling is appropriate to capture the Cmax and the elimination phase accurately. For continuous exposure, consider administration via drinking water or the development of a sustained-release formulation.[10][19] |
| Formulation issues | Nikkomycin Z is a hydrophilic compound.[7] Ensure that the vehicle used for oral administration is appropriate and does not hinder dissolution or absorption. |
| Gastrointestinal transit time | Rapid gastrointestinal transit may limit the time available for absorption, especially for a drug with transporter-mediated uptake. Consider co-administration with food in animal models to potentially slow gastric emptying.[7] |
| Peptide transporter saturation | The absorption of Nikkomycin Z is dependent on peptide transporters.[9][10][11][12] If the preclinical model has inherent differences in the expression or activity of these transporters, this could affect bioavailability. |
Data Presentation
Table 1: Summary of Mean Pharmacokinetic Parameters of Nikkomycin Z After Single Oral Doses in Healthy Male Subjects
| Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUC₀-∞ (μg·h/mL) | t½ (h) |
| 250 | 2.21 | 2 | 11.3 | 2.1 - 2.5 |
| 500 | 3.70 (Day 14, twice daily) | 2.3 - 3.0 | 28.5 (AUC₀-τ, Day 14) | 1.94 - 2.18 |
| 1,000 | - | 2 - 4 | - | 2.1 - 2.5 |
| 1,500 | - | 2 - 4 | - | 2.1 - 2.5 |
| 1,750 | - | 2 - 4 | - | 2.1 - 2.5 |
| 2,000 | - | 2 - 4 | - | 2.1 - 2.5 |
Data compiled from multiple studies.[1][2][3][5][6][8] Note: Cmax and AUC for the 500 mg dose are from a multiple-dose study on day 14.[5][6] AUC for the 500 mg dose is AUC from time 0 to the end of the dosing interval (τ). Tmax and t½ are generally consistent across single-dose studies.
Table 2: Relative Bioavailability of Higher Doses of Nikkomycin Z Compared to Lower Doses
| Dose (mg) | Relative Bioavailability (%) | Reference Dose (mg) |
| 1,000 | ~62 - 70 | 250 |
| 1,500 | ~41 | 500 |
| 1,750 | ~47 | 250 |
| 2,000 | ~41 | 500 |
Data from a single rising oral dose study.[1][3]
Experimental Protocols
Protocol 1: Evaluation of Single-Dose Pharmacokinetics of Nikkomycin Z in Healthy Subjects
-
Subject Population: Healthy adult volunteers (male or non-childbearing potential female), with a body mass index between 18 and 29 kg/m ².[13]
-
Study Design: A single-center, open-label, single-dose, randomized, crossover study.
-
Dosing: Subjects receive a single oral dose of Nikkomycin Z (e.g., 250 mg, 500 mg, 1000 mg, etc.) after an overnight fast.[1][3]
-
Blood Sampling: Serial blood samples are collected at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[1][3]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of Nikkomycin Z are determined using a validated high-performance liquid chromatography (HPLC) method.[1][3]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data using non-compartmental analysis.
Protocol 2: In Vivo Efficacy Study of Nikkomycin Z in a Murine Model of Disseminated Coccidioidomycosis
-
Animal Model: Immunocompetent mice (e.g., ICR strain).
-
Infection: Mice are challenged intravenously with a suspension of Coccidioides immitis arthroconidia.[10]
-
Treatment Groups:
-
Dosing Regimen: Treatment is initiated at a specified time post-infection (e.g., day 3) and continued for a defined duration (e.g., 5 days).[10]
-
Outcome Measures:
-
Survival: Animals are monitored daily for morbidity and mortality.
-
Fungal Burden: At the end of the study, animals are euthanized, and organs (lungs, liver, spleen) are harvested, homogenized, and plated for colony-forming unit (CFU) enumeration.[10]
-
-
Statistical Analysis: Survival data are analyzed using Kaplan-Meier curves and log-rank tests. Fungal burden data are compared between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Visualizations
Caption: Mechanism of action of Nikkomycin Z in a fungal cell.
Caption: Factors influencing the in vivo bioavailability of Nikkomycin Z.
References
- 1. Pharmacokinetics of Nikkomycin Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of nikkomycin Z after single rising oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacokinetics of nikkomycin Z following multiple doses in healthy subjects | Semantic Scholar [semanticscholar.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Sensitivity to nikkomycin Z in Candida albicans: role of peptide permeases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. incacare.live [incacare.live]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of nikkomycin Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of nikkomycin Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Nikkomycin Z Dosage in Murine Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nikkomycin Z in murine experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective dosage range for Nikkomycin Z in mice?
A1: The effective dosage of Nikkomycin Z in murine models varies depending on the fungal pathogen, the infection model (e.g., pulmonary, disseminated, CNS), and the treatment starting point. Generally, oral doses have ranged from 20 mg/kg/day to as high as 2,000 mg/kg/day.[1][2][3] For pulmonary coccidioidomycosis, a dose of 80 mg/kg/day, divided into two doses, has been shown to nearly eradicate the infection, with higher doses not providing additional fungal clearance.[1][4][5] In models of disseminated coccidioidomycosis, oral doses of ≥200 mg/kg/day were particularly effective.[2][3] For CNS coccidioidomycosis, oral doses of 50, 100, and 300 mg/kg three times daily all significantly improved survival.[6]
Q2: What is the recommended route of administration for Nikkomycin Z in mice?
A2: Nikkomycin Z has been administered orally (p.o.), subcutaneously (s.c.), and intraperitoneally (i.p.) in mice.[2][4][7] Oral administration via gavage is common to ensure a precise dosage.[6][8][9] Administration in drinking water has also been used to mimic sustained-release dosing, which may offer superior outcomes for pathogens like Coccidioides in CNS infections.[2][10]
Q3: How often should Nikkomycin Z be administered?
A3: Due to its short half-life of approximately 2 hours in mice, frequent administration is crucial for maintaining therapeutic levels.[2] Twice-daily (BID) or three-times-daily (TID) dosing regimens are common and have shown to be superior to once-daily administration.[2][6][7][11][12][13]
Q4: Is Nikkomycin Z effective against all fungal pathogens?
A4: Nikkomycin Z has a narrow spectrum of activity.[4] It is a potent inhibitor of chitin synthase, making it highly effective against fungi with high chitin content in their cell walls, such as Coccidioides immitis, Blastomyces dermatitidis, and Histoplasma capsulatum.[8][11][12][13] Its efficacy against Candida albicans is lower, as this fungus has less chitin in its cell wall.[11] Some Candida species like C. tropicalis, C. krusei, and C. glabrata are resistant.[14]
Q5: What is the toxicity profile of Nikkomycin Z in mice?
A5: Nikkomycin Z is generally well-tolerated in mice, even at high doses.[11][12] Doses as high as 1,000 mg/kg/day have been administered without apparent ill effects.[3][12][15] Preclinical studies have shown no significant toxicity concerns.[12]
Q6: Can Nikkomycin Z be used in combination with other antifungal agents?
A6: Yes, combination therapy can be beneficial. For instance, combining Nikkomycin Z with fluconazole has shown additive effects in treating murine histoplasmosis, reducing fungal counts in the liver and spleen more than either drug alone.[11] Synergistic effects with azoles have also been observed in vitro against Candida albicans.[14]
Troubleshooting Guides
Problem 1: Suboptimal efficacy or failure to reduce fungal burden.
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | The required dose can be pathogen- and infection site-dependent. For Coccidioides pulmonary infections, doses around 80 mg/kg/day (divided) are optimal.[4] For disseminated infections, ≥200 mg/kg/day may be necessary.[2][3] Review the literature for your specific model and consider a dose-escalation study. |
| Inadequate Dosing Frequency | Nikkomycin Z has a short half-life in mice (approx. 2 hours).[2] A single daily dose may not maintain therapeutic concentrations. Switch to a twice-daily (BID) or three-times-daily (TID) regimen.[6][12] |
| Timing of Treatment Initiation | Early initiation of therapy is often more effective. Treatment started 48 hours post-infection can reduce lethal infections to undetectable levels.[4] Delaying treatment to 120 hours post-infection may require higher doses or longer duration.[4] |
| High Fungal Inoculum | A very high initial fungal load can diminish the efficacy of Nikkomycin Z.[11][12] If possible, use a lower inoculum that still establishes a robust infection. |
| Drug Administration Issues | For oral gavage, ensure proper technique to avoid accidental instillation into the lungs. When administering in drinking water, monitor water intake, as sick animals may drink less, leading to under-dosing.[2][10][16] |
| Fungal Susceptibility | Confirm the in vitro susceptibility of your fungal strain to Nikkomycin Z. MICs can vary between strains.[6] |
Problem 2: High variability in experimental outcomes between individual mice.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent dosing for each animal, especially with oral gavage. For administration in drinking water, be aware that individual water consumption can vary.[2] |
| Variability in Infection Establishment | Refine your infection protocol to ensure a consistent inoculum is delivered to each mouse. For intranasal infections, slight variations in inhalation can lead to different initial fungal burdens.[7] |
| Pharmacokinetic Differences | While less common in inbred strains, individual metabolic differences can exist. Ensure a sufficiently large group size to account for biological variability. |
Data Presentation
Table 1: Efficacy of Nikkomycin Z in Murine Coccidioidomycosis Models
| Infection Model | Mouse Strain | Nikkomycin Z Dose & Regimen | Treatment Duration | Outcome | Reference |
| Pulmonary | - | 80 mg/kg/day (divided BID) | 7 days | Nearly eradicated infection | [4] |
| Pulmonary | - | 160 mg/kg/day (divided BID) | 7 days | No improvement over 80 mg/kg/day | [4] |
| Pulmonary | - | 80 mg/kg/day | 21 days | Greater percentage of culture-negative mice than 7-day treatment | [4] |
| Disseminated (low inoculum) | - | ≥200 mg/kg/day (in drinking water) | 5 days | Sterilized infection in most animals; superior to fluconazole | [2][3] |
| Disseminated (high inoculum) | - | ≥200 mg/kg/day (in drinking water) | 5 days | Maximal effect at 200 mg/kg/day; superior to fluconazole | [3] |
| CNS | - | 50, 100, or 300 mg/kg (oral, TID) | 14 days | Significantly improved survival and reduced brain fungal burden | [6] |
| CNS | - | 30, 100, or 300 mg/kg/day (in drinking water) | 12 days | Dose-dependent increase in survival; superior to fluconazole | [10][17] |
Table 2: Efficacy of Nikkomycin Z in Other Murine Fungal Infection Models
| Infection Model | Fungal Pathogen | Nikkomycin Z Dose & Regimen | Outcome | Reference |
| Disseminated | Histoplasma capsulatum | 2.5 - 25 mg/kg (BID) | Reduced fungal burden in spleen and liver | [11] |
| Disseminated | Histoplasma capsulatum | 5 mg/kg (BID) | Prolonged survival | [11][13] |
| Disseminated | Blastomyces dermatitidis | 20 or 50 mg/kg (oral, BID) | 100% survival | [12] |
Experimental Protocols
Protocol 1: Murine Model of Pulmonary Coccidioidomycosis
This protocol is based on the methodology described in studies evaluating Nikkomycin Z for respiratory coccidioidomycosis.[4]
-
Infection: Mice are lightly anesthetized and infected intranasally with Coccidioides arthroconidia. The inoculum size is critical and should be predetermined to establish a consistent infection.
-
Treatment Initiation: Therapy with Nikkomycin Z or placebo begins at a specified time point post-infection (e.g., 48 or 120 hours).[4]
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Dosing: Nikkomycin Z is administered, for example, at 80 mg/kg/day, divided into two subcutaneous or oral doses.[4]
-
Duration: Treatment continues for a defined period, such as 7 or 21 days.[4]
-
Outcome Assessment: Mice are euthanized 48 hours after the final dose. Lungs are harvested, homogenized, and quantitatively cultured to determine the fungal burden (log10 CFU/lung).
Protocol 2: Pharmacokinetic Study of Nikkomycin Z in Mice
This protocol is adapted from pharmacokinetic studies of Nikkomycin Z.[4]
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Animal Groups: Mice are divided into groups, each receiving a specific subcutaneous dose of Nikkomycin Z (e.g., 10 mg/kg and 40 mg/kg).[4]
-
Dosing: A single dose of Nikkomycin Z is administered.
-
Blood Sampling: At fixed time points after dosing (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours), a subset of mice from each group is euthanized.[4]
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Plasma Collection: Blood is collected via retro-orbital plexus into heparinized tubes. Plasma is separated by centrifugation.
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Drug Concentration Analysis: Plasma concentrations of Nikkomycin Z are determined using a validated analytical method (e.g., LC-MS/MS).
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Pharmacokinetic Modeling: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, such as AUC (Area Under the Curve), Cmax (maximum concentration), and T1/2 (half-life).[4]
Visualizations
Caption: Mechanism of action of Nikkomycin Z on fungal cell wall synthesis.
Caption: General experimental workflow for efficacy studies.
Caption: Troubleshooting logic for suboptimal Nikkomycin Z efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Nikkomycin Z Dosing and Pharmacology in Murine Pulmonary Coccidioidomycosis Preparatory to Phase 2 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling nikkomycin Z dosing and pharmacology in murine pulmonary coccidioidomycosis preparatory to phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics of Nikkomycin Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of nikkomycin Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of nikkomycin Z in murine CNS coccidioidomycosis: modelling sustained-release dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. Efficacy of Nikkomycin Z in the Treatment of Murine Histoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Nikkomycin Z Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nikkomycin Z. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My fungal species of interest is showing intrinsic resistance to Nikkomycin Z. What are the possible reasons?
A1: Intrinsic resistance to Nikkomycin Z can be attributed to several factors:
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Target Isozyme Insensitivity: Not all chitin synthase (CHS) isozymes are equally susceptible to Nikkomycin Z. For example, Saccharomyces cerevisiae's resistance is partly due to the insensitivity of its Chs2 isozyme.[1]
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Reduced Drug Uptake: Some fungal species, such as Trichoderma koningii and Fusarium oxysporum, exhibit tolerance because they lack the necessary transport mechanisms to uptake the drug.[2]
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Medium Composition: The antifungal activity of Nikkomycin Z can be influenced by the composition of the growth medium.[3]
Q2: I've successfully cultured a resistant mutant. What are the likely mechanisms of acquired resistance?
A2: Acquired resistance to Nikkomycin Z can arise from several molecular changes:
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Target Site Mutations: Mutations in the chitin synthase genes, such as chsA, can alter the enzyme's structure, reducing its affinity for Nikkomycin Z.[4]
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Upregulation of Chitin Synthase: Increased expression of the target chitin synthase enzymes can titrate the drug, requiring higher concentrations for inhibition.
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Activation of Compensatory Pathways: Fungi can respond to cell wall stress by activating signaling pathways like the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and calcineurin pathways.[5][6][7] These pathways can lead to a compensatory increase in chitin synthesis, effectively overriding the inhibitory effect of Nikkomycin Z.[6][8][9]
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Efflux Pump Overexpression: Although not definitively shown for Nikkomycin Z, overexpression of multidrug resistance (MDR) efflux pumps is a common mechanism for reducing intracellular drug concentrations.
Q3: I am observing a paradoxical growth effect with Nikkomycin Z. Why is this happening?
A3: While well-documented for echinocandins, a paradoxical effect where higher concentrations of Nikkomycin Z lead to increased fungal growth is plausible. This phenomenon is often linked to the activation of the cell wall integrity (CWI) pathway in response to cell wall stress.[6] This stress signal can trigger a significant upregulation of chitin synthesis, leading to a more robust cell wall and consequently, enhanced growth despite the presence of the inhibitor.
Troubleshooting Guides
Problem 1: Inconsistent Nikkomycin Z activity across experiments.
| Possible Cause | Troubleshooting Step |
| Medium-dependent drug activity | Standardize the growth medium for all experiments. Note that Nikkomycin Z activity can vary between different media formulations.[3] |
| Drug degradation | Prepare fresh stock solutions of Nikkomycin Z and store them appropriately, protected from light and at the recommended temperature. |
| Inconsistent cell density | Standardize the inoculum size for all experiments to ensure reproducible results. |
Problem 2: Emergence of resistant colonies during treatment.
| Possible Cause | Troubleshooting Step |
| Spontaneous mutations in chitin synthase genes | Isolate resistant colonies and sequence the relevant chitin synthase genes to identify potential mutations.[4] |
| Activation of the cell wall integrity pathway | Investigate the expression levels of genes involved in the PKC, HOG, and calcineurin signaling pathways.[6][7] |
| Increased drug efflux | Perform efflux pump inhibitor assays to determine if increased efflux activity is contributing to resistance. |
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of Nikkomycin Z against Candida albicans Chitin Synthase Isozymes
| Chitin Synthase Isozyme | IC50 (µM) |
| CaChs1 | 15[3] |
| CaChs2 | 0.8[3] |
| CaChs3 | 13[3] |
Experimental Protocols
Protocol 1: Chitin Synthase Activity Assay
This protocol is adapted from methods used to assess the inhibitory effect of Nikkomycin Z on chitin synthase activity.
Materials:
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Fungal cell lysate
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Nikkomycin Z stock solution
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UDP-[14C]N-acetylglucosamine (UDP-[14C]GlcNAc)
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Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
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Scintillation fluid and vials
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Glass fiber filters
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5% Trichloroacetic acid (TCA)
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95% Ethanol
Methodology:
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Prepare fungal cell lysates containing the chitin synthase enzymes.
-
Set up reaction tubes with varying concentrations of Nikkomycin Z. Include a no-drug control.
-
Add the cell lysate to each tube and pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding UDP-[14C]GlcNAc to a final concentration of 1 µCi/mL.
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Incubate the reaction mixture for 1 hour at 30°C.
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Stop the reaction by adding 1 mL of 5% TCA.
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Filter the reaction mixture through a glass fiber filter to capture the radiolabeled chitin.
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Wash the filter twice with 5% TCA and once with 95% ethanol.
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Place the filter in a scintillation vial with scintillation fluid.
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Measure the radioactivity using a scintillation counter.
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Calculate the percentage of inhibition for each Nikkomycin Z concentration relative to the no-drug control.
Protocol 2: Gene Expression Analysis of Cell Wall Integrity Pathway Genes by qRT-PCR
This protocol outlines the steps to quantify the expression of genes involved in the cell wall integrity pathway in response to Nikkomycin Z treatment.
Materials:
-
Fungal cells treated with and without Nikkomycin Z
-
RNA extraction kit
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cDNA synthesis kit
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qPCR master mix
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Primers for target genes (e.g., PKC1, HOG1, CNA1) and a reference gene (e.g., ACT1)
Methodology:
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Culture fungal cells to mid-log phase and treat with the desired concentration of Nikkomycin Z for a specified time.
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Harvest the cells and extract total RNA using a suitable RNA extraction kit.
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Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
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Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
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Perform quantitative real-time PCR (qRT-PCR) using a qPCR master mix and primers for your target and reference genes.
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Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in Nikkomycin Z-treated cells compared to untreated controls.
Visualizations
Caption: Potential mechanisms of resistance to Nikkomycin Z.
Caption: The Cell Wall Integrity (CWI) compensatory pathway.
Caption: Workflow for investigating Nikkomycin Z resistance.
References
- 1. Nikkomycin Z is a specific inhibitor of Saccharomyces cerevisiae chitin synthase isozyme Chs3 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of fungi to nikkomycin Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitin synthetase mutants of Phycomyces blakesleeanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Transcriptional Regulation of Chitin Synthases by Calcineurin Controls Paradoxical Growth of Aspergillus fumigatus in Response to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Effects of Inhibiting Chitin and 1,3-β-d-Glucan Synthesis in Ras and Calcineurin Mutants of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nikkomycin Z Stability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with the degradation of Nikkomycin Z in culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing Nikkomycin Z degradation in my culture medium?
The pH of your culture medium is the most critical factor affecting Nikkomycin Z stability. Nikkomycin Z is significantly more stable in acidic conditions and degrades rapidly in neutral to basic environments.[1][2][3][4][5]
Q2: At what pH is Nikkomycin Z most unstable?
The maximal rate of Nikkomycin Z degradation occurs at a pH of 7.5.[1][2]
Q3: What is the expected half-life of Nikkomycin Z in an aqueous solution?
The degradation of Nikkomycin Z follows apparent first-order kinetics.[1][2] At 37°C in a pH 7.5 buffer solution, the half-life is approximately 8.6 hours.[1] However, this can be significantly shorter in biological matrices. For instance, the half-life in mice is reported to be between 10 minutes and 1 hour, while in humans, it is around 2.1 to 2.5 hours.[6][7]
Q4: Can components of my culture medium other than pH affect Nikkomycin Z stability?
Yes, while pH is a primary driver, the presence of certain enzymes in complex media or serum supplements can accelerate degradation. Specifically, esterases have been shown to increase the degradation rate of Nikkomycin Z.[1] The concentration of nutrients in the culture medium can also influence the inhibitory activity of Nikkomycin Z.[8]
Q5: How can I minimize Nikkomycin Z degradation during my experiments?
To minimize degradation, it is recommended to adjust the pH of your culture medium to a more acidic range (e.g., pH 6.0), as this has been shown to improve stability for in vitro assays.[5][9][10] If possible, prepare stock solutions in an acidic buffer and add them to the culture medium immediately before use. For long-term storage, freeze-drying of acidified Nikkomycin Z solutions can preserve its stability.[3]
Q6: Are there any known degradation products of Nikkomycin Z I should be aware of?
Hydrolysis is a key degradation pathway for Nikkomycin Z. While specific chemical structures of all degradation products are not extensively detailed in readily available literature, they are generally referred to as hydrolysis products.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected antifungal activity. | Degradation of Nikkomycin Z due to suboptimal pH of the culture medium. | Adjust the pH of the culture medium to an acidic range (pH 6.0) to enhance stability.[5] Prepare fresh solutions of Nikkomycin Z for each experiment. |
| Enzymatic degradation from serum or other biological components in the medium. | If your experimental design allows, consider using a serum-free medium or heat-inactivating the serum to denature degradative enzymes. The addition of an esterase inhibitor like NaF has been shown to decrease degradation in plasma.[1] | |
| High variability between experimental replicates. | Inconsistent pH across different batches of culture media. | Standardize the pH of all prepared media before adding Nikkomycin Z. Verify the pH of each new batch of medium. |
| Different incubation times leading to varied levels of degradation. | Ensure that all experimental conditions, including incubation times, are kept consistent across all replicates and experiments. | |
| Complete loss of activity in long-term experiments. | Significant degradation of Nikkomycin Z over the extended incubation period. | For long-term studies, consider replenishing Nikkomycin Z in the culture medium at regular intervals. The frequency will depend on the specific conditions (pH, temperature) of your experiment. |
Quantitative Data Summary
Table 1: Half-life of Nikkomycin Z under Different Conditions
| Condition | Temperature | pH | Half-life (t½) |
| Aqueous Buffer Solution | 37°C | 7.5 | 8.6 hours[1] |
| Mouse (in vivo) | - | - | 10 minutes - 1 hour[7] |
| Human (in vivo) | - | - | 2.1 - 2.5 hours[6] |
Table 2: Influence of pH on Nikkomycin Z Degradation Rate at 37°C
| pH Range | Effect on Degradation Rate |
| 4.0 - 7.5 | Increases with increasing pH[1][2] |
| 7.5 - 10.2 | Decreases with increasing pH[1][2] |
| > 10.2 | Remains constant[1][2] |
Experimental Protocols
Protocol: Assessment of Nikkomycin Z Stability in a Liquid Culture Medium
This protocol outlines a method to determine the stability of Nikkomycin Z in a specific liquid culture medium over time.
Materials:
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Nikkomycin Z powder
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Sterile culture medium of interest
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Sterile acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0)
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Sterile neutral/basic buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
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Incubator at the desired experimental temperature (e.g., 37°C)
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High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 263 nm)[11]
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Sterile microcentrifuge tubes
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Pipettes and sterile tips
Procedure:
-
Preparation of Nikkomycin Z Stock Solution:
-
Prepare a concentrated stock solution of Nikkomycin Z in a sterile acidic buffer to ensure initial stability.
-
-
Preparation of Experimental Samples:
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Aseptically add the Nikkomycin Z stock solution to your culture medium to achieve the desired final concentration.
-
Prepare at least two sets of samples: one with the culture medium at its native pH and another with the pH adjusted to an acidic value (e.g., 6.0) using sterile HCl.
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Include a control sample of Nikkomycin Z in the acidic buffer.
-
-
Incubation:
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Aliquot the samples into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubate all samples at the desired experimental temperature (e.g., 37°C).
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Plot the concentration of Nikkomycin Z as a function of time for each condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) for Nikkomycin Z in each medium condition using first-order reaction kinetics.
-
Visualizations
Caption: Factors influencing the degradation of Nikkomycin Z in culture media.
Caption: Workflow for assessing Nikkomycin Z stability in culture media.
References
- 1. Kinetics of nikkomycin Z degradation in aqueous solution and in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A practical and scalable manufacturing process for an anti-fungal agent, Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel nikkomycin analogues generated by mutasynthesis in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Nikkomycin Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Nikkomycin Z in the Treatment of Murine Histoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of fungi to nikkomycin Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
minimizing off-target effects of Nikkomycin Z in cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Nikkomycin Z in cell culture, with a focus on minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nikkomycin Z?
Nikkomycin Z is a potent competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin, a key component of the fungal cell wall.[1][2] Since mammalian cells do not possess chitin or chitin synthase, Nikkomycin Z is expected to have high selectivity for fungal targets and low intrinsic toxicity to mammalian cells.[3]
Q2: Does Nikkomycin Z have any known off-target effects in mammalian cells?
Currently, there is a lack of published studies specifically detailing off-target effects of Nikkomycin Z in mammalian cell culture for research applications. Its development has primarily focused on its antifungal properties. However, the absence of evidence is not evidence of absence. As a peptide-nucleoside analogue, there are theoretical possibilities for off-target interactions.
Q3: How might Nikkomycin Z enter mammalian cells?
Nikkomycin Z's entry into fungal cells is facilitated by dipeptide permeases.[1] Mammalian cells also express peptide transporters, such as PEPT1 and PEPT2, which are responsible for the uptake of di- and tripeptides and some peptide-like drugs.[4][5][6] While it is plausible that Nikkomycin Z could be a substrate for these transporters, this has not been experimentally confirmed in the available literature.
Q4: How stable is Nikkomycin Z in cell culture medium?
The stability of Nikkomycin Z is pH-dependent. It is more stable under acidic conditions and its degradation increases with pH, peaking around pH 7.5.[7][8] Standard cell culture media are typically buffered around pH 7.2-7.4. Therefore, some degradation of Nikkomycin Z during prolonged incubation periods can be expected. It is also susceptible to degradation by esterases present in plasma.[7] While serum in cell culture media contains esterases, the concentration is lower than in plasma.
Q5: What are the general recommendations for using a new small molecule inhibitor like Nikkomycin Z in my cell culture model?
When using any new small molecule inhibitor, it is crucial to perform thorough validation in your specific experimental system. This includes determining the optimal, lowest effective concentration, assessing cytotoxicity, and including appropriate controls to confirm that the observed phenotype is due to the intended on-target effect.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High cell toxicity or unexpected changes in cell morphology. | - Concentration of Nikkomycin Z is too high.- Off-target effects on essential cellular processes.- Solvent (e.g., DMSO) toxicity. | - Perform a dose-response curve to determine the maximum non-toxic concentration.- Include a negative control (structurally similar but inactive molecule, if available).- Ensure the final solvent concentration is below 0.1% and include a vehicle-only control. |
| Inconsistent or no observable effect at expected concentrations. | - Degradation of Nikkomycin Z in the culture medium.- Low or no expression of relevant peptide transporters in your cell line.- The cellular process you are studying is not sensitive to the indirect effects of Nikkomycin Z. | - Prepare fresh stock solutions of Nikkomycin Z and consider replenishing the media with fresh compound during long-term experiments.- Verify the expression of peptide transporters (e.g., PEPT1/SLC15A1, PEPT2/SLC15A2) in your cell line via RT-qPCR or Western blot.- Re-evaluate the biological hypothesis and consider alternative experimental approaches. |
| Results are not reproducible. | - Inconsistent Nikkomycin Z concentration due to degradation or precipitation.- Variability in cell density or passage number.- Inconsistent incubation times. | - Aliquot and store Nikkomycin Z stock solutions at -80°C to minimize freeze-thaw cycles.- Standardize cell seeding density and use cells within a consistent passage number range.- Ensure precise and consistent timing of all experimental steps. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Nikkomycin Z using a Dose-Response Assay
Objective: To identify the concentration range of Nikkomycin Z that is effective for the intended biological inquiry without causing significant cytotoxicity.
Methodology:
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Cell Seeding: Plate your mammalian cell line of interest in a 96-well plate at a density that will ensure logarithmic growth for the duration of the experiment.
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Compound Preparation: Prepare a 2x concentrated serial dilution of Nikkomycin Z in your cell culture medium. A suggested starting range, based on concentrations used in fungal studies, could be from 0.1 µM to 100 µM.[8] Also, prepare a 2x concentrated vehicle control (e.g., DMSO in medium).
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Treatment: Remove the seeding medium from the cells and add an equal volume of the 2x Nikkomycin Z dilutions or the 2x vehicle control.
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Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
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Cytotoxicity Assessment: After incubation, assess cell viability using a standard method such as an MTS or MTT assay.
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Data Analysis: Plot the cell viability against the logarithm of the Nikkomycin Z concentration to determine the IC50 (50% inhibitory concentration) for cytotoxicity. For your experiments, use concentrations well below the cytotoxic IC50.
Protocol 2: Validating On-Target vs. Off-Target Effects
Objective: To provide evidence that the observed cellular phenotype is a consequence of Nikkomycin Z's intended activity (or lack thereof in mammalian cells) and not due to off-target effects.
Methodology:
-
Negative Control: If available, include a structurally related but biologically inactive analogue of Nikkomycin Z in your experiments. This is a powerful tool to demonstrate that the observed effects are not due to non-specific chemical properties of the compound.
-
Phenotypic Rescue: If Nikkomycin Z is being used to inhibit a hypothetical mammalian target, attempt to "rescue" the phenotype by overexpressing a resistant form of the target or by supplementing the cells with a downstream product of the inhibited pathway.
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Orthogonal Approaches: Use a different method to perturb your target of interest, such as RNAi (siRNA or shRNA) or CRISPR/Cas9-mediated gene knockout. If the phenotype observed with Nikkomycin Z is consistent with these genetic approaches, it strengthens the evidence for on-target activity.
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Cellular Thermal Shift Assay (CETSA): This technique can be used to assess the direct binding of Nikkomycin Z to intracellular proteins. An increase in the thermal stability of a protein in the presence of Nikkomycin Z suggests a direct interaction.
Visualizations
References
- 1. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 2. Nikkomycin Z | CAS#:59456-70-1 | Chemsrc [chemsrc.com]
- 3. Nikkomycin Z-Ready to Meet the Promise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian peptide transporters as targets for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of electrostatic interactions for ligand recognition and specificity of peptide transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of nikkomycin Z degradation in aqueous solution and in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Nikkomycin Z Uptake and Efficacy
Welcome to the technical support center for Nikkomycin Z. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with the use of Nikkomycin Z.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nikkomycin Z?
A1: Nikkomycin Z is a peptidyl nucleoside antibiotic that functions as a competitive inhibitor of chitin synthase, a crucial enzyme for the biosynthesis of the fungal cell wall.[1][2][3][4][5][6][7][8][9] Since chitin is an essential structural component for most fungi but absent in mammals, Nikkomycin Z offers a targeted antifungal approach with potentially low toxicity to humans.[1][10]
Q2: How does Nikkomycin Z enter fungal cells?
A2: The uptake of Nikkomycin Z into fungal cells is primarily mediated by peptide transport systems.[2][4][11][12][13][14] Its structural similarity to peptides allows it to be actively transported into the cell.
Q3: Can the presence of peptides in my culture medium affect the activity of Nikkomycin Z?
A3: Yes, the presence of dipeptides and peptone in the culture medium can antagonize the activity of Nikkomycin Z by competing for uptake through the peptide transport systems.[2][4] However, some studies have noted that Nikkomycin Z remains active in certain rich media.[11] If you are observing reduced efficacy, consider using a minimal medium or a defined medium with a known composition.
Q4: Are there ways to improve the production yield of Nikkomycin Z for my experiments?
A4: For researchers producing their own Nikkomycin Z from Streptomyces ansochromogenes, studies have shown that the yield can be significantly increased. One strategy involves genetically modifying the producing strain to block the synthesis of byproducts like Nikkomycin X.[6][9] Additionally, feeding the culture with precursors of the nucleoside part of the molecule, such as uracil, has been shown to boost production.[6][9]
Troubleshooting Guide
Problem 1: I am observing low or no antifungal activity of Nikkomycin Z against my fungal species of interest.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the potential cause.
-
Step 1: Verify Fungal Susceptibility. Not all fungi are equally susceptible to Nikkomycin Z. Species like Coccidioides immitis and Blastomyces dermatitidis are known to be susceptible, while others like many Aspergillus and Fusarium species are reported to be resistant.[1][8]
-
Step 2: Check the Culture Medium. As mentioned in the FAQs, high concentrations of peptides in your medium can inhibit Nikkomycin Z uptake.[2][4] Try performing the assay in a minimal or defined medium.
-
Step 3: Investigate Potential for Resistance. Fungal resistance to Nikkomycin Z can be due to a deficient peptide transport system.[2][4][14] If you suspect resistance, you can perform a competitive uptake assay with radiolabeled dipeptides to assess the functionality of the transport system.
-
Step 4: Consider a Synergistic Combination. The efficacy of Nikkomycin Z can be dramatically enhanced when used in combination with other antifungal agents. This is the most common strategy to overcome low intrinsic activity.
A troubleshooting workflow for low Nikkomycin Z activity is illustrated below.
References
- 1. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 9. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Sensitivity to nikkomycin Z in Candida albicans: role of peptide permeases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitivity to nikkomycin Z in Candida albicans: role of peptide permeases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitivity of fungi to nikkomycin Z - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing the inoculum effect in Nikkomycin Z susceptibility testing
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the inoculum effect and other common challenges in Nikkomycin Z susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" and why is it a concern for Nikkomycin Z susceptibility testing?
A1: The inoculum effect is an in vitro phenomenon where the minimum inhibitory concentration (MIC) of an antimicrobial agent increases as the concentration of the initial microbial inoculum increases. This is a significant concern for Nikkomycin Z, a chitin synthase inhibitor, as a higher fungal burden could potentially overcome the inhibitory effect of the drug, leading to diminished efficacy. In vivo studies have demonstrated a strong inoculum effect with Nikkomycin Z, where its effectiveness decreased at fungal inocula greater than 106 CFU.[1]
Q2: How does the mechanism of action of Nikkomycin Z relate to the inoculum effect?
A2: Nikkomycin Z competitively inhibits chitin synthase, a crucial enzyme for fungal cell wall synthesis.[1][2][3] At higher inoculum densities, the increased number of fungal cells may present a greater total amount of chitin synthase enzyme. This could require a higher concentration of Nikkomycin Z to achieve the same level of enzyme inhibition and subsequent growth arrest, thus contributing to the inoculum effect.
Q3: What are the standard inoculum concentrations recommended for antifungal susceptibility testing?
A3: For yeast isolates, the Clinical and Laboratory Standards Institute (CLSI) recommends a final inoculum concentration of approximately 0.5 × 103 to 2.5 × 103 cells/mL.[4] For filamentous fungi, a final inoculum of conidia should be around 1 × 104 conidia/mL.[4] Adherence to these standardized inoculum densities is critical for obtaining reproducible and comparable MIC results.
Q4: Can I use a spectrophotometer to standardize my fungal inoculum?
A4: Yes, spectrophotometric standardization is a common and recommended method. For yeast, the cell suspension is typically adjusted to a specific optical density at a particular wavelength to achieve the desired cell concentration. For filamentous fungi, inocula of Coccidioides immitis have been adjusted using a spectrophotometer to 95% optical transmission at 530 nm, followed by further dilution.[4] For most filamentous fungi, however, using a hemacytometer to count conidia is a standard practice for inoculum standardization.[4]
Q5: What should I do if I observe trailing growth in my MIC assay?
A5: Trailing growth, which is reduced but persistent growth at drug concentrations above the MIC, can complicate endpoint determination. It is important to read the MIC at the point of significant growth inhibition as defined by the specific CLSI guideline (e.g., 50% or 100% inhibition compared to the growth control). For Nikkomycin Z, the MIC is often defined as the lowest drug concentration exhibiting a 50% reduction in turbidity after 24 hours of incubation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High MIC values or lack of Nikkomycin Z activity | Inoculum too high: An excessively high starting inoculum can lead to an inoculum effect, resulting in artificially elevated MICs. | - Verify inoculum concentration: Use a hemacytometer or spectrophotometer to ensure the inoculum is within the recommended range (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).- Perform serial dilutions: If the stock culture is too dense, perform serial dilutions to achieve the target concentration. |
| Drug instability: Nikkomycin Z may be less stable under certain pH conditions. | - Adjust medium pH: Ensure the pH of the RPMI 1640 medium is adjusted to 6.0, as Nikkomycin Z is more stable under slightly acidic conditions.[4] | |
| Resistant fungal isolate: The isolate being tested may be inherently resistant to Nikkomycin Z. | - Test quality control strains: Include known susceptible and resistant quality control strains in each assay to validate the test system.- Confirm species identification: Verify the identity of the fungal isolate. | |
| Inconsistent MIC results between experiments | Variation in inoculum preparation: Inconsistent inoculum density is a major source of variability. | - Standardize inoculum preparation: Strictly adhere to a standardized protocol for inoculum preparation, including consistent incubation times and methods for cell/conidia harvesting and counting.- Use fresh cultures: Prepare inocula from fresh, actively growing cultures. |
| Inaccurate drug dilutions: Errors in preparing the serial dilutions of Nikkomycin Z will lead to inaccurate MICs. | - Calibrate pipettes: Ensure all pipettes used for dilutions are properly calibrated.- Prepare fresh dilutions: Prepare fresh drug dilutions for each experiment. | |
| No fungal growth in the growth control wells | Inoculum viability issue: The fungal inoculum may not have been viable. | - Check culture viability: Before preparing the inoculum, ensure the stock culture is viable by streaking on an appropriate agar medium.- Proper inoculum handling: Avoid harsh vortexing or temperature extremes that could damage the fungal cells. |
| Incorrect medium: The growth medium may not be appropriate for the fungus being tested. | - Use recommended medium: Use RPMI 1640 with L-glutamine and buffered with MOPS, as recommended by CLSI guidelines. |
Quantitative Data
Table 1: In Vivo Inoculum Effect of Nikkomycin Z against Histoplasma capsulatum
| Inoculum Size (CFU) | Efficacy of Nikkomycin Z | Reference |
| > 106 | Diminished efficacy | [1] |
Table 2: In Vitro Susceptibility of Various Fungi to Nikkomycin Z at Standard Inoculum Concentrations
| Fungal Species | Inoculum Concentration (CFU/mL) | Nikkomycin Z MIC Range (µg/mL) | Reference |
| Candida albicans | 0.5 - 2.5 x 10³ | ≤0.5 - 32 | [4] |
| Candida parapsilosis | 0.5 - 2.5 x 10³ | 1 - 4 | [4] |
| Candida auris | Not specified | 0.125 - >64 | [5] |
| Coccidioides immitis (mycelial phase) | 1 x 10⁴ | 1 - 16 | [4] |
| Aspergillus fumigatus | Not specified | >64 | [4] |
| Blastomyces dermatitidis | Not specified | 0.78 | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Yeasts (adapted from CLSI M27)
-
Inoculum Preparation:
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From a 24-hour culture on Sabouraud dextrose agar, select several colonies and suspend them in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity of the suspension to that of a 0.5 McFarland standard using a spectrophotometer at 530 nm. This will result in a stock suspension of approximately 1-5 x 106 CFU/mL.
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Dilute the stock suspension 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 6.0) to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
MIC Plate Preparation:
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Perform serial twofold dilutions of Nikkomycin Z in a 96-well microtiter plate using RPMI 1640 as the diluent. The final volume in each well should be 100 µL.
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Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
-
Inoculation and Incubation:
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Inoculate each well (except the sterility control) with 100 µL of the final inoculum suspension.
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Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
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Read the MIC as the lowest concentration of Nikkomycin Z that causes a prominent (≥50%) reduction in turbidity compared to the growth control.
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Protocol 2: Broth Macrodilution MIC Assay for Filamentous Fungi (adapted from CLSI M38)
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Inoculum Preparation:
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Grow the fungus on potato dextrose agar at 35°C for 7 days to induce conidiation.
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Harvest the conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
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Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
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Adjust the conidial suspension to a concentration of 1-5 x 106 conidia/mL using a hemacytometer.
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Dilute this suspension 1:50 in RPMI 1640 medium (buffered with MOPS to pH 6.0) to obtain the final inoculum of 2-10 x 104 conidia/mL.
-
-
MIC Tube Preparation:
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Prepare serial twofold dilutions of Nikkomycin Z in sterile test tubes containing RPMI 1640. The final volume in each tube should be 0.9 mL.
-
-
Inoculation and Incubation:
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Add 0.1 mL of the final inoculum to each tube.
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Incubate the tubes at 35°C for 48-72 hours.
-
-
MIC Determination:
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Determine the MIC as the lowest concentration of Nikkomycin Z that results in 100% inhibition of growth (optically clear) compared to the drug-free control.
-
Visualizations
Caption: Mechanism of action of Nikkomycin Z.
Caption: Logical relationship of the inoculum effect.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of nikkomycin Z against Candida auris [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of Nikkomycin Z for Improved Oral Absorption
Welcome to the technical support center for the formulation of Nikkomycin Z. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your experiments aimed at improving the oral absorption of Nikkomycin Z.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving good oral absorption of Nikkomycin Z?
A1: The primary challenge is the low permeability of Nikkomycin Z across the intestinal epithelium. As a hydrophilic, peptidyl nucleoside, it is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability. This leads to dose-dependent and incomplete absorption, with bioavailability decreasing at doses above 500 mg.[1][2]
Q2: What formulation strategies are being explored to overcome this challenge?
A2: Nanoencapsulation is a promising strategy. Specifically, formulating Nikkomycin Z into PEG-coated poly(lactic-co-glycolic acid) (PLGA) nanoparticles can protect the drug from degradation, improve its stability, and potentially enhance its permeation across the intestinal mucosa.[3]
Q3: What is the mechanism of action of Nikkomycin Z?
A3: Nikkomycin Z is a competitive inhibitor of chitin synthase, an essential enzyme in the fungal cell wall synthesis pathway.[4][5][6] By mimicking the natural substrate, UDP-GlcNAc, it prevents the formation of chitin, leading to a weakened cell wall and ultimately fungal cell death.[4][6] Mammalian cells do not have chitin, making Nikkomycin Z a highly selective antifungal agent.[5]
Q4: How does Nikkomycin Z enter the fungal cell?
A4: The uptake of Nikkomycin Z into fungal cells is mediated by a dipeptide permease-mediated transport system.[4] This is a critical step for its antifungal activity, as the target enzyme, chitin synthase, is located on the inner side of the fungal plasma membrane.[4]
Data Presentation
The following tables summarize the pharmacokinetic parameters of unformulated Nikkomycin Z after oral administration in humans and the physicochemical characteristics of a recently developed PEG-PLGA nanoparticle formulation. In vivo pharmacokinetic data for the formulated Nikkomycin Z is a critical next step in research and is not yet publicly available.
Table 1: Pharmacokinetic Parameters of Unformulated Nikkomycin Z in Healthy Human Subjects (Single Dose) [1]
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| 250 | 2.21 | 2.0 | 11.3 | 100 |
| 500 | - | - | - | ~100 |
| 1,000 | - | - | - | 62-70 |
| 1,500-2,000 | - | - | - | 42-47 |
Table 2: Physicochemical Properties of PEG-PLGA Nikkomycin Z Nanoparticles (P-PLGA-Nik NPs) [3][7]
| Parameter | Value |
| Formulation Method | w/o/w double emulsification |
| Particle Size | 208.3 ± 15 nm |
| Drug Loading | 52.97 % |
| In Vitro Release | Sustained for 24 h |
| In Vivo Bioavailability | Data not yet published |
Experimental Protocols
Protocol 1: Synthesis of PEG-PLGA Nikkomycin Z Nanoparticles (w/o/w Double Emulsion Method)
This protocol is adapted from methodologies for encapsulating hydrophilic molecules in PLGA nanoparticles.[8][9][10]
Materials:
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Nikkomycin Z
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PLGA (Poly(lactic-co-glycolic acid))
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PEG-PLGA (Polyethylene glycol-PLGA)
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Dichloromethane (DCM) or Ethyl Acetate (Organic Solvent)
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Polyvinyl alcohol (PVA) or other suitable surfactant
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Deionized water
Procedure:
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Preparation of the Inner Aqueous Phase (W1): Dissolve a known amount of Nikkomycin Z in a small volume of deionized water.
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Preparation of the Organic Phase (O): Dissolve PLGA and PEG-PLGA in the organic solvent (e.g., DCM).
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Formation of the Primary Emulsion (W1/O): Add the inner aqueous phase (W1) to the organic phase (O) and emulsify using a high-speed homogenizer or sonicator to create a stable water-in-oil emulsion.
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Preparation of the External Aqueous Phase (W2): Prepare a solution of PVA in deionized water (e.g., 1-5% w/v).
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Formation of the Double Emulsion (W1/O/W2): Add the primary emulsion (W1/O) to the external aqueous phase (W2) under constant stirring or homogenization. The volume of W2 should be significantly larger than that of the W1/O emulsion.
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Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the hardening of the nanoparticles.
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Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at high speed. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug.
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Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.
Protocol 2: Quantification of Nikkomycin Z in Plasma using HPLC-UV
This protocol is a general guideline for the analysis of a hydrophilic drug in plasma and should be validated for Nikkomycin Z specifically.[11][12][13]
Materials and Equipment:
-
HPLC system with UV detector
-
C18 analytical column
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Phosphate buffer
-
Perchloric acid
-
Plasma samples
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Nikkomycin Z standard
-
Internal standard (IS)
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of Nikkomycin Z in blank plasma at known concentrations.
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample (or standard), add 10 µL of internal standard solution. b. Add 200 µL of cold acetonitrile or methanol containing perchloric acid to precipitate the plasma proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean vial for HPLC analysis.
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HPLC Analysis: a. Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 90:10 v/v). b. Flow Rate: 1.0 mL/min. c. Injection Volume: 20 µL. d. UV Detection Wavelength: To be determined by UV scan of Nikkomycin Z (likely in the range of 260-280 nm). e. Run Time: Sufficient to allow for the elution of Nikkomycin Z and the internal standard.
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Data Analysis: a. Integrate the peak areas of Nikkomycin Z and the internal standard. b. Calculate the peak area ratio (Nikkomycin Z / IS). c. Construct a standard curve by plotting the peak area ratio versus the concentration of the standards. d. Determine the concentration of Nikkomycin Z in the unknown samples by interpolation from the standard curve.
Troubleshooting Guides
Formulation of PEG-PLGA Nanoparticles
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | Nikkomycin Z, being hydrophilic, is partitioning into the external aqueous phase. | - Optimize the homogenization speed and time for the primary emulsion to create smaller, more stable inner droplets.- Increase the viscosity of the organic phase by increasing the polymer concentration.- Adjust the pH of the inner aqueous phase to a point where Nikkomycin Z has minimal water solubility (if applicable without degrading the drug). |
| Large Particle Size or High Polydispersity Index (PDI) | - Insufficient homogenization energy.- Aggregation of nanoparticles during solvent evaporation. | - Increase the homogenization speed or sonication power during the second emulsification step.- Optimize the concentration of the surfactant (e.g., PVA) in the external aqueous phase.- Control the rate of solvent evaporation. |
| Particle Aggregation after Lyophilization | Formation of ice crystals during freezing or insufficient cryoprotectant. | - Add a cryoprotectant (e.g., trehalose, sucrose) to the nanoparticle suspension before freezing.- Optimize the freezing and drying cycles of the lyophilization process. |
In Vivo Pharmacokinetic Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability in Plasma Concentrations | - Inconsistent oral dosing.- Variability in gastric emptying and intestinal transit time among animals.- Issues with blood sampling or processing. | - Ensure accurate and consistent administration of the formulation using oral gavage.- Fast the animals overnight before dosing to standardize gastric conditions.- Standardize the blood collection and plasma separation procedures. |
| Low or Undetectable Drug Levels in Plasma | - Poor oral absorption of the formulation.- Rapid degradation of the drug in the GI tract or plasma.- Insufficient sensitivity of the analytical method. | - Re-evaluate the formulation strategy to further enhance permeability.- Assess the stability of the formulation and drug in simulated gastric and intestinal fluids.- Validate and optimize the HPLC method to achieve a lower limit of quantification. |
| Inconsistent Pharmacokinetic Profiles | - Drug-drug interactions if other compounds are co-administered.- Saturation of absorption transporters at higher doses. | - Review all co-administered substances for potential interactions.- Conduct dose-ranging studies to assess the linearity of the pharmacokinetics of the new formulation. |
Visualizations
Caption: Nikkomycin Z competitively inhibits chitin synthase.
Caption: Workflow for nanoparticle formulation and evaluation.
References
- 1. Pharmacokinetics of Nikkomycin Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of nikkomycin Z following multiple doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled delivery of nikkomycin by PEG coated PLGA nanoparticles inhibits chitin synthase to prevent growth of Aspergillus flavus and Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double emulsion technique: Significance and symbolism [wisdomlib.org]
- 9. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A sensitive HPLC-UV method for quantifying vancomycin in biological matrices: Application to pharmacokinetic and biodistribution studies in rat plasma, skin and lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Nikkomycin Z and Caspofungin Against Candida Biofilms
In the landscape of antifungal drug development, the battle against resilient Candida biofilms presents a significant challenge. This guide provides a detailed comparison of two prominent antifungal agents, Nikkomycin Z and caspofungin, evaluating their efficacy in eradicating Candida biofilms. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, in-depth methodologies, and a visual representation of their mechanisms of action.
Executive Summary
Candida species, particularly Candida albicans, are a leading cause of fungal infections, often complicated by the formation of biofilms on medical devices and host tissues. These structured microbial communities exhibit heightened resistance to conventional antifungal therapies. This guide examines the distinct and synergistic effects of Nikkomycin Z, a chitin synthase inhibitor, and caspofungin, a β-1,3-glucan synthase inhibitor, in combating these formidable biofilms. While both agents target the fungal cell wall, their different modes of action offer unique therapeutic possibilities, especially in combination.
Quantitative Performance Data
The following table summarizes the key quantitative data from studies evaluating the efficacy of Nikkomycin Z and caspofungin, alone and in combination, against Candida biofilms. The data highlights the synergistic interactions observed between the two compounds.
| Organism | Agent(s) | Metric | Result | Reference |
| C. albicans (echinocandin-susceptible) | Nikkomycin Z + Caspofungin | Fold decrease in median MIC of Caspofungin | 2- to 16-fold | [1][2] |
| C. albicans (echinocandin-susceptible) | Nikkomycin Z + Caspofungin | Fold decrease in median MIC of Nikkomycin Z | 8- to 512-fold | [1] |
| C. parapsilosis | Nikkomycin Z + Caspofungin | Fold decrease in median MIC of Caspofungin | 2- to 4-fold | [1][2] |
| C. parapsilosis | Nikkomycin Z + Caspofungin | Fold decrease in median MIC of Nikkomycin Z | 2- to 512-fold | [1][2] |
| C. albicans (echinocandin-resistant, fks mutant) | Nikkomycin Z + Anidulafungin/Micafungin | Fractional Inhibitory Concentration Index (FICI) | <0.5 (Synergistic) | [3] |
Mechanisms of Action and Signaling Pathways
Nikkomycin Z and caspofungin disrupt the Candida cell wall through distinct mechanisms.[4][5][6][7] Caspofungin, an echinocandin, inhibits the β-1,3-D-glucan synthase enzyme, a critical component for the synthesis of β-1,3-glucan, a major structural polymer of the fungal cell wall.[5] This disruption leads to osmotic instability and cell death. Nikkomycin Z, on the other hand, is a competitive inhibitor of chitin synthase, the enzyme responsible for producing chitin, another essential structural component of the cell wall, particularly at the sites of budding and septum formation.[6][7]
The synergistic effect of these two drugs stems from their simultaneous attack on two different, yet vital, components of the cell wall.[3] When the synthesis of β-1,3-glucan is blocked by caspofungin, the cell may attempt to compensate by increasing chitin production.[3][8] However, the presence of Nikkomycin Z prevents this compensatory mechanism, leading to a more profound disruption of cell wall integrity and enhanced fungal cell death.[3]
Figure 1. Mechanisms of action for Caspofungin and Nikkomycin Z.
Experimental Protocols
The following is a detailed methodology for a key experiment used to evaluate the synergistic activity of Nikkomycin Z and caspofungin against Candida biofilms.
Checkerboard Microdilution Assay for Biofilm Susceptibility
This assay is used to determine the minimum inhibitory concentrations (MICs) of antifungal agents alone and in combination against pre-formed Candida biofilms.
1. Biofilm Formation:
- Candida isolates are grown overnight in a suitable broth medium (e.g., RPMI 1640).
- The fungal suspension is standardized to a concentration of 1 x 106 cells/mL.
- 100 µL of the standardized suspension is added to the wells of a 96-well microtiter plate.
- The plate is incubated for 24-48 hours at 37°C to allow for biofilm formation.
- After incubation, the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.
2. Drug Preparation and Application:
- Stock solutions of Nikkomycin Z and caspofungin are prepared.
- Serial twofold dilutions of each drug are prepared in RPMI 1640 medium.
- In a separate 96-well plate, the diluted drugs are combined in a checkerboard fashion. Each well contains a unique concentration combination of Nikkomycin Z and caspofungin.
- The drug combinations are then transferred to the plate containing the pre-formed biofilms.
3. Incubation and Viability Assessment:
- The plate with the biofilms and drug combinations is incubated for another 24 hours at 37°C.
- Following incubation, the viability of the biofilm is assessed using a metabolic assay, such as the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay.
- The XTT solution is added to each well, and the plate is incubated in the dark. The color change, which is proportional to the metabolic activity of the viable cells, is measured using a microplate reader.
4. Data Analysis:
- The sessile MIC (SMIC) is defined as the lowest concentration of the drug(s) that causes a significant reduction (e.g., 50% or 80%) in the metabolic activity of the biofilm compared to the drug-free control.
- The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the drug interaction:
- FICI = (SMIC of Drug A in combination / SMIC of Drug A alone) + (SMIC of Drug B in combination / SMIC of Drug B alone)
- FICI ≤ 0.5 indicates synergy.
- 0.5 < FICI ≤ 4 indicates no interaction.
- FICI > 4 indicates antagonism.
start [label="Start: Candida Culture", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"];
standardize [label="Standardize Fungal Suspension\n(1x10^6 cells/mL)"];
biofilm_formation [label="Incubate 96-well plate\n(24-48h, 37°C) to form biofilm"];
wash [label="Wash with PBS"];
drug_prep [label="Prepare serial dilutions of\nNikkomycin Z and Caspofungin"];
checkerboard [label="Create checkerboard of drug combinations"];
add_drugs [label="Add drug combinations to biofilm plate"];
incubate_drugs [label="Incubate with drugs (24h, 37°C)"];
xtt_assay [label="Perform XTT viability assay"];
read_plate [label="Measure absorbance with plate reader"];
analyze [label="Calculate SMICs and FICI", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"];
start -> standardize;
standardize -> biofilm_formation;
biofilm_formation -> wash;
wash -> add_drugs;
drug_prep -> checkerboard -> add_drugs;
add_drugs -> incubate_drugs;
incubate_drugs -> xtt_assay;
xtt_assay -> read_plate;
read_plate -> analyze;
}
Figure 2. Experimental workflow for the checkerboard microdilution assay.
Conclusion
The available data strongly suggests that the combination of Nikkomycin Z and caspofungin presents a promising strategy for combating Candida biofilms. The synergistic interaction, which leads to a significant reduction in the required concentrations of both drugs, could be particularly beneficial in clinical settings, potentially minimizing toxicity and overcoming resistance. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this combination therapy for the treatment of biofilm-associated Candida infections.[9][10][11][12] The distinct mechanisms of action of these two agents, when used in concert, provide a powerful two-pronged attack on the resilient cell wall of Candida within biofilms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 3. Effects of Echinocandins in Combination with Nikkomycin Z against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. incacare.live [incacare.live]
- 11. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Nikkomycin Z and Fluconazole for the Treatment of Candida albicans Infections
For Immediate Release
This guide provides a detailed comparison of two antifungal agents, Nikkomycin Z and fluconazole, in their activity against Candida albicans, a prevalent fungal pathogen. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the potential for combination therapy.
Introduction
Candida albicans is a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The azole antifungal fluconazole has long been a frontline treatment, but the emergence of resistance necessitates the exploration of alternative and combination therapies. Nikkomycin Z, a chitin synthase inhibitor, presents a different mechanism of action and has been investigated both as a monotherapy and in conjunction with other antifungal agents. This guide will delve into the experimental data comparing these two compounds.
Mechanism of Action
The antifungal activity of Nikkomycin Z and fluconazole stems from their interference with essential cellular processes in Candida albicans.
Nikkomycin Z: This peptidyl-nucleoside antibiotic targets the fungal cell wall, a structure absent in mammalian cells, making it a theoretically less toxic therapeutic agent.[1][2] Nikkomycin Z competitively inhibits chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine into chitin, a crucial structural component of the fungal cell wall.[2][3][4][5] By disrupting chitin synthesis, Nikkomycin Z compromises cell wall integrity, leading to osmotic instability and cell lysis.[1][4] The uptake of Nikkomycin Z into the fungal cell is mediated by peptide transport systems.[3][6][7][8]
Fluconazole: As a member of the triazole class of antifungals, fluconazole disrupts the fungal cell membrane. It specifically inhibits the cytochrome P450 enzyme lanosterol 14-α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[9][10][11][12] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[9][11] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and a depleted ergosterol content, resulting in increased membrane permeability, leakage of cellular contents, and ultimately, fungistatic activity.[9][12]
Quantitative Performance Data
The in vitro susceptibility of C. albicans to Nikkomycin Z and fluconazole has been evaluated, both as single agents and in combination. The data highlights the variability in efficacy and the potential for synergistic interactions.
Table 1: In Vitro Susceptibility of Candida albicans to Nikkomycin Z and Fluconazole
| Compound | Metric | Concentration Range (µg/mL) | Reference |
| Nikkomycin Z | MIC₈₀ | ≤0.5 - 32 | [1] |
| Nikkomycin Z | IC₅₀ (CaChs1) | ~7.4 (15 µM) | [4] |
| Nikkomycin Z | IC₅₀ (CaChs2) | ~0.4 (0.8 µM) | [4] |
| Nikkomycin Z | IC₅₀ (CaChs3) | ~6.4 (13 µM) | [4] |
| Fluconazole | MIC (Susceptible) | ≤8 | [13] |
| Fluconazole | MIC (Resistant) | ≥16 | [13] |
MIC₈₀: Minimum inhibitory concentration required to inhibit the growth of 80% of organisms. IC₅₀: Half maximal inhibitory concentration for specific chitin synthase isoenzymes.
Table 2: In Vitro Synergy of Nikkomycin Z and Fluconazole against Candida albicans
| Study Type | Key Findings | Reference |
| Checkerboard Macrobroth Dilution | Additive and synergistic interactions observed between Nikkomycin Z and fluconazole. No antagonism was noted. | [1][14][15] |
| Proposed Mechanism of Synergy | The loss of membrane integrity caused by fluconazole may facilitate the cellular uptake of Nikkomycin Z. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Nikkomycin Z and fluconazole.
Protocol 1: In Vitro Susceptibility Testing and Synergy Analysis (Checkerboard Assay)
This protocol is based on the macrobroth dilution procedure to determine the minimum inhibitory concentrations (MICs) and to assess for synergistic, indifferent, or antagonistic interactions between two antimicrobial agents.
1. Isolate Preparation:
-
Candida albicans isolates are subcultured on Sabouraud dextrose agar to ensure purity and viability.
-
A cell suspension is prepared in sterile saline and adjusted to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 medium.
2. Drug Dilution:
-
Stock solutions of Nikkomycin Z and fluconazole are prepared.
-
Serial twofold dilutions of each drug are prepared in RPMI 1640 medium. For the checkerboard assay, dilutions of Nikkomycin Z are made along the x-axis of a microtiter plate, and dilutions of fluconazole are made along the y-axis.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing a unique combination of drug concentrations, is inoculated with the standardized fungal suspension.
-
Control wells (drug-free and organism-free) are included.
-
The plates are incubated at 35°C for 24 to 48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 80% reduction in turbidity) compared to the drug-free control.[1]
5. Synergy Analysis (Fractional Inhibitory Concentration Index - FICI):
-
The FICI is calculated for each combination of drugs that shows inhibition.
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (or additive effect)
-
FICI > 4.0: Antagonism
-
Protocol 2: Murine Model of Systemic Candidiasis
This in vivo protocol is used to assess the efficacy of antifungal agents in a live animal model.
1. Animal Model:
-
Immunocompetent or immunosuppressed (e.g., with cyclophosphamide or corticosteroids) mice are used.
2. Infection:
-
Mice are infected intravenously (e.g., via the lateral tail vein) with a lethal or sublethal dose of Candida albicans yeast cells.
3. Treatment:
-
Treatment with Nikkomycin Z, fluconazole, a combination of both, or a placebo (e.g., sterile saline) is initiated at a specified time post-infection.
-
Drugs are administered via an appropriate route (e.g., orally or intraperitoneally) at predetermined doses and schedules for a set duration.
4. Efficacy Assessment:
-
Survival: Mice are monitored daily, and survival rates are recorded over a period (e.g., 21-30 days). Kaplan-Meier survival curves are generated to compare treatment groups.[16][17]
-
Fungal Burden: At the end of the study, or at specific time points, mice are euthanized, and target organs (e.g., kidneys, spleen, liver) are aseptically removed.[18] The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
5. Statistical Analysis:
-
Survival data are typically analyzed using the log-rank test.
-
Fungal burden data are analyzed using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA) to determine significant differences between treatment groups.
Discussion and Conclusion
The experimental evidence indicates that Nikkomycin Z and fluconazole have distinct and potentially complementary mechanisms of action against Candida albicans. While fluconazole targets the cell membrane's ergosterol synthesis, Nikkomycin Z disrupts the formation of the cell wall's chitin layer.
In vitro studies show that Nikkomycin Z has activity against C. albicans, although its efficacy in vivo as a monotherapy for candidiasis has been reported as low.[1] Conversely, fluconazole has demonstrated clinical efficacy, but its use is threatened by the rise of resistant strains.[10][19][20][21]
The most compelling finding from the available data is the synergistic or additive interaction between Nikkomycin Z and fluconazole.[1][14][15] This suggests that a combination therapy could be a promising strategy to enhance antifungal efficacy, potentially lower required dosages, and combat the development of resistance. The proposed mechanism for this synergy, where fluconazole-induced membrane damage enhances the uptake of Nikkomycin Z, warrants further investigation.
For drug development professionals, these findings support the continued exploration of chitin synthase inhibitors like Nikkomycin Z, particularly in combination with existing antifungal agents. Further in vivo studies are necessary to validate the synergistic effects observed in vitro and to establish optimal dosing regimens for combination therapy in the treatment of Candida albicans infections.
References
- 1. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Sensitivity to nikkomycin Z in Candida albicans: role of peptide permeases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitivity to nikkomycin Z in Candida albicans: role of peptide permeases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 12. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole [ouci.dntb.gov.ua]
- 15. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Echinocandins in Combination with Nikkomycin Z against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. The genetic basis of fluconazole resistance development in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antifungal Action: A Comparative Guide to Nikkomycin Z and Itraconazole Co-administration
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates innovative therapeutic strategies. One promising approach is the combination of antifungal agents with different mechanisms of action to achieve synergistic effects, leading to enhanced efficacy and potentially reducing the required dosages and associated toxicities. This guide provides a comprehensive comparison of the in vitro synergistic interaction between Nikkomycin Z, a chitin synthase inhibitor, and itraconazole, an ergosterol biosynthesis inhibitor. The data presented herein, primarily from foundational in vitro studies, demonstrates the potentiation of antifungal activity when these two agents are used in concert.
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between Nikkomycin Z and itraconazole has been quantified using the checkerboard broth dilution method, with the Fractional Inhibitory Concentration Index (FICI) serving as a key metric. A FICI of ≤ 0.5 is indicative of synergy. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Nikkomycin Z and itraconazole, both individually and in combination, against various fungal isolates.
Table 1: In Vitro Susceptibility of Aspergillus Species to Nikkomycin Z and Itraconazole, Alone and in Combination [1]
| Fungal Isolate | Drug(s) | MIC Range (μg/mL) |
| Aspergillus fumigatus (10 isolates) | Nikkomycin Z | >64 |
| Itraconazole | 0.125 - 1 | |
| Nikkomycin Z + Itraconazole | Nikkomycin Z: 2 - 16 Itraconazole: 0.03 - 0.25 | |
| Aspergillus flavus (10 isolates) | Nikkomycin Z | >64 |
| Itraconazole | 0.125 - 0.5 | |
| Nikkomycin Z + Itraconazole | Nikkomycin Z: 1 - 32 Itraconazole: 0.03 - 0.125 |
Table 2: In Vitro Susceptibility of Coccidioides immitis to Nikkomycin Z and Itraconazole, Alone and in Combination [1]
| Fungal Isolate | Drug(s) | MIC Range (μg/mL) |
| Coccidioides immitis (10 isolates) | Nikkomycin Z | 0.5 - 4 |
| Itraconazole | 0.06 - 1 | |
| Nikkomycin Z + Itraconazole | Nikkomycin Z: 0.125 - 1 Itraconazole: 0.015 - 0.25 |
The data clearly indicates that in the presence of sub-inhibitory concentrations of itraconazole, the MIC of Nikkomycin Z against Aspergillus species is significantly reduced.[1] Similarly, the combination demonstrates a marked synergistic effect against Coccidioides immitis.[1][2]
Mechanisms of Action and Synergistic Interaction
The enhanced antifungal activity of the Nikkomycin Z and itraconazole combination stems from their distinct and complementary mechanisms of action targeting essential components of the fungal cell.
-
Nikkomycin Z: This peptidyl nucleoside antibiotic competitively inhibits chitin synthase, a crucial enzyme responsible for the synthesis of chitin.[3] Chitin is a vital structural polysaccharide in the fungal cell wall, providing rigidity and osmotic stability. Inhibition of chitin synthesis weakens the cell wall, leading to osmotic lysis and cell death.
-
Itraconazole: As a triazole antifungal, itraconazole disrupts the synthesis of ergosterol, a primary sterol component of the fungal cell membrane.[1][4][5][6] It achieves this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][4][5][6] The depletion of ergosterol and accumulation of toxic sterol intermediates alter membrane fluidity and the function of membrane-bound enzymes, ultimately compromising cell integrity.
The synergistic interaction arises from this dual assault on the fungal cell's structural integrity. Itraconazole's disruption of the cell membrane may enhance the penetration of Nikkomycin Z, allowing it to reach its intracellular target, chitin synthase, more effectively. Concurrently, the weakening of the cell wall by Nikkomycin Z makes the fungus more susceptible to the membrane-destabilizing effects of itraconazole.
Caption: Dual inhibition of fungal cell wall and membrane synthesis.
Experimental Protocols
The following is a detailed methodology for the checkerboard synergy studies used to generate the presented data, based on the protocol described by Li and Rinaldi (1999).[1]
1. Fungal Isolates and Culture Conditions:
-
A total of 110 fungal isolates were tested, including various species of Candida, Cryptococcus neoformans, Coccidioides immitis, and Aspergillus.[1]
-
Isolates were maintained on appropriate culture media (e.g., potato dextrose agar) and incubated at 30°C.
2. Inoculum Preparation:
-
For yeast-like fungi, inoculum suspensions were prepared in sterile saline and adjusted spectrophotometrically to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
For filamentous fungi, conidial suspensions were prepared by washing the surface of mature slants with sterile saline containing 0.05% Tween 80. The resulting suspensions were adjusted using a hemacytometer to a concentration of 1 x 10^6 conidia/mL.
-
All inocula were further diluted in RPMI 1640 medium to the final desired concentration.
3. Checkerboard Assay Setup:
-
A macrobroth dilution checkerboard technique was employed.[1]
-
Twofold serial dilutions of Nikkomycin Z and itraconazole were prepared in RPMI 1640 medium buffered with MOPS.
-
The final concentrations of the drugs in the assay ranged from 0.5 to 64 μg/mL for Nikkomycin Z and 0.03 to 4 μg/mL for itraconazole.[1]
-
The 96-well microtiter plates were arranged with increasing concentrations of Nikkomycin Z along the x-axis and increasing concentrations of itraconazole along the y-axis.
-
Each well was inoculated with the standardized fungal suspension.
-
Control wells containing medium only (sterility control) and medium with fungal inoculum (growth control) were included.
4. Incubation and MIC Determination:
-
The plates were incubated at 35°C for 48-72 hours.
-
The MIC was defined as the lowest concentration of the drug, alone or in combination, that produced a significant inhibition of growth (typically ≥80%) compared to the growth control.[1]
5. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI was calculated for each combination of drugs that showed inhibition using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy was defined as an FICI of ≤ 0.5. Indifference was defined as an FICI of > 0.5 to < 4.0. Antagonism was defined as an FICI of ≥ 4.0.
Caption: Workflow for assessing in vitro antifungal synergy.
References
- 1. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole [ouci.dntb.gov.ua]
- 5. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Comparative Guide: Nikkomycin Z in Combination with Amphotericin B
This guide provides a comprehensive analysis of the antifungal agent Nikkomycin Z when used in combination with Amphotericin B. It is intended for researchers, scientists, and drug development professionals interested in novel antifungal strategies. The content synthesizes available in vitro and in vivo experimental data, details the mechanisms of action, and presents the methodologies of key experiments.
Introduction to Nikkomycin Z and Amphotericin B
Fungal infections, particularly those caused by invasive species, pose a significant threat to immunocompromised individuals. The limited arsenal of effective antifungal drugs and the rise of resistance necessitate the exploration of new therapeutic strategies, including combination therapies.
Amphotericin B (AmB) , a polyene macrolide, has been a cornerstone of antifungal therapy for decades.[1] It possesses a broad spectrum of activity but is associated with significant toxicities, most notably nephrotoxicity, due to its interaction with cholesterol in mammalian cell membranes.[1][2]
Nikkomycin Z , a peptidyl nucleoside antibiotic, represents a different class of antifungals.[3] It acts by inhibiting chitin synthase, an enzyme crucial for the integrity of the fungal cell wall, a structure absent in mammals.[4][5] This targeted mechanism suggests a lower potential for host toxicity. Given their distinct targets—the cell membrane and the cell wall—the combination of Amphotericin B and Nikkomycin Z has been a logical candidate for investigation, with the hypothesis that a dual attack could lead to synergistic effects and allow for lower, less toxic doses of each agent.
Mechanisms of Action: A Dual-Target Approach
The rationale for combining Nikkomycin Z and Amphotericin B stems from their complementary mechanisms targeting two essential fungal structures.
-
Amphotericin B: This agent primarily binds to ergosterol, the main sterol component of the fungal cell membrane.[6][7] This binding disrupts the membrane's integrity by forming transmembrane channels or pores. The subsequent leakage of essential intracellular ions, such as potassium, leads to fungal cell death.[2][8] Additionally, Amphotericin B can induce oxidative stress within the fungal cell.[1]
-
Nikkomycin Z: This compound functions as a competitive inhibitor of chitin synthase.[3] Chitin is a vital polysaccharide that provides structural rigidity to the fungal cell wall. By blocking chitin synthesis, Nikkomycin Z compromises the cell wall, leading to osmotic instability and cell lysis, particularly in growing fungi.[9] Its entry into the fungal cell is facilitated by peptide transport systems.[10]
In Vitro Interaction Studies: A Lack of Synergy
Contrary to the therapeutic hypothesis, in vitro studies assessing the direct combination of Nikkomycin Z and Amphotericin B have not demonstrated a synergistic relationship. The standard method for evaluating drug interactions is the checkerboard microdilution assay, which is used to calculate the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤0.5 indicates synergy, >0.5 to ≤4.0 indicates no interaction (indifference), and >4.0 indicates antagonism.[11]
One study investigating the combination against Candida albicans found no interaction between the two drugs.[11] Another study, which modeled the three-way combination of Amphotericin B, micafungin, and Nikkomycin Z against Aspergillus fumigatus, identified a region of antagonism between Nikkomycin Z and Amphotericin B at high ratios of Nikkomycin Z.[12]
Table 1: In Vitro Interaction of Nikkomycin Z and Amphotericin B against Candida albicans
| Organism | Drug I (Amphotericin B) MIC (mg/L) | Drug II (Nikkomycin Z) MIC (mg/L) | MIC in Combination (I + II) | FICI | Interpretation |
| C. albicans CBS 562 | 0.25 | 256 | 0.125 + 128 | 1.0 | No Interaction |
| C. albicans 58919 | 0.25 | 64 | 0.125 + 32 | 1.0 | No Interaction |
Data sourced from Journal of Antimicrobial Chemotherapy.[11]
These findings suggest that combining these two agents may not provide an enhanced therapeutic effect and could, under certain conditions, be antagonistic.
In Vivo Comparative Efficacy
While combination therapy appears unpromising, several in vivo studies in murine models have compared the efficacy of Nikkomycin Z monotherapy against the standard of care, including Amphotericin B. These studies provide valuable data on the potential of Nikkomycin Z as an alternative treatment.
Murine Model of Histoplasmosis
In a study using a murine model of histoplasmosis, the efficacy of Nikkomycin Z was found to be dependent on the in vitro susceptibility of the Histoplasma capsulatum isolate. For a susceptible isolate, high doses of Nikkomycin Z achieved survival rates comparable to Amphotericin B and itraconazole.[13][14]
Table 2: Survival and Fungal Burden in Murine Histoplasmosis (Susceptible Isolate)
| Treatment Group (Dose) | Route | Survival Rate (Day 17) | Lung Fungal Burden (Antigen Units) | Spleen Fungal Burden (Antigen Units) |
| Nikkomycin Z (100 mg/kg BID) | Oral | 100% | Similar to AmB | Similar to AmB |
| Nikkomycin Z (20 mg/kg BID) | Oral | 100% | Similar to AmB | Similar to AmB |
| Amphotericin B (2.0 mg/kg QOD) | IP | 100% | Baseline | Baseline |
| Itraconazole (75 mg/kg BID) | Oral | 100% | Similar to AmB | Similar to AmB |
| Untreated Control | - | 30% | Significantly Higher | Significantly Higher |
Data adapted from Antimicrobial Agents and Chemotherapy.[14] BID: twice daily; QOD: every other day; IP: intraperitoneal.
Murine Model of Blastomycosis
In a murine model of pulmonary blastomycosis, oral Nikkomycin Z was well-tolerated and demonstrated significant efficacy. Ten-day regimens of Nikkomycin Z were equivalent to parenteral Amphotericin B in reducing fungal burden and resulted in high rates of biological cure.[15]
Table 3: Efficacy in Murine Pulmonary Blastomycosis
| Treatment Group (Dose, Duration) | Survival Rate | % Cured (No Detectable CFU) |
| Nikkomycin Z (200-1000 mg/kg/day, 10 days) | 100% | 50 - 90% |
| Amphotericin B (6.25 mg/kg, 10 days) | 100% | 100% |
| Itraconazole (200 mg/kg, 10 days) | Not specified | 0% |
| Untreated Control | 0% | 0% |
Data sourced from Antimicrobial Agents and Chemotherapy.[15]
These in vivo results highlight that Nikkomycin Z, when used as a monotherapy, can be as effective as Amphotericin B for certain fungal pathogens, with the potential advantage of oral administration and a better safety profile.[15][16]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Synergy Testing: Checkerboard Broth Microdilution
This method is used to determine the FICI and assess drug interactions.[11][17]
-
Inoculum Preparation: A fungal suspension is prepared from a 24-hour culture on Sabouraud agar. The suspension is adjusted in RPMI-1640 medium (or other appropriate broth) to a final concentration of 0.5–2.5 × 10³ cells/mL.[11]
-
Drug Dilution: Stock solutions of Nikkomycin Z and Amphotericin B are prepared. In a 96-well microtiter plate, serial twofold dilutions of Amphotericin B are made horizontally, and serial dilutions of Nikkomycin Z are made vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. Control wells containing medium only (sterility control) and fungus with no drug (growth control) are included.
-
Incubation: The plate is incubated at 37°C for 48 hours.[11]
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for every combination. The MIC is defined as the lowest drug concentration that causes a prominent reduction in growth (typically ≥50% inhibition) compared to the growth control.[18] This can be assessed visually or by reading the optical density at 450 nm.[19]
-
FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[20]
In Vivo Efficacy Study: Murine Infection Model
This workflow describes a typical animal model to assess the comparative efficacy of antifungal agents.[13][15]
-
Animal Model: Immunocompetent or immunocompromised mice (e.g., ICR mice) are used.[16]
-
Infection: Mice are infected via a relevant route, such as intranasal or intravenous injection, with a standardized inoculum of the fungal pathogen (e.g., 10⁵ yeasts of H. capsulatum).[13][14]
-
Treatment Groups: Animals are randomized into several groups: a treatment group receiving Nikkomycin Z (e.g., orally via gavage), a positive control group receiving Amphotericin B (e.g., intraperitoneally), and a negative control group receiving a vehicle solution.
-
Dosing Regimen: Treatment begins at a specified time post-infection (e.g., 2 days) and continues for a defined duration (e.g., 7-14 days) with specific dosing schedules (e.g., twice daily).[16]
-
Monitoring and Endpoints:
-
Survival: Mice are monitored daily, and survival is recorded over a period of 14-35 days. Survival curves are generated and analyzed.[13][15]
-
Fungal Burden: At the end of the study, surviving animals are euthanized. Organs such as the lungs and spleen are harvested, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFUs) per gram of tissue.[14]
-
Conclusion
Based on the available experimental data, the combination of Nikkomycin Z and Amphotericin B does not exhibit a synergistic or additive effect in vitro. Studies against C. albicans show indifference, while data on A. fumigatus suggests a potential for antagonism. Therefore, the concurrent use of these two agents is not supported by current evidence.
However, in vivo comparative studies demonstrate that Nikkomycin Z monotherapy has potent activity against several important fungal pathogens, including H. capsulatum and B. dermatitidis. Its efficacy can be comparable to that of the established parenteral agent Amphotericin B, with the significant advantages of oral bioavailability and a targeted mechanism of action that suggests a better safety profile.[4][15]
For drug development professionals and researchers, Nikkomycin Z remains a promising candidate as a standalone oral antifungal agent or potentially in combination with other classes of drugs, such as echinocandins or azoles, where synergy has been reported.[11] Further research should focus on these alternative combinations and on defining the clinical scenarios where Nikkomycin Z could serve as a powerful alternative to conventional therapies.
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amphotericin B - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 4. Pharmacokinetics of Nikkomycin Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 8. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nikkomycin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Modeling the Combination of Amphotericin B, Micafungin, and Nikkomycin Z against Aspergillus fumigatus In Vitro Using a Novel Response Surface Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Nikkomycin Z with Amphotericin B and Itraconazole for Treatment of Histoplasmosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of nikkomycin Z with amphotericin B and itraconazole for treatment of histoplasmosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of nikkomycin Z against experimental pulmonary blastomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ifyber.com [ifyber.com]
- 18. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nikkomycin Z and Polyoxin D: Chitin Synthase Inhibitors in Focus
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of two promising antifungal agents, Nikkomycin Z and Polyoxin D, has been compiled for researchers, scientists, and drug development professionals. This guide provides an objective look at their performance as chitin synthase inhibitors, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
Both Nikkomycin Z and Polyoxin D are peptidyl nucleoside antibiotics that function as competitive inhibitors of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[1][2][3] This shared mechanism of action makes them prime candidates for antifungal drug development, as chitin is absent in mammals, offering a high degree of selectivity.[4][5]
Mechanism of Action: Competitive Inhibition of Chitin Synthase
Nikkomycin Z and Polyoxin D exert their antifungal effects by mimicking the structure of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase.[1][6][7] This structural similarity allows them to bind to the active site of the enzyme, competitively inhibiting the polymerization of N-acetylglucosamine into chitin chains.[8] The disruption of chitin synthesis compromises the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis.[2][9]
Comparative Efficacy: In Vitro and In Vivo Data
Experimental data reveals differences in the inhibitory potency and spectrum of activity between Nikkomycin Z and Polyoxin D. The following tables summarize key quantitative findings from various studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Organism | Assay Type | Value | Reference |
| Nikkomycin Z | Blastomyces dermatitidis | MIC | 0.78 µg/mL | [10] |
| Blastomyces dermatitidis | MFC | 3.1 µg/mL | [10] | |
| Candida albicans | MIC80 | ≤0.5 to 32 µg/mL | [11] | |
| Coccidioides immitis | MIC (mycelial phase) | 4.9 µg/mL | [11] | |
| Histoplasma capsulatum | MIC | 0.5 µg/mL | [4] | |
| Candida albicans (CaChs2) | Ki | 1.5 ± 0.5 µM | [12] | |
| Polyoxin D | Candida albicans (CaChs2) | Ki | 3.2 ± 1.4 µM | [12] |
| Botrytis cinerea | EC50 | 0.59 - 5.8 ppm | [13] | |
| Rhizoctonia solani | Mycelial Growth Inhibition | 1.562 ppm | [13] |
MIC: Minimum Inhibitory Concentration, MFC: Minimal Fungicidal Concentration, MIC80: Minimum Inhibitory Concentration for 80% of isolates, Ki: Inhibition Constant, EC50: Half-maximal Effective Concentration.
Table 2: In Vivo Efficacy in Murine Models
| Compound | Fungal Infection Model | Dosing Regimen | Outcome | Reference |
| Nikkomycin Z | Pulmonary Blastomycosis | 200, 400, or 1,000 mg/kg (twice daily for 10 days) | 50-90% cure rate, equivalent to Amphotericin B | [10] |
| CNS Coccidioidomycosis | 50, 100, or 300 mg/kg (orally TID) | Significantly improved survival and reduced brain fungal burden | [14] | |
| Disseminated Coccidioidomycosis | ≥200 mg/kg/day (oral) | Superior reduction of CFU in organs compared to fluconazole | [15] | |
| Histoplasmosis | 2.5 mg/kg (twice daily) | Reduced fungal counts in liver and spleen | [4] | |
| Polyoxin D | Not extensively studied in animal models for systemic fungal infections. Primarily used as an agricultural fungicide. | N/A | N/A | [13][16] |
Experimental Protocols
Chitin Synthase Inhibition Assay
A common method to determine the inhibitory activity of compounds like Nikkomycin Z and Polyoxin D on chitin synthase involves a microplate-based assay.[17][18]
1. Enzyme Preparation:
-
Fungal mycelia are cultured and harvested.
-
The cells are disrupted, and a crude enzyme extract containing chitin synthase is prepared through centrifugation.[17][18]
-
The extract may be treated with trypsin to activate the zymogen form of the enzyme.[17]
2. Assay Procedure:
-
A 96-well microtiter plate is coated with wheat germ agglutinin (WGA), which binds to chitin.[18][19]
-
The prepared enzyme extract is added to the wells along with a reaction mixture containing the substrate UDP-GlcNAc and necessary cofactors (e.g., CoCl₂).[17][18]
-
The test compounds (Nikkomycin Z or Polyoxin D) at various concentrations are added to the wells.
-
The plate is incubated to allow for chitin synthesis.
-
The amount of synthesized chitin, captured by the WGA-coated plate, is quantified. This is often done by adding a WGA-horseradish peroxidase (HRP) conjugate followed by a colorimetric substrate like tetramethylbenzidine (TMB).[18]
-
The optical density is measured, and the rate of reaction is calculated to determine the IC50 values for the inhibitors.[17][18]
Structural Basis of Inhibition
The efficacy of Nikkomycin Z and Polyoxin D as competitive inhibitors stems from their structural analogy to the natural substrate, UDP-GlcNAc.[1][7] Both compounds possess a nucleoside base and a peptide-like side chain that mimics the sugar and phosphate groups of UDP-GlcNAc, allowing them to fit into the enzyme's active site.[20]
Conclusion
Nikkomycin Z and Polyoxin D are potent inhibitors of chitin synthase with demonstrated antifungal activity. Nikkomycin Z has shown significant promise in preclinical studies for treating systemic mycoses in mammals and is undergoing clinical development.[5][21] Polyoxin D, while also a strong inhibitor, has found its primary application as an agricultural fungicide.[13][16] The data presented in this guide highlights the therapeutic potential of targeting the fungal cell wall and provides a foundation for further research and development of this class of antifungals.
References
- 1. researchgate.net [researchgate.net]
- 2. Nikkomycin - Wikipedia [en.wikipedia.org]
- 3. Polyoxins - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. incacare.live [incacare.live]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
- 10. Efficacy of nikkomycin Z against experimental pulmonary blastomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of nikkomycin Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological efficacy of polyoxin D in crop protection [jstage.jst.go.jp]
- 17. psecommunity.org [psecommunity.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
evaluating the fungicidal versus fungistatic activity of Nikkomycin Z
For Immediate Release
Nikkomycin Z, an experimental antifungal agent, demonstrates potent activity against a range of fungal pathogens by inhibiting chitin synthesis, a crucial component of the fungal cell wall. This guide provides a comparative analysis of Nikkomycin Z's fungicidal and fungistatic properties, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Fungal Cell Wall Integrity
Nikkomycin Z acts as a competitive inhibitor of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin.[1][2] This inhibition disrupts the formation of the fungal cell wall, leading to osmotic instability and cell lysis, particularly during active growth phases like budding or hyphal extension.[1][3] The structural similarity of Nikkomycin Z to the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the active site of chitin synthase, effectively blocking the synthesis of this vital polymer.[1] The effectiveness of Nikkomycin Z is dependent on its uptake into the fungal cell, which is mediated by a dipeptide permease transport system.[1]
The following diagram illustrates the mechanism of action of Nikkomycin Z.
Caption: Mechanism of Nikkomycin Z action.
Evaluating Fungicidal vs. Fungistatic Activity
The distinction between fungicidal (killing) and fungistatic (inhibiting growth) activity is crucial in antifungal drug development. This is typically determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[4]
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[4]
An agent is generally considered fungicidal if the MFC is no more than four times the MIC (MFC/MIC ≤ 4). It is considered fungistatic if the MFC is greater than four times the MIC (MFC/MIC > 4).[4]
Comparative In Vitro Activity of Nikkomycin Z
The in vitro activity of Nikkomycin Z varies among different fungal species. It has shown particular promise against endemic dimorphic fungi.[5][6] The following tables summarize the MIC and, where available, MFC or Minimum Lethal Concentration (MLC) data for Nikkomycin Z against various fungal pathogens.
Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungi
| Fungal Species | Nikkomycin Z MIC (µg/mL) | Nikkomycin Z MFC/MLC (µg/mL) | Reference(s) |
| Candida albicans | ≤0.5 - 32 | 4 - 64 | [7] |
| Candida parapsilosis | 1 - 4 | Not Reported | [7] |
| Coccidioides immitis (mycelial) | 4.9 (MIC80) | >64 | [7] |
| Coccidioides immitis (spherule) | 0.125 | Not Reported | [7] |
| Blastomyces dermatitidis | 0.78 | 3.1 | [5] |
| Aspergillus fumigatus | >64 | Not Reported | [7] |
| Aspergillus flavus | >64 | Not Reported | [7] |
| Cryptococcus neoformans | 0.5 - >64 | Not Reported | [7] |
Table 2: Fungicidal vs. Fungistatic Profile of Nikkomycin Z
| Fungal Species | MFC/MIC Ratio | Activity Classification | Reference(s) |
| Blastomyces dermatitidis | 3.97 | Fungicidal | [5] |
| Candida albicans | Variable (can be fungicidal) | Fungicidal to Fungistatic | [7] |
| Coccidioides immitis (mycelial) | >13 | Fungistatic | [7] |
Synergy with Other Antifungal Agents
A significant aspect of Nikkomycin Z's potential clinical utility is its synergistic activity when combined with other classes of antifungal drugs. This is particularly evident with agents that target different components of the fungal cell, such as the cell membrane (azoles) or β-glucan synthesis (echinocandins).
For instance, marked synergism has been observed between Nikkomycin Z and itraconazole against Aspergillus fumigatus and Aspergillus flavus.[7] Additive and synergistic interactions have also been reported with fluconazole and itraconazole against Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Coccidioides immitis.[7][8] Furthermore, studies have shown that Nikkomycin Z acts synergistically with echinocandins like caspofungin and micafungin against Candida albicans and Candida parapsilosis biofilms.[9][10]
Experimental Protocols
The determination of MIC and MFC values is critical for evaluating the efficacy of antifungal agents. The following is a generalized workflow for these assays.
Caption: Workflow for MIC and MFC determination.
Detailed Methodology for MIC and MFC Determination
1. Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. The inoculum is prepared by suspending fungal elements (yeast cells or conidia) in a sterile saline solution and adjusting the concentration spectrophotometrically or by hemacytometer counting to a standard density (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts).[7]
2. Antifungal Agent Dilution: A stock solution of Nikkomycin Z is serially diluted in a liquid medium, such as RPMI 1640, in a microtiter plate to achieve a range of final concentrations.[7][11]
3. Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for a specified period, typically 24 to 72 hours.[11]
4. MIC Determination: After incubation, the MIC is determined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of visible growth compared to a drug-free growth control.[7][12] This can be assessed visually or by measuring the optical density.
5. MFC Determination: To determine the MFC, a small aliquot (e.g., 20-50 µL) is taken from each well that shows no visible growth and is subcultured onto a fresh agar plate that does not contain the antifungal agent.[11][13] These plates are then incubated at 35°C for 24 to 48 hours.[14]
6. MFC Endpoint: The MFC is defined as the lowest concentration of the drug that results in no fungal growth or a very small number of colonies (e.g., <3), corresponding to a killing activity of approximately 99% to 99.9%.[11][15]
Conclusion
Nikkomycin Z exhibits a variable activity profile, demonstrating fungicidal action against some key pathogens like Blastomyces dermatitidis while being primarily fungistatic against others, such as the mycelial form of Coccidioides immitis.[5][7] Its potent mechanism of action, targeting the fungal-specific chitin synthesis pathway, and its strong synergistic effects with established antifungal agents highlight its potential as a valuable therapeutic candidate.[5][6] Further clinical development, particularly for coccidioidomycosis, is underway.[1][16] The data presented in this guide underscore the importance of comprehensive in vitro characterization to understand the full potential and appropriate application of novel antifungal compounds like Nikkomycin Z.
References
- 1. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
- 2. Nikkomycin - Wikipedia [en.wikipedia.org]
- 3. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole [ouci.dntb.gov.ua]
- 13. Polymycovirus Infection Sensitizes Aspergillus fumigatus for Antifungal Effects of Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 15. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nikkomycin Z treatment of early coccidioidal pneumonia: Phase II clinical trial - John Galgiani [grantome.com]
Nikkomycin Z: A Promising Ally in the Fight Against Azole-Resistant Fungi
For Immediate Release
Tucson, AZ – As the global challenge of antifungal resistance intensifies, researchers and drug development professionals are closely examining novel therapeutic agents. Among these, Nikkomycin Z, a chitin synthase inhibitor, is demonstrating significant potential, particularly against fungal strains that have developed resistance to commonly used azole antifungals. This guide provides a comprehensive comparison of Nikkomycin Z's efficacy against azole-resistant strains, supported by experimental data, to inform the scientific and drug development communities.
Nikkomycin Z distinguishes itself from the widely used azole class of antifungals by its unique mechanism of action. While azoles inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane, Nikkomycin Z targets chitin synthase, an enzyme essential for the formation of the fungal cell wall.[1] This fundamental difference in their cellular targets not only provides an alternative therapeutic strategy but also opens the door for powerful synergistic combinations.
In Vitro Efficacy: A Quantitative Look
The effectiveness of an antifungal agent is initially assessed through in vitro susceptibility testing, which determines the minimum inhibitory concentration (MIC) required to inhibit fungal growth. Data from multiple studies indicate that Nikkomycin Z exhibits potent activity against a range of fungal pathogens, including those with acquired resistance to azoles.
Table 1: Comparative In Vitro Activity of Nikkomycin Z and Azoles Against Azole-Susceptible and -Resistant Fungal Isolates
| Fungal Species | Resistance Phenotype | Nikkomycin Z MIC (µg/mL) | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) |
| Candida albicans | Azole-Susceptible | 0.5 - 32[2] | ≤ 1 | ≤ 0.125 |
| Candida albicans | Azole-Resistant | 0.5 - 32[2] | ≥ 64 | ≥ 1 |
| Candida parapsilosis | Azole-Resistant | 1 - 4[2] | ≥ 8 | ≥ 1 |
| Aspergillus fumigatus | Wild-Type | 8 - >64[3][4] | - | - |
| Coccidioides immitis | Wild-Type | 0.0156[3] | - | - |
| Cryptococcus neoformans | Wild-Type | 0.5 - >64[2] | - | - |
Note: MIC values can vary between studies and specific isolates.
Of particular interest is the synergistic activity observed when Nikkomycin Z is combined with azoles. This combination has been shown to be effective against isolates of Aspergillus fumigatus and Aspergillus flavus, where marked synergism with itraconazole has been noted.[2][5] Additive and synergistic interactions have also been documented for Candida albicans, Candida parapsilosis, and Cryptococcus neoformans when Nikkomycin Z is paired with either fluconazole or itraconazole.[2][5] This suggests that Nikkomycin Z can potentially restore the clinical utility of azoles against strains that have developed resistance.
In Vivo Efficacy: Evidence from Preclinical Models
Preclinical studies in murine models of fungal infections have provided compelling evidence of Nikkomycin Z's in vivo efficacy. In a murine model of CNS coccidioidomycosis, treatment with Nikkomycin Z at doses of 100 and 300 mg/kg/day resulted in superior survival rates and a greater reduction in brain fungal burden compared to fluconazole.[6] Specifically, survival rates were 90% and 100% for the two Nikkomycin Z doses, respectively, compared to 50% for fluconazole and 11% in the untreated control group.[6] Furthermore, brain sterilization was achieved in 89% and 80% of mice treated with the respective Nikkomycin Z doses, a significant improvement over the 20% observed with fluconazole.[6]
Nikkomycin Z has also demonstrated a fungicidal effect that exceeded that of azoles and amphotericin B in murine models of pulmonary coccidioidomycosis and blastomycosis, leading to the sterilization of the lungs in most of the treated mice.[7] While its efficacy was more moderate in a histoplasmosis model, these findings underscore its potential for treating severe, invasive fungal infections.[7]
Mechanism of Action and Synergy
The distinct mechanisms of action of Nikkomycin Z and azoles provide a strong basis for their synergistic interaction.
By targeting two different essential cellular components, the combination of Nikkomycin Z and an azole delivers a multi-pronged attack on the fungal cell, increasing the likelihood of successful eradication and potentially reducing the emergence of further resistance.
Experimental Protocols
The data presented in this guide are based on established and standardized experimental methodologies.
In Vitro Susceptibility and Synergy Testing (Checkerboard Assay)
The in vitro activity of Nikkomycin Z, both alone and in combination with azoles, is typically determined using a checkerboard broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction between the two drugs, with synergy typically defined as an FICI of ≤ 0.5.
Time-Kill Kinetic Assays
Time-kill assays provide a dynamic picture of an antifungal agent's activity over time. While there is no universally standardized CLSI method for antifungal time-kill studies, a common approach involves:
-
Inoculum Preparation: A standardized fungal suspension is prepared.
-
Drug Exposure: The fungal suspension is exposed to various concentrations of Nikkomycin Z (e.g., 0.25x, 1x, 4x, and 16x the MIC), both alone and in combination with a fixed concentration of an azole.
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification: The number of viable fungal cells (Colony Forming Units per milliliter, CFU/mL) is determined by plating serial dilutions.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. Synergy is often defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[8]
Murine Model of Disseminated Candidiasis
To assess in vivo efficacy, a murine model of disseminated candidiasis is frequently employed.
-
Infection: Immunocompromised mice are infected intravenously with a standardized inoculum of an azole-resistant Candida strain.
-
Treatment: Treatment with Nikkomycin Z, a comparator azole, or a placebo is initiated shortly after infection and administered for a defined period.
-
Monitoring: Mice are monitored for survival.
-
Fungal Burden Determination: At the end of the study, or upon humane euthanasia, organs such as the kidneys and brain are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue).
-
Endpoints: The primary endpoints are typically the percentage of survival and the reduction in organ fungal burden compared to the control groups.
Conclusion and Future Directions
The available data strongly suggest that Nikkomycin Z is a promising antifungal agent with the potential to address the growing threat of azole resistance. Its unique mechanism of action and its synergistic activity with azoles make it a valuable candidate for further development, both as a standalone therapy and as part of combination regimens. Ongoing and future clinical trials will be crucial in fully elucidating its clinical utility and defining its role in the management of invasive fungal infections caused by azole-resistant strains. The scientific community eagerly awaits further data from these studies, which could herald a new era in the treatment of these challenging infections.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Comparison of susceptibility of fungal isolates to lufenuron and nikkomycin Z alone or in combination with itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of nikkomycin Z in murine CNS coccidioidomycosis: modelling sustained-release dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. incacare.live [incacare.live]
- 8. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Fungal Resistance: A Comparative Analysis of Nikkomycin Z Cross-Resistance Profiles
For researchers, scientists, and drug development professionals, understanding the landscape of antifungal resistance is paramount. This guide provides a comprehensive comparison of cross-resistance studies involving Nikkomycin Z, a promising chitin synthase inhibitor, and other major antifungal classes. By examining experimental data and a lack of demonstrated cross-resistance, this report illuminates the potential of Nikkomycin Z in combination therapies and as a standalone agent against resistant fungal pathogens.
Nikkomycin Z's unique mechanism of action, targeting the fungal cell wall's chitin synthesis, sets it apart from other antifungals that primarily disrupt the cell membrane (azoles and polyenes) or glucan synthesis (echinocandins). This distinction is a key factor in its favorable cross-resistance profile. To date, studies have primarily focused on the synergistic and additive effects of Nikkomycin Z in combination with other antifungals, rather than on true cross-resistance, where resistance to one compound confers resistance to another. The available data strongly suggests a lack of cross-resistance and, in some instances, even enhanced activity against resistant strains.
Quantitative Data Summary
The following tables summarize the in vitro susceptibility of various fungal species to Nikkomycin Z, both alone and in combination with other antifungal agents. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antifungal that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungal Isolates
| Fungal Species | Number of Isolates | Nikkomycin Z MIC Range (μg/mL) |
| Candida albicans | 15 | 0.5 - 32 |
| Candida parapsilosis | 4 | 1 - 4 |
| Candida tropicalis | - | >64 (Resistant) |
| Candida krusei | - | >64 (Resistant) |
| Candida glabrata | - | >64 (Resistant) |
| Cryptococcus neoformans | 15 | 0.5 - >64 |
| Coccidioides immitis | 10 | 4.9 (mycelial phase) |
| Aspergillus fumigatus | - | Resistant |
| Aspergillus flavus | - | Resistant |
| Fusarium spp. | - | Resistant |
Data compiled from Li et al.[1]
Table 2: Synergistic Activity of Nikkomycin Z with Azoles and Echinocandins
The Fractional Inhibitory Concentration Index (FICI) is used to assess the interaction between two antimicrobial agents. A FICI of ≤0.5 is indicative of synergy.
| Fungal Species | Antifungal Combination | FICI | Outcome | Reference |
| Candida albicans | Nikkomycin Z + Fluconazole | ≤0.5 | Synergy | [1] |
| Candida albicans | Nikkomycin Z + Itraconazole | ≤0.5 | Synergy | [1] |
| Candida parapsilosis | Nikkomycin Z + Fluconazole | ≤0.5 | Synergy | [1] |
| Cryptococcus neoformans | Nikkomycin Z + Fluconazole | ≤0.5 | Synergy | [1] |
| Coccidioides immitis | Nikkomycin Z + Azoles | - | Synergy | [1] |
| Aspergillus fumigatus | Nikkomycin Z + Itraconazole | - | Marked Synergy | [1] |
| Aspergillus flavus | Nikkomycin Z + Itraconazole | - | Marked Synergy | [1] |
| Candida albicans (echinocandin-resistant fks mutants) | Nikkomycin Z + Anidulafungin | <0.5 | Synergy | [2] |
| Candida albicans (echinocandin-resistant fks mutants) | Nikkomycin Z + Micafungin | <0.5 | Synergy | [2] |
Key Experimental Insights and Methodologies
The majority of in vitro studies evaluating the interaction of Nikkomycin Z with other antifungals utilize the checkerboard broth microdilution method . This technique allows for the systematic testing of various concentrations of two drugs, both individually and in combination.
Experimental Protocol: Checkerboard Synergy Testing
-
Preparation of Antifungal Agents: Stock solutions of Nikkomycin Z and the comparator antifungal (e.g., fluconazole, caspofungin) are prepared and serially diluted.
-
Inoculum Preparation: Fungal isolates are cultured and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of Nikkomycin Z along the x-axis and the comparator antifungal along the y-axis. Each well contains a unique combination of drug concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific fungus being tested (e.g., 24-48 hours at 35°C).
-
Reading of Results: The MIC is determined as the lowest concentration of the drug(s) that inhibits visible fungal growth.
-
Calculation of FICI: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[1] The interaction is defined as synergistic if the FICI is ≤ 0.5, additive or indifferent if the FICI is > 0.5 to ≤ 4.0, and antagonistic if the FICI is > 4.0.[2]
Signaling Pathways and Resistance Mechanisms
The distinct mechanisms of action of Nikkomycin Z and other antifungal classes are central to the lack of observed cross-resistance.
Fungal Cell Wall Synthesis and Antifungal Targets
Caption: Antifungal drug targets in the fungal cell.
Resistance to azoles often involves mutations in the ERG11 gene or overexpression of efflux pumps.[3] Echinocandin resistance is commonly associated with mutations in the FKS genes, which encode the catalytic subunit of glucan synthase.[2] These resistance mechanisms do not directly impact the target of Nikkomycin Z, chitin synthase.
Interestingly, some studies have shown that resistance to echinocandins can lead to a compensatory increase in chitin synthesis, making the fungal cell wall more reliant on this polymer for structural integrity.[4] This phenomenon may explain the observed synergy between echinocandins and Nikkomycin Z, particularly against echinocandin-resistant strains. In one study, an echinocandin-resistant mutant of Saccharomyces cerevisiae was found to be supersensitive to Nikkomycin Z, further highlighting the complex interplay between these pathways and the lack of positive cross-resistance.
The mechanisms of resistance to Nikkomycin Z itself are not yet fully elucidated but are thought to involve reduced drug uptake or degradation.[5]
Experimental Workflow for Cross-Resistance Assessment
A logical workflow for assessing cross-resistance between Nikkomycin Z and other antifungals would involve the following steps:
References
- 1. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nikkomycin Z supersensitivity of an echinocandin-resistant mutant of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Nikkomycin Lz
For laboratory professionals engaged in pioneering research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This document provides comprehensive, step-by-step guidance for the proper disposal of Nikkomycin Lz, a substance understood to be synonymous with Nikkomycin Z based on available chemical literature. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Nikkomycin Z is an antifungal agent that functions by inhibiting chitin synthase.[1] While it exhibits low toxicity in mammals, its high aquatic toxicity necessitates stringent disposal protocols.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of generating dust or aerosols.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3] An accessible safety shower and eyewash station are mandatory.[3]
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the inactivation and disposal of this compound waste generated in a laboratory setting. The primary method of inactivation is through chemical degradation by altering the pH. Nikkomycin Z is known to be highly unstable in basic solutions.[4]
Experimental Protocol for In-Lab Inactivation:
-
Segregation of Waste: Collect all waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and any spill cleanup materials, in a designated, clearly labeled, and sealed waste container.
-
Preparation for Degradation:
-
For liquid waste, ensure the solution is aqueous. If the waste is in a solid form, dissolve it in water to a concentration of less than 3%.[5]
-
Work within a chemical fume hood.
-
-
Chemical Degradation (Hydrolysis):
-
While stirring the aqueous Nikkomycin Z waste solution, slowly add a dilute solution of sodium hydroxide (NaOH) to raise the pH above 10. Nikkomycin Z degradation is accelerated in basic conditions.[4]
-
Monitor the pH of the solution using a calibrated pH meter.
-
Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete degradation. Studies have shown that the degradation of Nikkomycin Z in aqueous solution follows first-order kinetics, with the rate being pH-dependent.[2][6]
-
-
Neutralization:
-
After the 24-hour degradation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a dilute acid, such as hydrochloric acid (HCl).[7] Exercise caution as this is an exothermic reaction.
-
-
Final Disposal:
-
The neutralized, degraded solution should be disposed of as chemical waste in accordance with local, state, and federal regulations.[3] It should be collected in a properly labeled hazardous waste container for pickup by a certified waste disposal service.[8][9]
-
Do not pour the solution down the drain, as Nikkomycin Z is very toxic to aquatic life.[2]
-
Disposal of Contaminated Solids:
-
All solid waste, including PPE, contaminated labware, and spill cleanup materials, should be placed in a designated, sealed, and clearly labeled hazardous waste container for incineration by an approved waste disposal facility.[7][9]
Spill Management
In the event of a spill, evacuate personnel from the immediate area and ensure proper ventilation. Wearing the full PPE described above, contain the spill using an absorbent material, such as diatomite or universal binders.[3] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Decontaminate the spill area by scrubbing with alcohol.[3]
Quantitative Data for Nikkomycin Z
For ease of reference, the following table summarizes key quantitative data for Nikkomycin Z.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅N₅O₁₀ | [2] |
| Molecular Weight | 495.44 g/mol | [2] |
| CAS Number | 59456-70-1 | [2] |
| Hazard Classifications | Acute toxicity, Oral (Category 4) | [2] |
| Acute aquatic toxicity (Category 1) | [2] | |
| Chronic aquatic toxicity (Category 1) | [2] | |
| Storage Temperature | -20°C (powder) | [3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe inactivation and disposal of this compound waste.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of Nikkomycin Z Degradation in Aqueous Solution and in Plasma [jstage.jst.go.jp]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A practical and scalable manufacturing process for an anti-fungal agent, Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
- 6. Kinetics of nikkomycin Z degradation in aqueous solution and in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Nikkomycin Lz
Essential Safety and Handling Guide for Nikkomycin Z
Topic: Personal Protective Equipment for Handling Nikkomycin Z
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Nikkomycin Z. It offers detailed procedural guidance for safe handling and disposal, ensuring the well-being of laboratory personnel and the protection of the environment. Note that while some suppliers do not classify Nikkomycin Z as a hazardous substance, others indicate that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, a cautious approach to handling is strongly advised.
Hazard Identification and Safety Data Summary
A summary of the key safety information for Nikkomycin Z is provided in the table below. This data has been compiled from various supplier Safety Data Sheets (SDS).
| Hazard Classification & Precautionary Statements | First Aid Measures |
| GHS Classification: Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410.[1] | Eye Contact: Immediately flush eyes with plenty of water after removing contact lenses. Seek medical attention.[1][2] |
| Signal Word: Warning | Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][2] |
| Hazard Statements: H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] | Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Precautionary Statements: | Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1][2] |
| P264: Wash skin thoroughly after handling.[1] | |
| P270: Do not eat, drink or smoke when using this product.[1] | |
| P273: Avoid release to the environment.[1] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |
| P330: Rinse mouth.[1] | |
| P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling of Nikkomycin Z in a laboratory setting, the following step-by-step procedures must be followed.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle Nikkomycin Z in a well-ventilated area. Use of a chemical fume hood is recommended to minimize inhalation exposure.[1][2]
-
Eye Protection: Wear chemical safety goggles with side shields.[1]
-
Hand Protection: Wear nitrile or neoprene gloves.[4] For handling hazardous compounds, two pairs of chemotherapy gloves meeting ASTM International standard D6978 are recommended.[4]
-
Body Protection: Wear a disposable gown or a clean lab coat.[4] For hazardous materials, a disposable gown made of polyethylene-coated polypropylene or other laminate materials resistant to permeability is required.[4]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator.[1][4]
Preparation and Weighing
-
Designated Area: Designate a specific area for handling Nikkomycin Z.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within reach inside the fume hood to avoid reaching in and out.
-
Weighing: If weighing the solid form, do so within a fume hood or a balance enclosure to prevent dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid Nikkomycin Z to the solvent slowly to avoid splashing.
Experimental Use
-
Containment: Keep all containers with Nikkomycin Z tightly closed when not in use.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
No Personal Items: Do not eat, drink, or smoke in the laboratory area.[1]
-
Hand Washing: Wash hands thoroughly after handling Nikkomycin Z, even if gloves were worn.[1]
Storage
-
Short-term (Powder): Store at -20°C.[2]
-
General Storage: Keep the container tightly sealed in a dry and well-ventilated place.[1][2]
Disposal Plan: Step-by-Step Procedures
Proper disposal of Nikkomycin Z and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with Nikkomycin Z, such as gloves, pipette tips, and weighing paper, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing Nikkomycin Z should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[1]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with Nikkomycin Z must be disposed of in a designated sharps container.
Decontamination
-
Work Surfaces: Decontaminate all work surfaces with a suitable cleaning agent after completing work.
-
Equipment: Clean any non-disposable equipment that has come into contact with Nikkomycin Z according to your institution's standard operating procedures for hazardous materials.
Waste Disposal
-
Labeling: Ensure all waste containers are clearly labeled with the contents, including the name "Nikkomycin Z" and the appropriate hazard symbols.
-
Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.
-
Regulatory Compliance: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Visual Guides
Experimental Workflow for Handling Nikkomycin Z
Caption: Workflow for the safe handling of Nikkomycin Z, from preparation to disposal.
Logical Relationships of Safety Precautions
Caption: Interrelationship of safety controls to mitigate potential hazards when handling Nikkomycin Z.
References
- 1. Nikkomycin Z|59456-70-1|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Nikkomycin Z, from Streptomyces tendae SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
